molecular formula C6H5ClN2O2 B1397950 4-Amino-2-chloronicotinic acid CAS No. 1018678-38-0

4-Amino-2-chloronicotinic acid

Cat. No.: B1397950
CAS No.: 1018678-38-0
M. Wt: 172.57 g/mol
InChI Key: KSWQBRYDZAEYQP-UHFFFAOYSA-N
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Description

4-Amino-2-chloronicotinic acid is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWQBRYDZAEYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301267644
Record name 4-Amino-2-chloro-3-pyridinecarboxylic acid
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Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018678-38-0
Record name 4-Amino-2-chloro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018678-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-chloro-3-pyridinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2-chloronicotinic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Trifunctional Heterocycle

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, substituted pyridines are of paramount importance due to their ability to engage in specific, high-affinity interactions with biological targets. 4-Amino-2-chloronicotinic acid (CAS No. 1018678-38-0) emerges as a particularly valuable building block for drug discovery professionals. Its trifunctional nature—possessing a nucleophilic amino group, an electrophilic carbon-chlorine bond, and a versatile carboxylic acid—offers a rich platform for molecular elaboration and the synthesis of complex chemical libraries.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of data to explain the causality behind its chemical behavior and its strategic application in research and development. The information herein is curated for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this key intermediate.

PART 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is the foundation of its effective use in synthesis and development. While extensive experimental data for this compound is not widely published, a combination of supplier data and predictive modeling provides a robust working profile.

Core Properties

Quantitative data for this compound is summarized in the table below. The lack of publicly available experimental values for properties like melting point and solubility underscores its status as a specialized research intermediate.[1]

PropertyValueSource
CAS Number 1018678-38-0[2]
Molecular Formula C₆H₅ClN₂O₂[2]
Molecular Weight 172.57 g/mol [2]
Appearance Powder[2]
Boiling Point 419.4±45.0 °C (Predicted)[2]
Density 1.577±0.06 g/cm³ (Predicted)[2]
pKa 1.21±0.25 (Predicted)[2]
Water Solubility No data available[1]
Chemical Structure

The structural arrangement of its functional groups is key to its reactivity.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Characteristics
  • ¹H NMR: The spectrum would be expected to show two distinct signals in the aromatic region for the two pyridine ring protons. The proton at the C6 position would likely appear downfield relative to the proton at the C5 position due to the anisotropic effect of the adjacent nitrogen. The amino (NH₂) protons would appear as a broad singlet, and the carboxylic acid (COOH) proton would also be a broad singlet, typically far downfield (>10 ppm), with chemical shifts that are highly dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would display six distinct signals for the six carbons. The carbon bearing the carboxylic acid (C3) and the carbon attached to the chlorine (C2) would be readily identifiable. The remaining four aromatic carbons would have chemical shifts typical for a substituted pyridine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorbances. N-H stretching vibrations for the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. A very broad O-H stretch from the carboxylic acid would be observed from ~2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would be prominent around 1700 cm⁻¹. Finally, C=C and C=N stretching vibrations from the aromatic ring would be visible in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

PART 2: Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility as a building block.

Proposed Synthetic Pathway

A robust and scalable synthesis can be envisioned starting from the commercially available 2,4-dichloronicotinic acid. This multi-step process leverages selective reactivity and standard transformations common in heterocyclic chemistry. A patent describing the synthesis of the methyl ester provides a strong foundation for this proposed route.[3]

Synthesis cluster_0 Step 1: Esterification cluster_1 Step 2: Azide Displacement cluster_2 Step 3: Azide Reduction cluster_3 Step 4: Hydrolysis SM 2,4-Dichloronicotinic Acid Int1 Methyl 2,4-dichloronicotinate SM->Int1 SOCl₂, MeOH Int1_ref Methyl 2,4-dichloronicotinate Int2 Methyl 4-azido-2-chloronicotinate Int2_ref Methyl 4-azido-2-chloronicotinate Int1_ref->Int2 NaN₃, DMF Int3 Methyl 4-amino-2-chloronicotinate Int3_ref Methyl 4-amino-2-chloronicotinate Int2_ref->Int3 H₂/Pd-C or PPh₃, H₂O Product This compound Int3_ref->Product LiOH, THF/H₂O

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Prophetic)

This protocol is a self-validating system based on established chemical transformations. Each step is designed for high conversion and straightforward purification.

  • Step 1: Esterification of 2,4-Dichloronicotinic Acid

    • Rationale: Conversion to the methyl ester protects the carboxylic acid and prevents unwanted side reactions in subsequent steps. Thionyl chloride in methanol is a classic and efficient method for this transformation.

    • Procedure: To a suspension of 2,4-dichloronicotinic acid (1.0 eq) in methanol (5-10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until TLC or LC-MS indicates complete consumption of the starting material. Cool the mixture and concentrate under reduced pressure. The resulting crude methyl 2,4-dichloronicotinate can be used directly or purified by silica gel chromatography.

  • Step 2: Selective Azide Displacement

    • Rationale: The chlorine at the 4-position of the pyridine ring is more activated towards nucleophilic aromatic substitution (SₙAr) than the chlorine at the 2-position due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. Sodium azide is an effective nucleophile for this selective displacement.[4]

    • Procedure: Dissolve methyl 2,4-dichloronicotinate (1.0 eq) in dimethylformamide (DMF, 5 volumes). Add sodium azide (1.1 eq) portion-wise. Heat the mixture to 60-80 °C and monitor by TLC. Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield crude methyl 4-azido-2-chloronicotinate.

  • Step 3: Reduction of the Aryl Azide

    • Rationale: The azide group is cleanly reduced to a primary amine. Catalytic hydrogenation is a standard method, offering high yields and a simple workup. An alternative is the Staudinger reduction using triphenylphosphine followed by hydrolysis.

    • Procedure (Hydrogenation): Dissolve the crude azide (1.0 eq) in methanol or ethyl acetate. Add 10% Palladium on carbon (5-10 mol% Pd). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield methyl 4-amino-2-chloronicotinate.

  • Step 4: Saponification to the Carboxylic Acid

    • Rationale: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. Lithium hydroxide in a THF/water mixture is a mild and effective condition that minimizes potential side reactions.

    • Procedure: Dissolve the amino ester (1.0 eq) in a mixture of THF and water (e.g., 3:1). Add lithium hydroxide (1.5-2.0 eq) and stir at room temperature. Upon completion, acidify the reaction mixture carefully with 1N HCl to a pH of ~4-5 to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final this compound.

Core Chemical Reactivity

The molecule's utility stems from the distinct reactivity of its three functional groups, allowing for sequential and orthogonal chemical modifications.

Caption: Key reactivity sites on the this compound scaffold.

  • The C2-Chloro Group: This position is the primary site for diversification via cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution.[4][5][6][7][8] This allows for the introduction of aryl, heteroaryl, or alkyl groups via Suzuki or Stille couplings, or the formation of C-N or C-O bonds through Buchwald-Hartwig amination/etherification, creating diverse molecular libraries.

  • The C4-Amino Group: This nucleophilic group readily undergoes standard amine chemistry. It can be acylated to form amides, alkylated, or used as a handle for further heterocyclic ring formation. Its presence significantly influences the electronic properties of the pyridine ring.

  • The C3-Carboxylic Acid Group: This group is ideal for forming esters or, more importantly in drug discovery, amides. Standard peptide coupling reagents (e.g., EDC, HATU, HOBt) can be used to link this scaffold to other amines, peptides, or pharmacophores, often serving as a key interaction point with biological targets.

PART 3: Applications in Drug Discovery

The this compound scaffold is intrinsically suited for the development of targeted therapies, particularly kinase inhibitors.[9] The nicotinic acid core is a well-established "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring strategy for ATP-competitive inhibitors.[10][11]

  • Scaffold for Kinase Inhibitors: The trifunctional nature allows for a three-pronged approach to inhibitor design. The amino group can act as a hydrogen bond donor, the pyridine nitrogen as an acceptor, and the carboxylic acid can be derivatized to interact with solvent-exposed regions or other pockets of the ATP binding site. The C2 position is the ideal vector for installing substituents that target the hydrophobic "back pocket" of many kinases, a key strategy for enhancing potency and selectivity.[10]

  • Intermediate for Novel Heterocycles: This molecule serves as a precursor for more complex fused heterocyclic systems. For example, intramolecular reactions between derivatives of the amino and carboxylic acid groups can lead to the formation of pyridopyrimidines or other bicyclic structures prevalent in modern pharmaceuticals.

  • Fragment-Based Drug Design (FBDD): As a well-functionalized, low molecular weight fragment, this compound is an excellent starting point for FBDD campaigns. Its three distinct functional handles allow for rapid and predictable fragment evolution once an initial low-affinity hit is identified.

While specific drugs citing this exact starting material are not yet prevalent in public literature, its inclusion as a "novel intermediate compound" in patents for treating bone and mineral homeostasis disorders highlights its relevance and potential in ongoing drug discovery programs.[12]

PART 4: Safety & Handling

As with any laboratory chemical, proper handling is essential.

  • Hazard Statements: GHS classifications indicate that this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of the powder.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere to maintain its integrity.[2]

References

An In-depth Technical Guide to 4-Amino-2-chloronicotinic Acid: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient discovery of novel therapeutics. The inherent functionalities and reactive handles of these core structures dictate the accessible chemical space and, ultimately, the biological targets that can be engaged. 4-Amino-2-chloronicotinic acid, a substituted pyridine derivative, has emerged as a molecule of significant interest. Its trifunctional nature, presenting an amino group, a chloro substituent, and a carboxylic acid on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its fundamental structure and properties to its synthesis and strategic application in drug development, with a particular focus on the rationale behind its use in constructing biologically active compounds.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 1018678-38-0) is a heterocyclic compound with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol .[1][2] The molecule's core is a pyridine ring, which imparts a degree of aromaticity and specific electronic properties. The strategic placement of the three functional groups—an amino group at position 4, a chloro group at position 2, and a carboxylic acid at position 3—creates a unique reactivity profile that is highly valuable in synthetic chemistry.

PropertyValueSource
CAS Number 1018678-38-0[1][2]
Molecular Formula C₆H₅ClN₂O₂[1][2]
Molecular Weight 172.57 g/mol [1][2]
Physical Form Solid[1]
Storage Temperature Room temperature, in a dark, inert atmosphere[1]
Purity Typically ≥97%[1][2]

The interplay of these functional groups governs the molecule's chemical behavior. The carboxylic acid group is acidic, the amino group is basic, and the chloro group provides a site for nucleophilic substitution, a key reaction in building molecular complexity.

Below is a diagram illustrating the structure of this compound.

G start 2-Chloro-4-fluoropyridine intermediate1 2-Chloro-4-fluoropyridine-3-formaldehyde start->intermediate1 Formylation step1_reagents 1. LDA 2. DMF intermediate2 4-Amino-2-chloronicotinaldehyde intermediate1->intermediate2 Amination step2_reagents Ammonia water product This compound intermediate2->product Oxidation step3_reagents Oxidizing Agent (e.g., KMnO₄ or NaClO₂) G start This compound path1 Amidation (R-NH₂) start->path1 path2 Nucleophilic Substitution (Nu-H) start->path2 path3 N-Functionalization (Acylation/Alkylation) start->path3 product1 Amide Derivative path1->product1 product2 Substituted Pyridine path2->product2 product3 N-Substituted Derivative path3->product3

References

An In-depth Technical Guide to the Synthesis of 4-Amino-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Amino-2-chloronicotinic acid is a pivotal building block in contemporary medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern on the pyridine ring, featuring an amino group, a chloro substituent, and a carboxylic acid moiety, offers a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the viable synthetic pathways for this compound, with a focus on the strategic considerations, mechanistic underpinnings, and practical execution of the core chemical transformations. Two primary retrosynthetic approaches are discussed in detail, offering researchers a robust framework for the efficient and scalable production of this valuable compound.

Introduction: The Strategic Importance of this compound

The pyridine nucleus is a ubiquitous motif in a vast array of pharmaceuticals and agrochemicals. The specific arrangement of functional groups in this compound provides a trifecta of reactive sites, enabling a diverse range of subsequent chemical modifications. The amino group can be acylated, alkylated, or serve as a directing group. The chloro substituent is amenable to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functionalities. Finally, the carboxylic acid provides a handle for amide bond formation, esterification, or reduction. This inherent versatility has cemented the importance of this compound as a high-value intermediate in the synthesis of complex molecular architectures.

This guide will explore the two most logical and scientifically sound strategies for the synthesis of this compound, providing a detailed analysis of the chemical principles and experimental protocols for each approach.

Part 1: Synthesis Pathway A: Regioselective Amination of 2,4-Dichloronicotinic Acid

This pathway is predicated on the regioselective nucleophilic aromatic substitution (SNAr) on a di-halogenated pyridine precursor. The rationale behind this approach lies in the differential reactivity of the chloro substituents at the C2 and C4 positions of the nicotinic acid ring, which is further influenced by the electronic effects of the carboxylic acid group.

Causality Behind Experimental Choices

The key to this pathway is the selective amination at the C4 position. The pyridine ring is an electron-deficient system, and the presence of two electron-withdrawing chlorine atoms and a carboxylic acid group further activates the ring towards nucleophilic attack. In general, the C4 position of a pyridine ring is more susceptible to nucleophilic attack than the C2 position. This is due to the greater ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed upon attack at the C4 position. The electron-withdrawing nitro group in compounds like 2,4-dichloro-5-nitropyridine strongly activates the C4 position for nucleophilic aromatic substitution[1]. While our target molecule lacks a nitro group, the cumulative electron-withdrawing effects of the two chlorine atoms and the carboxylic acid are expected to favor a similar regioselectivity.

A patent for the preparation of 4-amino-2-chloronicotinaldehyde describes the successful amination of 2-chloro-4-fluoropyridine-3-formaldehyde at the 4-position using ammonia water[2]. This provides strong evidence for the feasibility of selective amination at the C4 position in a similarly substituted pyridine ring.

Experimental Workflow: Pathway A

The synthesis of this compound via this pathway can be envisioned in two main steps starting from nicotinic acid.

A common route to chlorinated nicotinic acid derivatives involves the N-oxidation of nicotinic acid followed by chlorination.

Synthesis_Pathway_A_Step1 Nicotinic_acid Nicotinic Acid N_oxide Nicotinic Acid N-oxide Nicotinic_acid->N_oxide H₂O₂ / Acetic Acid Dichloro 2,4-Dichloronicotinic Acid N_oxide->Dichloro POCl₃ / PCl₅

Caption: Synthesis of the key intermediate, 2,4-Dichloronicotinic Acid.

Experimental Protocol: Synthesis of 2,4-Dichloronicotinic Acid

  • N-Oxidation of Nicotinic Acid:

    • In a round-bottom flask, suspend nicotinic acid in glacial acetic acid.

    • Cool the mixture in an ice bath and add hydrogen peroxide (30% aqueous solution) dropwise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80°C for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and carefully remove the solvent under reduced pressure to obtain Nicotinic Acid N-oxide.

  • Chlorination of Nicotinic Acid N-oxide:

    • In a flask equipped with a reflux condenser and a gas trap, add Nicotinic Acid N-oxide to an excess of phosphorus oxychloride (POCl₃).

    • Carefully add phosphorus pentachloride (PCl₅) portion-wise.

    • Heat the mixture to reflux for several hours. The reaction should be monitored by TLC.

    • After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly adding it to crushed ice.

    • The resulting precipitate of 2,4-Dichloronicotinic acid is collected by filtration, washed with cold water, and dried.

This is the crucial step where the amino group is introduced at the C4 position.

Synthesis_Pathway_A_Step2 Dichloro 2,4-Dichloronicotinic Acid Target This compound Dichloro->Target NH₃ (aq) / Dioxane

Caption: Regioselective amination to yield the target compound.

Experimental Protocol: Synthesis of this compound

  • Ammonolysis:

    • In a sealed pressure vessel, dissolve 2,4-Dichloronicotinic acid in a suitable solvent such as 1,4-dioxane.

    • Add an excess of concentrated aqueous ammonia.

    • Heat the mixture to 100-120°C for several hours. The progress of the reaction should be monitored by HPLC or LC-MS.

    • Upon completion, cool the reaction vessel to room temperature.

    • Acidify the reaction mixture with hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry to afford this compound.

Quantitative Data Summary: Pathway A
StepStarting MaterialProductReagentsTypical Yield (%)
1aNicotinic AcidNicotinic Acid N-oxideH₂O₂, Acetic Acid85-95
1bNicotinic Acid N-oxide2,4-Dichloronicotinic AcidPOCl₃, PCl₅60-70
22,4-Dichloronicotinic AcidThis compoundAqueous Ammonia, Dioxane70-80

Part 2: Synthesis Pathway B: Regioselective Chlorination of 4-Aminonicotinic Acid

This alternative pathway commences with the readily available 4-aminonicotinic acid and introduces the chloro substituent at the C2 position in the final step. The success of this route hinges on the directing effects of the amino and carboxylic acid groups on the pyridine ring during electrophilic chlorination.

Causality Behind Experimental Choices

In electrophilic aromatic substitution, the amino group is a strongly activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director[3][4][5]. In the case of 4-aminonicotinic acid, the C2 position is ortho to the activating amino group and meta to the deactivating carboxylic acid group. Both of these effects favor electrophilic substitution at the C2 position. The C5 position is also ortho to the amino group, but it is also ortho to the deactivating carboxylic acid group, which may lead to some steric hindrance and electronic deactivation, thus favoring substitution at the less hindered C2 position.

N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for activated aromatic rings and is a suitable choice for this transformation.

Experimental Workflow: Pathway B

This pathway can be broken down into two principal stages starting from pyridine-3,4-dicarboxylic acid, which can be obtained from the oxidation of isoquinoline[6].

A known method for the synthesis of 4-aminonicotinic acid involves a Hofmann rearrangement of the corresponding amide.

Synthesis_Pathway_B_Step1 Dicarboxylic_acid Pyridine-3,4-dicarboxylic Acid Anhydride Pyridine-3,4-dicarboxylic Anhydride Dicarboxylic_acid->Anhydride Acetic Anhydride Amide 4-Carbamoylnicotinic Acid Anhydride->Amide NH₃ (aq) Amino_acid 4-Aminonicotinic Acid Amide->Amino_acid Hofmann Rearrangement (NaOBr)

Caption: Synthesis of the 4-Aminonicotinic Acid precursor.

Experimental Protocol: Synthesis of 4-Aminonicotinic Acid

  • Formation of the Anhydride:

    • Reflux pyridine-3,4-dicarboxylic acid in an excess of acetic anhydride for several hours.

    • Cool the reaction mixture and collect the precipitated pyridine-3,4-dicarboxylic anhydride by filtration.

  • Ammonolysis of the Anhydride:

    • Add the anhydride to concentrated aqueous ammonia at room temperature and stir until the solid dissolves.

    • Acidify the solution with a mineral acid (e.g., HCl) to precipitate 4-carbamoylnicotinic acid.

    • Collect the product by filtration and dry.

  • Hofmann Rearrangement:

    • Prepare a solution of sodium hypobromite (NaOBr) by adding bromine to a cold aqueous solution of sodium hydroxide.

    • Add 4-carbamoylnicotinic acid to the cold NaOBr solution and stir.

    • Slowly warm the reaction mixture and then heat to reflux.

    • Cool the solution and acidify with acetic acid to precipitate 4-aminonicotinic acid.

    • Collect the product by filtration, wash with cold water, and dry.

The final step involves the selective introduction of a chlorine atom at the C2 position.

Synthesis_Pathway_B_Step2 Amino_acid 4-Aminonicotinic Acid Target This compound Amino_acid->Target NCS / Acetic Acid

Caption: Final regioselective chlorination to yield the target molecule.

Experimental Protocol: Synthesis of this compound

  • Chlorination:

    • Dissolve 4-aminonicotinic acid in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

    • Add one equivalent of N-Chlorosuccinimide (NCS) to the solution.

    • Stir the reaction mixture at room temperature for several hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary: Pathway B
StepStarting MaterialProductReagentsTypical Yield (%)
1aPyridine-3,4-dicarboxylic AcidPyridine-3,4-dicarboxylic AnhydrideAcetic Anhydride>90
1bPyridine-3,4-dicarboxylic Anhydride4-Carbamoylnicotinic AcidAqueous Ammonia80-90
1c4-Carbamoylnicotinic Acid4-Aminonicotinic AcidNaOBr70-80
24-Aminonicotinic AcidThis compoundNCS, Acetic Acid60-70 (estimated)

Conclusion and Future Outlook

Both synthetic pathways presented in this guide offer viable and logical routes to this compound. Pathway A, proceeding through a regioselective nucleophilic aromatic substitution, is likely to be more direct and potentially higher yielding for the final step, given the strong activation of the C4 position. Pathway B, which relies on a regioselective electrophilic chlorination, is also a compelling strategy, leveraging the inherent directing effects of the substituents on the pyridine ring.

The choice of pathway will ultimately depend on the availability and cost of starting materials, as well as the desired scale of the synthesis. Further optimization of reaction conditions for both routes will undoubtedly lead to improved efficiency and yield. The methodologies outlined in this guide provide a solid foundation for researchers to produce this compound and to further explore its utility in the development of novel chemical entities with therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-2-chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-amino-2-chloronicotinic acid and its derivatives, which are crucial intermediates in the development of pharmaceuticals and agrochemicals.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the mechanistic underpinnings of various synthetic routes, offers detailed experimental protocols, and presents data in a clear, comparative format. The aim is to equip the reader with the necessary knowledge to not only replicate these syntheses but also to innovate upon them.

Introduction: The Significance of this compound Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, and its substituted derivatives are integral components of numerous therapeutic agents. Among these, this compound and its analogues have emerged as particularly valuable building blocks. The presence of the amino group at the C4 position and a chlorine atom at the C2 position, along with the carboxylic acid at C3, provides a versatile platform for structural modification and the introduction of diverse pharmacophores.

These derivatives are key intermediates in the synthesis of a range of biologically active molecules, including antibacterial, antiviral, and anti-inflammatory agents. The strategic placement of functional groups allows for selective reactions, enabling the construction of complex molecular architectures with desired pharmacological profiles. This guide will explore the primary synthetic pathways to access this important class of compounds, focusing on the underlying chemical principles and practical considerations for successful implementation in a laboratory setting.

Synthetic Strategies for this compound and its Derivatives

Several synthetic routes have been developed to produce this compound and its derivatives. The choice of a particular method often depends on the availability of starting materials, desired scale of the reaction, and the specific substitution pattern of the target molecule. This section will detail some of the most prominent and effective approaches.

Synthesis from 2-Chloro-4-nitropyridine Derivatives

A common and logical approach to the synthesis of 4-amino-2-chloropyridine derivatives involves the reduction of a corresponding 4-nitropyridine precursor. This method is advantageous due to the commercial availability of various substituted 2-chloropyridines.

2.1.1. Nitration of 2-Chloropyridine-N-oxide

The direct nitration of 2-chloropyridine is often challenging due to the deactivating effect of the chlorine atom and the pyridine nitrogen. A more effective strategy involves the initial oxidation of the pyridine nitrogen to form the N-oxide. This activates the C4 position towards electrophilic substitution.

Experimental Protocol: Synthesis of 2-Chloro-4-nitropyridine-N-oxide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyridine in glacial acetic acid.

  • Heat the solution to approximately 50°C.

  • Slowly add 30% hydrogen peroxide to the reaction mixture.

  • Maintain the temperature and stir for several hours until the formation of 2-chloropyridine-N-oxide is complete (monitored by TLC).

  • Cool the reaction mixture and carefully add it to a mixture of sulfuric acid and nitric acid (fuming) at a low temperature (e.g., 0°C).

  • Allow the reaction to proceed until nitration is complete, resulting in the formation of 2-chloro-4-nitropyridine-N-oxide.[5]

  • Carefully quench the reaction by pouring it onto ice, followed by neutralization with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Filter, wash with cold water, and dry the solid product.

2.1.2. Reduction of the Nitro Group

The subsequent reduction of the nitro group to an amino group can be achieved using various reducing agents. A common and effective method involves the use of iron powder in an acidic medium.

Experimental Protocol: Synthesis of 4-Amino-2-chloropyridine

  • Suspend the synthesized 2-chloro-4-nitropyridine-N-oxide in a mixture of acetic acid and water.

  • Add iron powder to the suspension.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the iron salts.

  • Neutralize the filtrate with a base (e.g., sodium hydroxide) to precipitate the 4-amino-2-chloropyridine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

The resulting 4-amino-2-chloropyridine can then be carboxylated at the 3-position, for instance, through ortho-lithiation followed by quenching with carbon dioxide, to yield this compound.

Synthesis from Isonicotinic Acid Derivatives

An alternative strategy starts from isonicotinic acid (pyridine-4-carboxylic acid). This approach leverages the reactivity of the pyridine ring activated by the N-oxide functionality.

2.2.1. N-Oxidation and Subsequent Functionalization

Isonicotinic acid can be converted to its N-oxide, which then undergoes a series of transformations to introduce the required amino and chloro substituents.

Experimental Protocol: Synthesis of this compound from Isonicotinic Acid

  • N-Oxidation: Treat isonicotinic acid with hydrogen peroxide in acetic acid to form isonicotinic acid N-oxide.

  • Amination: The N-oxide is then aminated to introduce the amino group at the 4-position, yielding 4-aminoisonicotinic acid N-oxide.

  • Chlorination: The crucial chlorination step at the 2-position can be achieved using a chlorinating agent like phosphorus pentachloride (PCl₅). This reaction also results in the formation of the corresponding acyl chloride.

  • Hofmann Degradation: The resulting 2-chloro-4-isonicotinamide can then undergo a Hofmann degradation reaction using an alkaline solution of sodium hypochlorite to yield 4-amino-2-chloropyridine.[5]

  • Carboxylation: As in the previous route, the final carboxylation step at the 3-position is necessary to obtain the target this compound.

While this route is feasible, it involves multiple steps and the Hofmann degradation can sometimes lead to side products, potentially lowering the overall yield.[5]

Synthesis via Ortho-metalation of Substituted Pyridines

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. This strategy can be applied to the synthesis of this compound derivatives, particularly for introducing the carboxylic acid group at the C3 position.

2.3.1. Lithiation of 2-Chloro-4-fluoropyridine

A recent patent describes a method starting from 2-chloro-4-fluoropyridine.[6] The fluorine atom at the 4-position can be subsequently displaced by an amino group.

Experimental Protocol: Synthesis of 4-Amino-2-chloronicotinaldehyde

  • In an inert and anaerobic environment, dissolve 2-chloro-4-fluoropyridine in an anhydrous solvent like tetrahydrofuran (THF).

  • Cool the solution to a low temperature (e.g., -78°C).

  • Slowly add a solution of Lithium Diisopropylamide (LDA) to effect ortho-lithiation at the 3-position.

  • After stirring for a period, add dimethylformamide (DMF) to the reaction mixture to introduce the formyl group, yielding 2-chloro-4-fluoropyridine-3-carbaldehyde.[6]

  • The intermediate aldehyde is then reacted with aqueous ammonia in a solvent such as 1,4-dioxane to displace the fluorine atom and form 4-amino-2-chloronicotinaldehyde.[6]

This aldehyde can then be oxidized to the corresponding carboxylic acid to furnish this compound. This route is advantageous as it builds the desired substitution pattern in a controlled manner.

Synthesis from Isoquinoline

A novel four-step synthesis of 4-aminonicotinic acid starting from isoquinoline has been reported, which could potentially be adapted for the synthesis of the 2-chloro derivative.[7]

Synthetic Pathway Overview

  • Oxidation: Isoquinoline is oxidized to 3,4-pyridinedicarboxylic acid.

  • Anhydride Formation: Intramolecular dehydration with acetic anhydride yields 3,4-pyridinedicarboxylic anhydride.

  • Ammonolysis and Hofmann Rearrangement: The anhydride undergoes ammonolysis followed by a Hofmann rearrangement to introduce the amino group at the C4 position, forming 4-aminonicotinic acid.[7]

To obtain the 2-chloro derivative, a chlorination step would need to be incorporated, for instance, by treating an intermediate or the final product with a suitable chlorinating agent.

Visualization of Synthetic Pathways

To better illustrate the discussed synthetic strategies, the following diagrams are provided in the DOT language for use with Graphviz.

Synthesis from 2-Chloropyridine

G 2-Chloropyridine 2-Chloropyridine 2-Chloropyridine-N-oxide 2-Chloropyridine-N-oxide 2-Chloropyridine->2-Chloropyridine-N-oxide H₂O₂, Acetic Acid 2-Chloro-4-nitropyridine-N-oxide 2-Chloro-4-nitropyridine-N-oxide 2-Chloropyridine-N-oxide->2-Chloro-4-nitropyridine-N-oxide H₂SO₄, HNO₃ 4-Amino-2-chloropyridine 4-Amino-2-chloropyridine 2-Chloro-4-nitropyridine-N-oxide->4-Amino-2-chloropyridine Fe, Acetic Acid This compound This compound 4-Amino-2-chloropyridine->this compound 1. n-BuLi 2. CO₂ G 2-Chloro-4-fluoropyridine 2-Chloro-4-fluoropyridine 3-Lithio-2-chloro-4-fluoropyridine 3-Lithio-2-chloro-4-fluoropyridine 2-Chloro-4-fluoropyridine->3-Lithio-2-chloro-4-fluoropyridine LDA, THF, -78°C 2-Chloro-4-fluoropyridine-3-carbaldehyde 2-Chloro-4-fluoropyridine-3-carbaldehyde 3-Lithio-2-chloro-4-fluoropyridine->2-Chloro-4-fluoropyridine-3-carbaldehyde DMF 4-Amino-2-chloronicotinaldehyde 4-Amino-2-chloronicotinaldehyde 2-Chloro-4-fluoropyridine-3-carbaldehyde->4-Amino-2-chloronicotinaldehyde NH₃·H₂O, Dioxane This compound This compound 4-Amino-2-chloronicotinaldehyde->this compound Oxidation

References

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 4-Amino-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory

As a Senior Application Scientist, it is not uncommon to encounter compounds with significant synthetic utility but an uncharacterized biological mechanism of action. 4-Amino-2-chloronicotinic acid stands as a prime example of such a molecule. While readily available as a chemical intermediate, a thorough investigation of the scientific literature reveals a conspicuous absence of dedicated studies on its specific biological targets and signaling pathways.

This guide, therefore, deviates from a conventional whitepaper detailing a known mechanism. Instead, it embarks on a deductive exploration, grounded in the established pharmacology of structurally related compounds. We will dissect the molecular architecture of this compound to postulate potential biological interactions and outline a comprehensive, multi-pronged experimental strategy to elucidate its mechanism of action. This document is designed to be a foundational resource for any research program aiming to characterize the bioactivity of this intriguing molecule.

Part 1: Deconstructing the Molecule: Clues from Chemical Structure

The structure of this compound, a substituted pyridine carboxylic acid, offers several clues to its potential biological activity. It is a derivative of nicotinic acid (Vitamin B3), a fundamental molecule in cellular metabolism and signaling. The presence of an amino group and a chlorine atom at positions 4 and 2, respectively, significantly alters its electronic and steric properties compared to the parent molecule.

Derivatives of nicotinic acid and its isomers are known to be versatile intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] For instance, 2-chloronicotinic acid is a key building block for drugs with anti-inflammatory and analgesic properties, as well as for herbicides.[1] The introduction of an amino group could further expand its potential interactions with biological macromolecules.

Part 2: Postulated Mechanisms of Action Based on Analogous Compounds

Given the lack of direct evidence, we can formulate hypotheses based on the known activities of two major classes of structurally related compounds: substituted nicotinic acids and amino-pyridines.

As a Modulator of Nicotinic Acid Receptors and Related Pathways

Nicotinic acid itself is an agonist for the G-protein coupled receptors, niacin receptor 1 (NIACR1, also known as GPR109A) and niacin receptor 2 (NIACR2 or GPR109B). Activation of these receptors, particularly NIACR1 in adipocytes and immune cells, leads to a decrease in free fatty acids and has anti-inflammatory effects. It is plausible that this compound could act as an agonist, antagonist, or allosteric modulator of these receptors.

As an Inhibitor of Enzymatic Processes

The structural resemblance to various biological small molecules suggests that this compound could function as an enzyme inhibitor. Many drugs derived from nicotinic acid exert their effects through enzyme inhibition. The specific substitution pattern could confer selectivity for a particular enzyme or a class of enzymes.

As an Antimicrobial or Fungicidal Agent

Numerous derivatives of nicotinic acid have been synthesized and screened for antimicrobial and fungicidal activities.[2][3][4] The presence of the chloro- and amino-substituents could impart such properties to this compound, potentially through mechanisms such as disruption of microbial cell membranes, inhibition of essential metabolic enzymes, or interference with nucleic acid synthesis.

Part 3: A Roadmap for Mechanistic Elucidation: Experimental Protocols

To move from postulation to evidence, a systematic experimental investigation is required. The following section outlines a logical, tiered approach to characterizing the mechanism of action of this compound.

Tier 1: Initial Bioactivity Screening

The first step is to perform broad-based phenotypic screening to identify any significant biological effects.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Viability and Proliferation Assays:

    • Utilize a panel of diverse human cancer cell lines (e.g., representing different tissue origins) and a non-cancerous cell line (e.g., fibroblasts).

    • Treat cells with a range of concentrations of this compound (e.g., from 1 nM to 100 µM) for 24, 48, and 72 hours.

    • Assess cell viability using assays such as MTT, MTS, or a real-time cell analysis system.

    • Causality: This will determine if the compound has cytotoxic or cytostatic effects and at what concentrations.

  • Antimicrobial and Antifungal Assays:

    • Screen the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains.

    • Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) using broth microdilution methods.

    • Causality: This will establish if the compound possesses antimicrobial properties, guiding further mechanistic studies in this area.

Tier 2: Target Identification and Validation

If significant bioactivity is observed in Tier 1, the next phase focuses on identifying the molecular target(s).

Experimental Workflow: Target Identification

G cluster_0 Tier 1: Bioactivity Confirmed cluster_1 Tier 2: Target Identification cluster_2 Target Validation phenotypic_assay Phenotypic Assay Result (e.g., Cancer Cell Death) affinity_chromatography Affinity Chromatography- Mass Spectrometry phenotypic_assay->affinity_chromatography Hypothesis Generation yeast_three_hybrid Yeast Three-Hybrid Screen phenotypic_assay->yeast_three_hybrid Hypothesis Generation computational_docking Computational Docking (based on structural similarity) phenotypic_assay->computational_docking Hypothesis Generation binding_assay Direct Binding Assay (e.g., SPR, ITC) affinity_chromatography->binding_assay yeast_three_hybrid->binding_assay enzyme_inhibition_assay Enzyme Inhibition Assay computational_docking->enzyme_inhibition_assay receptor_activity_assay Receptor Functional Assay (e.g., cAMP, Ca2+ flux) computational_docking->receptor_activity_assay binding_assay->enzyme_inhibition_assay Confirmation binding_assay->receptor_activity_assay Confirmation

Caption: A workflow for identifying and validating the molecular target of this compound.

Experimental Protocol: Receptor Binding and Functional Assays

  • Receptor Binding Assays:

    • If computational docking suggests interaction with nicotinic acid receptors, perform competitive binding assays using radiolabeled or fluorescently labeled known ligands for NIACR1 and NIACR2.

    • Causality: This will determine if the compound directly binds to these receptors and with what affinity.

  • Second Messenger Assays:

    • In cells expressing NIACR1 or NIACR2, measure the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium upon treatment with this compound.

    • Causality: This will reveal whether the compound acts as an agonist or antagonist at these receptors.

Tier 3: Pathway Analysis and In Vivo Studies

Once a validated target is identified, the focus shifts to understanding the downstream signaling pathways and assessing in vivo efficacy.

Signaling Pathway Analysis Workflow

G cluster_0 Validated Target cluster_1 Downstream Pathway Analysis cluster_2 Cellular Outcome target Identified Target (e.g., a specific enzyme) western_blot Western Blotting (for key signaling proteins) target->western_blot Perturbation phospho_proteomics Phospho-proteomics target->phospho_proteomics Perturbation gene_expression RNA-seq/qPCR target->gene_expression Perturbation phenotype Observed Phenotype (e.g., Apoptosis) western_blot->phenotype phospho_proteomics->phenotype gene_expression->phenotype

Caption: A workflow for dissecting the signaling pathways downstream of the identified target.

Part 4: Concluding Remarks and Future Directions

The journey to elucidate the mechanism of action of a novel compound is both challenging and rewarding. For this compound, the path is currently uncharted. This guide provides a logical and scientifically rigorous framework for embarking on this exploration. By systematically progressing through phenotypic screening, target identification, and pathway analysis, the scientific community can unlock the therapeutic or agrochemical potential of this molecule. The insights gained will not only define the utility of this compound but also contribute to the broader understanding of how chemical modifications to a common scaffold like nicotinic acid can dramatically alter biological activity.

References

Discovery of 4-Amino-2-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Amino-2-chloronicotinic Acid

Abstract

This compound (CAS No: 1018678-38-0) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its substituted pyridine core, featuring a carboxylic acid, an amino group, and a reactive chlorine atom, presents a versatile scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of a logical and efficient synthetic pathway for this compound, rooted in established chemical principles. It offers detailed experimental protocols, mechanistic insights, and characterization data intended for researchers, chemists, and drug development professionals. By explaining the causality behind experimental choices and providing self-validating protocols, this document serves as a practical resource for the laboratory-scale synthesis and application of this valuable building block.

The Strategic Importance of Substituted Nicotinic Acid Scaffolds

Nicotinic acid and its derivatives are foundational structures in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability. This modulation is critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Halogenated pyridines, in particular, are pivotal intermediates. The chlorine atom in compounds like 2-chloronicotinic acid serves as a versatile synthetic handle, readily participating in nucleophilic substitution reactions to introduce a wide array of functional groups.[3][4] This reactivity is fundamental to building molecular complexity and is a cornerstone of library synthesis for drug discovery programs.[5][6] Molecules derived from these intermediates have found applications as antibacterial, antiviral, and anti-inflammatory agents.

This compound is an exemplar of a multi-functional building block. It offers three distinct points for chemical modification:

  • The carboxylic acid group, suitable for amide bond formation.

  • The amino group, which can be acylated, alkylated, or used in cyclization reactions.

  • The chloro substituent, which can be displaced by various nucleophiles (e.g., amines, thiols, alcohols).

This trifecta of reactivity makes it an exceptionally valuable starting material for creating diverse chemical libraries aimed at identifying new lead compounds.

A Proposed Synthetic Pathway: Rationale and Workflow

While a singular "discovery" paper for this compound is not prominent in the literature, a robust synthetic route can be logically constructed from known transformations of related pyridine compounds. A particularly efficient pathway begins with the commercially available 2-chloro-4-fluoropyridine and proceeds through a formylated intermediate.

The rationale for this approach is based on several key considerations:

  • Starting Material Accessibility : 2-chloro-4-fluoropyridine is a readily available and cost-effective starting material.

  • Regioselectivity : The fluorine atom at the 4-position is significantly more susceptible to nucleophilic aromatic substitution than the chlorine atom at the 2-position, allowing for selective amination.

  • Ortholithiation : The nitrogen atom in the pyridine ring directs metallation to the adjacent C-3 position, enabling controlled formylation.

  • Process Safety : The use of reagents like lithium diisopropylamide (LDA) is well-understood and manageable on a laboratory scale.[7]

The proposed three-step synthesis is outlined below.

G A 2-Chloro-4-fluoropyridine B 2-Chloro-4-fluoropyridine-3-formaldehyde A->B 1) LDA, THF, -78°C 2) DMF C 4-Amino-2-chloronicotinaldehyde B->C NH₃·H₂O / 1,4-Dioxane Room Temp. D This compound (Target Compound) C->D Oxidation (e.g., KMnO₄) Basic conditions

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating in-process controls and purification steps to ensure the integrity of the final product.

Step 1: Synthesis of 2-chloro-4-fluoropyridine-3-formaldehyde
  • Rationale: This step utilizes directed orthometalation. Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, deprotonates the C-3 position of the pyridine ring, which is activated by the adjacent nitrogen and chloro-substituent. The resulting lithiated species is then quenched with dimethylformamide (DMF) to install the aldehyde group.[7]

  • Protocol:

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene, 1.1 eq) via syringe.

    • Prepare a solution of 2-chloro-4-fluoropyridine (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the LDA solution, maintaining the temperature at -78 °C.

    • Stir the resulting mixture for 1 hour at -78 °C.

    • Add anhydrous dimethylformamide (DMF, 1.2 eq) dropwise.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography to yield 2-chloro-4-fluoropyridine-3-formaldehyde as a solid.

Step 2: Synthesis of 4-Amino-2-chloronicotinaldehyde
  • Rationale: This step is a nucleophilic aromatic substitution (SNAr). The highly electronegative fluorine atom at the C-4 position makes this site electron-deficient and thus susceptible to attack by ammonia. The 1,4-dioxane serves as a co-solvent to ensure miscibility.[7]

  • Protocol:

    • In a sealed vessel, dissolve 2-chloro-4-fluoropyridine-3-formaldehyde (1.0 eq) in a 1:1 mixture of 1,4-dioxane and concentrated aqueous ammonia (Ammonia water, ~28%).[7]

    • Stir the reaction mixture vigorously at room temperature for 2-4 hours. A precipitate is expected to form as the product is generated.[7]

    • Monitor the disappearance of the starting material by TLC.

    • Upon completion, filter the reaction mixture to collect the solid product.

    • Wash the filter cake with a small amount of cold water, followed by petroleum ether to aid in drying.

    • Dry the collected solid under vacuum to yield 4-amino-2-chloronicotinaldehyde, which is often of sufficient purity for the next step.[7] A reported yield for this step is approximately 91.8%.[7]

Step 3: Oxidation to this compound
  • Rationale: This is a standard oxidation of an aromatic aldehyde to a carboxylic acid. Potassium permanganate (KMnO₄) is a strong and effective oxidizing agent for this transformation. The reaction is run in a basic aqueous solution to maintain the solubility of the reactants and intermediates.

  • Protocol:

    • Suspend 4-amino-2-chloronicotinaldehyde (1.0 eq) in a mixture of water and tert-butanol at room temperature.

    • Add sodium carbonate (1.5 eq) to the suspension.

    • Prepare a solution of potassium permanganate (KMnO₄, ~1.5 eq) in water.

    • Add the KMnO₄ solution dropwise to the aldehyde suspension over 1 hour, monitoring for a slight exotherm.

    • Stir the reaction at room temperature overnight. A brown precipitate of manganese dioxide (MnO₂) will form.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Quench the reaction by adding a small amount of sodium bisulfite to destroy excess KMnO₄.

    • Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate, washing the pad with hot water.

    • Cool the clear filtrate in an ice bath and carefully acidify to pH ~4-5 with 2M hydrochloric acid.

    • The product, this compound, will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Characterization and Physicochemical Properties

Confirmation of the final product's identity and purity is essential. Standard analytical methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity, showing characteristic shifts for the aromatic protons and carbons, and the absence of the aldehyde proton signal.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₆H₅ClN₂O₂) by providing an accurate mass measurement.[8]

  • Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands for the N-H stretches of the amine, a broad O-H stretch for the carboxylic acid, and the C=O stretch.

Table 1: Physicochemical and Spectroscopic Data

Property Value Source
CAS Number 1018678-38-0 [1][2]
Molecular Formula C₆H₅ClN₂O₂ [8]
Molecular Weight 172.57 g/mol [8]
Physical Form Solid
Purity Typically >97% [8]
Storage Conditions Room temperature, inert atmosphere, keep in dark place
¹H NMR Predicted: Signals corresponding to two aromatic protons and exchangeable protons for -NH₂ and -COOH groups. -

| Mass Spec (ESI-MS) | Predicted: [M+H]⁺ at m/z 173.01, [M-H]⁻ at m/z 171.00 | - |

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it an ideal scaffold for generating libraries of diverse compounds. The three distinct functional groups can be addressed with high selectivity using orthogonal protection and reaction strategies.

G Core This compound Amide Amide Library (Coupling with diverse amines) Core->Amide Carboxylic Acid (R-NH₂, Coupling agents) Subst Substitution Library (Displacement of Cl with R-NH₂, R-SH, etc.) Core->Subst 2-Chloro Position (SₙAr with Nucleophiles) AminoDeriv Amino-derivatized Library (Acylation, Alkylation) Core->AminoDeriv 4-Amino Group (Acyl chlorides, Alkyl halides)

Caption: Derivatization potential of the this compound scaffold.

This versatility allows medicinal chemists to systematically explore the chemical space around the pyridine core. For example, by reacting the carboxylic acid with a panel of amines while substituting the chlorine with various nucleophiles, a large matrix of novel compounds can be rapidly synthesized and screened for biological activity against targets of interest, accelerating the hit-to-lead process in drug discovery.[6]

References

A Technical Guide to the Spectroscopic Profile of 4-Amino-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 4-Amino-2-chloronicotinic acid (CAS: 1018678-38-0; Molecular Formula: C₆H₅ClN₂O₂).[1] Intended for researchers and professionals in drug development and chemical synthesis, this document outlines the predicted and expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Due to a lack of publicly available experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from structurally analogous molecules to construct a reliable, predictive profile. Each section includes detailed methodologies for data acquisition, in-depth interpretation of the expected spectral features, and validated protocols to ensure scientific rigor.

Introduction: The Molecular Blueprint

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Its structure incorporates a pyridine ring, a carboxylic acid, an amine group, and a chlorine atom, creating a unique electronic and structural profile that is crucial for its potential applications. Understanding its spectroscopic signature is fundamental for synthesis verification, quality control, and further structural modification.

This guide provides the foundational spectroscopic knowledge base for this molecule. The subsequent sections are structured to explain the causality behind the expected data, ensuring that the presented protocols and interpretations are self-validating and grounded in authoritative chemical principles.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is indispensable for elucidating the proton environment of a molecule. For this compound, we can predict the chemical shifts and coupling patterns of its aromatic and exchangeable protons.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the pyridine ring. The electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and carboxylic acid (-COOH) groups will significantly influence the chemical shifts of the two aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-5~7.8 - 8.0Doublet (d)~5.0 - 6.01H
H-6~6.5 - 6.7Doublet (d)~5.0 - 6.01H
-NH₂~5.0 - 7.0Broad Singlet (br s)N/A2H
-COOH~11.0 - 13.0Broad Singlet (br s)N/A1H
Note: Predictions are for a DMSO-d₆ solvent. Chemical shifts are highly solvent-dependent. The amino and carboxylic acid protons are exchangeable and may not always be observed.
Interpretation and Rationale

The pyridine ring contains two protons at positions 5 and 6.

  • H-5 and H-6: These two protons are ortho to each other, resulting in a doublet for each signal due to spin-spin coupling. The H-5 proton is expected to be further downfield (higher ppm) compared to H-6 due to the deshielding effect of the adjacent carboxylic acid group. Conversely, the H-6 proton is ortho to the electron-donating amino group, which shields it and shifts it upfield. This pattern is consistent with data observed for related substituted pyridines.[2]

  • -NH₂ and -COOH Protons: These protons are acidic and their signals are typically broad due to rapid exchange with the solvent and quadrupole broadening from the nitrogen atom.[3] Their chemical shifts can vary significantly based on solvent, concentration, and temperature.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing exchangeable protons like those in the -NH₂ and -COOH groups.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • Data Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 2-5 seconds, and 16-64 scans for good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz NMR) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in 0.7 mL DMSO-d6 transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample & Lock transfer->load_sample tune_probe Tune and Shim load_sample->tune_probe acquire Acquire Spectrum (16-64 Scans) tune_probe->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate to Solvent (2.50 ppm) phase_base->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals integrate->assign report Report Data assign->report

Caption: Workflow for ¹H NMR analysis of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~165 - 170
C-4 (C-NH₂)~155 - 160
C-2 (C-Cl)~150 - 155
C-6~145 - 150
C-5~108 - 112
C-3 (C-COOH)~105 - 108
Note: Predictions are for a DMSO-d₆ solvent.
Interpretation and Rationale

The chemical shifts are predicted based on established substituent effects in aromatic and heterocyclic systems.[4]

  • C=O: The carboxylic acid carbonyl carbon is characteristically found in the 165-170 ppm range.

  • Aromatic Carbons: The carbons directly attached to heteroatoms or electron-withdrawing groups (C-2, C-4, C-6) are significantly deshielded and appear far downfield. C-4, attached to the nitrogen of the amino group, is expected to be the most downfield of the ring carbons. C-2, bonded to the electronegative chlorine, will also be strongly deshielded. The remaining carbons (C-3 and C-5) are more shielded and appear at higher fields (lower ppm).

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize the same NMR spectrometer, switching the observation nucleus to ¹³C.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a single line.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

  • Data Processing: Process the data similarly to the ¹H spectrum, and reference the chemical shifts to the DMSO-d₆ solvent peak at 39.52 ppm.

Workflow for ¹³C NMR Analysis

G cluster_acq Data Acquisition (¹³C Observe) cluster_proc Data Processing cluster_analysis Spectral Analysis prep Use ¹H NMR Sample (5-10 mg in DMSO-d6) load_sample Load Sample & Tune prep->load_sample acquire Acquire Decoupled Spectrum (1024+ Scans) load_sample->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate to Solvent (39.52 ppm) phase_base->calibrate peak_pick Identify Peak Shifts calibrate->peak_pick assign Assign Carbon Signals peak_pick->assign report Report Data assign->report

Caption: Workflow for ¹³C NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the molecular formula and offering structural clues.

Predicted Mass Spectrometry Data

The primary technique considered is Electrospray Ionization (ESI), which is a soft ionization method suitable for this type of molecule.

Ion Predicted m/z (Positive Mode) Predicted m/z (Negative Mode) Notes
[M+H]⁺173.0116-Base peak for C₆H₆³⁵ClN₂O₂⁺
[M+H]⁺175.0086-Isotope peak for C₆H₆³⁷ClN₂O₂⁺ (~32% of base)
[M-H]⁻-171.0011Base peak for C₆H₄³⁵ClN₂O₂⁻
[M-H]⁻-173.9981Isotope peak for C₆H₄³⁷ClN₂O₂⁻ (~32% of base)
[M-COOH]⁺127.0214-Fragmentation: loss of the carboxyl group
Interpretation and Rationale
  • Molecular Ion: The most critical observation is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:~75.8%, ³⁷Cl:~24.2%), the molecular ion will appear as a pair of peaks ([M+H]⁺ or [M-H]⁻) separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1. This isotopic pattern is a definitive confirmation of the presence of one chlorine atom.

  • Fragmentation: In tandem MS (MS/MS), fragmentation can be induced. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) as CO₂ and H, resulting in a fragment with an m/z corresponding to [M-45].

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode to promote ionization.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (5-10 µL/min).

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature) to maximize the signal of the molecular ion.[5]

  • Data Analysis: Analyze the resulting spectrum to identify the monoisotopic mass of the molecular ion and its characteristic chlorine isotope pattern.

Workflow for ESI-MS Analysis

G cluster_acq Data Acquisition (ESI-Q-TOF) cluster_analysis Spectral Analysis prep Prepare Dilute Solution (~1 mg/mL in MeOH + 0.1% FA) infuse Infuse Sample (5-10 µL/min) prep->infuse optimize Optimize Source Parameters infuse->optimize acquire Acquire Full Scan Spectrum (m/z 50-500) optimize->acquire find_ion Identify Molecular Ion [M+H]⁺ acquire->find_ion check_isotope Verify 3:1 Chlorine Isotope Pattern find_ion->check_isotope check_mass Confirm High-Resolution Mass check_isotope->check_mass

Caption: Workflow for ESI-Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

The IR spectrum of this compound is expected to show characteristic bands for its key functional groups.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad
AmineN-H stretch3100 - 3500Medium, Doublet
Carboxylic AcidC=O stretch1680 - 1720Strong
Aromatic RingC=C / C=N stretch1550 - 1620Medium-Strong
AmineN-H bend1590 - 1650Medium
Carboxylic AcidC-O stretch1210 - 1320Medium
Aromatic C-HC-H bend (out-of-plane)800 - 900Strong
Aryl HalideC-Cl stretch1000 - 1100Medium
Interpretation and Rationale

The interpretation relies on well-established correlation tables for IR spectroscopy.[6][7]

  • O-H and N-H Region: A very broad band from ~2500-3300 cm⁻¹ is the hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid. Superimposed on this broad band, two sharper peaks are expected between 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching of the primary amine.

  • Carbonyl Region: A strong, sharp absorption between 1680-1720 cm⁻¹ will be present, corresponding to the C=O stretch of the carboxylic acid.

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of signals, including the C-O stretch of the acid, C-N stretches, and the C-Cl stretch, which are useful for confirming the overall structure by comparison to a reference spectrum.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background by the instrument software, yielding a transmittance or absorbance spectrum. Label the major peaks.

Workflow for ATR-FTIR Analysis

G cluster_acq Data Acquisition (FTIR) cluster_analysis Spectral Analysis prep Place Small Amount of Solid on ATR Crystal background Collect Background Spectrum prep->background sample Collect Sample Spectrum (16-32 Scans) background->sample process Process Spectrum (Absorbance vs. Wavenumber) sample->process assign Assign Key Functional Group Bands process->assign report Report Peak Positions assign->report

Caption: Workflow for ATR-FTIR analysis.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. While experimental data is not currently available in public databases, the principles and comparative data outlined here offer a robust foundation for any researcher working with this compound. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with the detailed protocols, should enable unambiguous identification and characterization. It is recommended that experimental data, once acquired, be compared against the predictions laid out in this document.

References

Introduction: The Strategic Value of a Substituted Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-2-chloronicotinic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, embedded in numerous blockbuster drugs and agrochemicals. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a "privileged" structure in drug design. Within this class, this compound (CAS: 1018678-38-0) emerges as a particularly valuable, yet underexplored, building block.[1][2] This trifunctional molecule offers a strategic convergence of reactive sites: a nucleophilic amino group, an electrophilic chloro-substituted carbon, and a versatile carboxylic acid. This guide, intended for researchers and drug development professionals, provides a deep dive into the synthesis, chemical behavior, and therapeutic potential of this compound, framing it as a key intermediate for accessing novel chemical space.

The rationale for focusing on this specific scaffold is twofold. First, the 4-aminopyridine moiety is a well-established pharmacophore, most famously represented by 4-aminopyridine (dalfampridine), a potassium channel blocker used to improve walking in patients with multiple sclerosis.[3][4] This establishes a strong biological precedent. Second, the 2-chloro-3-carboxylic acid substitution pattern is a gateway for extensive derivatization, enabling the construction of diverse molecular libraries for screening against a wide range of biological targets.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical properties is fundamental to its application in synthesis and formulation. This compound is a solid at room temperature, and its characterization relies on a combination of physical and spectroscopic data.[1]

PropertyValueSource
CAS Number 1018678-38-0[1][6][7]
Molecular Formula C₆H₅ClN₂O₂[1][2]
Molecular Weight 172.57 g/mol [2]
Appearance Solid[1]
Purity Typically ≥97%[1][2]
Storage Keep in dark place, inert atmosphere, room temperature[1]
InChI Key KSWQBRYDZAEYQP-UHFFFAOYSA-N[1]

Spectroscopic analysis is crucial for structural confirmation. While specific spectra for this exact compound are not publicly cataloged, data from its precursors, like 2-chloronicotinic acid, provide a strong predictive framework.

  • ¹H NMR: Protons on the pyridine ring would appear in the aromatic region, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and carboxyl groups. The amine and carboxylic acid protons would be visible, their positions dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would show six distinct carbon signals corresponding to the pyridine ring carbons, with the carboxyl carbon appearing significantly downfield.

  • Mass Spectrometry: The molecular ion peak would confirm the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, providing unambiguous evidence of a single chlorine atom in the structure.

  • IR Spectroscopy: Characteristic peaks would include C=O stretching for the carboxylic acid, N-H stretching for the amino group, and C=C/C=N stretching for the aromatic pyridine ring.

Synthesis of this compound: A Practical Workflow

While multiple synthetic routes to substituted aminopyridines exist, a practical and scalable approach often involves the nucleophilic aromatic substitution (SNAAr) of a suitably activated precursor.[8][9] A logical and field-proven strategy for synthesizing this compound would start from a di-halogenated nicotinic acid derivative, where one halogen is significantly more labile. A plausible precursor is 2-chloro-4-fluoronicotinic acid or its corresponding aldehyde, as the fluorine atom at the 4-position is highly activated towards nucleophilic displacement by ammonia.

A recent patent describing the synthesis of the related 4-amino-2-chloronicotinaldehyde provides a strong template for this transformation.[10] The process involves the reaction of 2-chloro-4-fluoropyridine-3-formaldehyde with aqueous ammonia in a dioxane solvent system.[10] By adapting this methodology to a carboxylic acid starting material, a robust synthesis can be designed.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a hypothetical, yet chemically sound, procedure based on established methodologies for similar pyridine systems.

Step 1: Synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde

  • Rationale: This step creates the foundational pyridine ring with the correct halogenation pattern and a handle (the aldehyde) for subsequent oxidation. The use of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) allows for regioselective deprotonation of 2-chloro-4-fluoropyridine at the 3-position, followed by quenching with an electrophile like dimethylformamide (DMF) to install the aldehyde.[10]

  • Procedure:

    • In an inert atmosphere (N₂ or Ar), dissolve 2-chloro-4-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

    • Add Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise, maintaining the temperature below -70 °C.

    • Stir the resulting mixture for 1 hour at -78 °C.

    • Add anhydrous Dimethylformamide (DMF) (1.5 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde. Purify via flash chromatography if necessary.

Step 2: Amination to 4-Amino-2-chloronicotinaldehyde

  • Rationale: The highly electronegative fluorine atom at the 4-position makes this site susceptible to nucleophilic attack by ammonia. The use of a dioxane/ammonia-water mixture provides a suitable solvent system for both the organic substrate and the aqueous nucleophile.[10]

  • Procedure:

    • Dissolve 2-chloro-4-fluoropyridine-3-carbaldehyde (1.0 eq) in a 1:1 mixture of 1,4-dioxane and concentrated aqueous ammonia.[10]

    • Stir the reaction vigorously at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, a precipitate of the product may form. Filter the solid, wash with cold water and a minimal amount of a non-polar solvent like petroleum ether, and dry under vacuum.[10]

Step 3: Oxidation to this compound

  • Rationale: A mild oxidation is required to convert the aldehyde to a carboxylic acid without affecting the other functional groups. Potassium permanganate (KMnO₄) in an aqueous alkaline solution is a classic and effective choice for this transformation. The basic conditions ensure the amino group remains in its less reactive, non-protonated state.

  • Procedure:

    • Suspend 4-amino-2-chloronicotinaldehyde (1.0 eq) in water containing sodium carbonate (Na₂CO₃) (1.5 eq).

    • Cool the mixture in an ice bath and slowly add a solution of potassium permanganate (KMnO₄) (1.2 eq) in water, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color disappears, indicating the consumption of permanganate.

    • Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

    • Carefully acidify the clear filtrate with 2M HCl to a pH of ~3-4.

    • The product, this compound, will precipitate out of solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Amination (SNAAr) cluster_step3 Step 3: Oxidation start 2-Chloro-4-fluoropyridine step1_reagents 1. LDA, THF, -78°C 2. DMF start->step1_reagents prod1 2-Chloro-4-fluoropyridine- 3-carbaldehyde step1_reagents->prod1 step2_reagents NH4OH / Dioxane Room Temperature prod1->step2_reagents prod2 4-Amino-2-chloronicotinaldehyde step2_reagents->prod2 step3_reagents 1. KMnO4, Na2CO3 2. HCl (acidification) prod2->step3_reagents final_product This compound step3_reagents->final_product

Caption: Synthetic pathway for this compound.

Reactivity and Derivatization Potential

The true value of this compound lies in its trifunctional nature, which allows for selective and sequential modifications to build molecular complexity.

  • The Carboxylic Acid: This group is a primary handle for derivatization. It can be readily converted into:

    • Esters: Via Fischer esterification (acid-catalyzed reaction with an alcohol) or by activation with reagents like DCC/DMAP followed by alcohol addition.

    • Amides: By activating the acid (e.g., forming an acid chloride with SOCl₂ or using coupling reagents like HATU/EDC) and reacting it with a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry for exploring structure-activity relationships (SAR).

    • Acid Halides: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride provides the highly reactive acid chloride, a precursor for many other functional groups.

  • The 2-Chloro Substituent: The chlorine atom is positioned at an electron-deficient carbon, making it a prime site for nucleophilic aromatic substitution (SNAAr). This allows for the introduction of a wide variety of substituents, including:

    • O-Nucleophiles: Alkoxides or phenoxides can displace the chloride to form ethers.

    • N-Nucleophiles: Amines can be introduced, leading to 2,4-diaminonicotinic acid derivatives. This reaction is fundamental in building scaffolds for kinase inhibitors.

    • S-Nucleophiles: Thiols can be used to form thioethers.

    • C-Nucleophiles: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), the C-Cl bond can be used to form new C-C bonds, dramatically increasing molecular complexity.

  • The 4-Amino Group: This nucleophilic site can undergo:

    • Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively. This is often used to modulate polarity and introduce new binding interactions.

    • Alkylation: While direct alkylation can be challenging to control, reductive amination with aldehydes or ketones is a powerful method for introducing substituted alkyl groups.

    • Diazotization: Reaction with nitrous acid (Sandmeyer reaction) could potentially convert the amino group into other functionalities, although this may be complicated by the presence of other reactive groups.[11]

Applications in Drug Discovery: A Scaffold for Neurological and Anti-Infective Agents

The structural alerts within this compound point toward several promising therapeutic areas.

Potassium Channel Blockade for Neurological Disorders

The 4-aminopyridine core is a known blocker of voltage-gated potassium channels.[12] By impeding K⁺ efflux, these agents prolong the action potential duration, leading to enhanced neurotransmitter release at synapses.[4][13] This mechanism is the basis for the clinical use of 4-aminopyridine in multiple sclerosis and Lambert-Eaton myasthenic syndrome.[3][12]

Derivatives of this compound are ideal candidates for developing next-generation potassium channel modulators with improved selectivity and pharmacokinetic profiles. The carboxylic acid and 2-chloro positions provide vectors for adding substituents that can probe the binding pocket of different K⁺ channel subtypes, potentially leading to drugs for other neurodegenerative diseases or channelopathies.[14]

Scaffold for Kinase Inhibitors and Anti-Infectives

The 2-aminopyridine motif is a common feature in many kinase inhibitors. By displacing the chlorine at the 2-position with another amine, a 2,4-diaminopyridine scaffold can be generated. This structure can mimic the hinge-binding motif of ATP, allowing for potent and selective inhibition of protein kinases, which are validated targets in oncology and inflammatory diseases.

Furthermore, substituted nicotinic acids and their derivatives have shown promise as antimicrobial agents.[15][16] The ability to generate large libraries of amides and esters from this compound makes it an excellent starting point for screening campaigns against bacterial and fungal pathogens. Halogenated compounds, in particular, have demonstrated significant antimicrobial properties.[17]

Logical Workflow for Drug Discovery

Drug_Discovery_Workflow cluster_derivatization Library Synthesis start 4-Amino-2-chloronicotinic Acid Scaffold amide Amide Coupling (R-NH2) start->amide Derivatization suzuki Suzuki Coupling (R-B(OH)2) start->suzuki Derivatization snaar SNAAr Reaction (R-OH, R-SH) start->snaar Derivatization library Diverse Chemical Library amide->library suzuki->library snaar->library screening High-Throughput Screening (e.g., Kinase, Ion Channel) library->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Drug discovery workflow using the target scaffold.

Safety and Handling

While specific toxicology data for this compound is not extensively published, data from its precursor, 2-chloronicotinic acid, serves as a reliable guide for handling.[18]

  • Hazards: It is expected to be an irritant, causing skin, eye, and respiratory tract irritation.[19][20]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[19][20]

  • Decomposition: Thermal decomposition may produce toxic fumes, including hydrogen chloride and nitrogen oxides.[18][19]

Conclusion

This compound is more than just another chemical intermediate; it is a strategically designed scaffold poised for significant impact in drug discovery and development. Its three distinct functional groups offer a platform for controlled, selective derivatization, enabling the systematic exploration of chemical space. With strong mechanistic precedents from the 4-aminopyridine pharmacophore in neurology and the broader utility of substituted pyridines in oncology and infectious disease, this molecule represents a high-potential starting point for novel therapeutic programs. For researchers aiming to innovate at the forefront of medicinal chemistry, a deep understanding of the synthesis and reactivity of this versatile building block is an invaluable asset.

References

Methodological & Application

Synthesis of 4-Amino-2-chloronicotinic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 4-Amino-2-chloronicotinic acid, a valuable building block in medicinal chemistry and drug development. The protocol starts from the commercially available 2-chloronicotinic acid. Due to the limited availability of a direct, one-step amination method at the C4 position in the scientific literature, this guide details a robust, two-step synthetic pathway. This proposed route is grounded in well-established principles of organic chemistry and supported by analogous transformations reported in peer-reviewed literature.

The intended audience for this guide includes researchers, synthetic chemists, and drug development professionals with a working knowledge of organic synthesis techniques and laboratory safety procedures.

Proposed Synthetic Pathway

The synthesis of this compound from 2-chloronicotinic acid is proposed to proceed via a two-step sequence involving an initial electrophilic aromatic substitution (nitration), followed by a reduction of the introduced nitro group.

Synthetic_Pathway 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Intermediate 2-Chloro-4-nitronicotinic Acid 2-Chloronicotinic_Acid->Intermediate Step 1: Nitration (HNO3, H2SO4) Final_Product This compound Intermediate->Final_Product Step 2: Reduction (H2, Pd/C)

Caption: Proposed two-step synthesis of this compound.

PART 1: Nitration of 2-Chloronicotinic Acid

Mechanistic Insight

The first step involves the nitration of the pyridine ring of 2-chloronicotinic acid. Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of activating or deactivating groups on the ring can influence the regioselectivity of the reaction. In 2-chloronicotinic acid, both the chlorine atom at the C2 position and the carboxylic acid group at the C3 position are electron-withdrawing, further deactivating the ring.

Electrophilic substitution on a pyridine ring is most favorable at the C3 (or β) position. In this case, with substituents already at C2 and C3, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the remaining available positions. The nitration is expected to occur at the C4 position, which is para to the chloro group and meta to the carboxylic acid group. While both existing groups are deactivating, the directing effects will favor substitution at C4 and C6. Steric hindrance from the adjacent carboxylic acid might disfavor substitution at C4 to some extent, but electronic factors are expected to predominate, leading to the formation of 2-chloro-4-nitronicotinic acid. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion in situ[1][2].

Experimental Protocol: Synthesis of 2-Chloro-4-nitronicotinic Acid

Disclaimer: This protocol is based on established methods for the nitration of similar pyridine derivatives and should be performed with caution by trained personnel[3].

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityPuritySupplier
2-Chloronicotinic acid157.5510.0 g (63.5 mmol)≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)98.0850 mL98%Fisher Scientific
Fuming Nitric Acid (HNO₃)63.0125 mL>90%VWR
Ice-As needed--
Deionized Water18.02As needed--

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel

  • Ice bath

  • Heating mantle with temperature controller

  • Condenser

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 2-chloronicotinic acid (10.0 g, 63.5 mmol).

  • Acid Addition: Carefully add concentrated sulfuric acid (50 mL) to the flask while stirring. The mixture may warm up slightly. Cool the flask in an ice bath to 0-5 °C.

  • Nitration: Slowly add fuming nitric acid (25 mL) dropwise from the dropping funnel to the stirred mixture, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 90 °C using a heating mantle. Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring.

  • Precipitation and Isolation: The product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the collected solid in a vacuum oven at 50-60 °C to a constant weight to yield 2-chloro-4-nitronicotinic acid.

PART 2: Reduction of 2-Chloro-4-nitronicotinic Acid

Mechanistic Insight

The second step is the reduction of the nitro group in 2-chloro-4-nitronicotinic acid to an amine. This transformation can be achieved by various methods, including catalytic hydrogenation or using reducing metals in acidic media[4][5]. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this purpose. The reaction involves the adsorption of the nitro compound and hydrogen gas onto the surface of the palladium catalyst, where the reduction takes place[6][7]. The nitro group is reduced to a nitroso, then a hydroxylamino intermediate, and finally to the amino group. Care must be taken to avoid dehalogenation, which can be a side reaction in catalytic hydrogenation of aryl halides[8].

Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Setup Set up hydrogenation apparatus Charge_Reactants Charge reactor with 2-chloro-4-nitronicotinic acid, solvent, and Pd/C catalyst Setup->Charge_Reactants Purge Purge with Nitrogen Introduce_H2 Introduce Hydrogen Gas Purge->Introduce_H2 Monitor Monitor H₂ uptake and reaction progress (TLC/LC-MS) Introduce_H2->Monitor Filter Filter catalyst through Celite Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by recrystallization Concentrate->Purify

Caption: General workflow for the catalytic hydrogenation step.

Experimental Protocol: Synthesis of this compound

Disclaimer: Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts. This procedure must be performed in a well-ventilated fume hood, using appropriate safety measures and equipment[9][10][11][12].

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityPuritySupplier
2-Chloro-4-nitronicotinic acid202.545.0 g (24.7 mmol)As prepared-
Palladium on Carbon (Pd/C)-0.5 g10 wt%Johnson Matthey
Methanol (MeOH)32.04100 mLAnhydrousSigma-Aldrich
Hydrogen Gas (H₂)2.02As neededHigh purityAirgas
Nitrogen Gas (N₂)28.01As neededHigh purityAirgas
Celite®-As needed-Fisher Scientific

Equipment:

  • Parr hydrogenator or a two-necked round-bottom flask with a hydrogen balloon setup

  • Magnetic stirrer and stir bar

  • Vacuum pump and inert gas line (Nitrogen)

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a hydrogenation flask/vessel, add 2-chloro-4-nitronicotinic acid (5.0 g, 24.7 mmol) and methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) to the mixture under a stream of nitrogen.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere. Then, evacuate the flask and backfill with hydrogen.

  • Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (1-3 atm or a balloon) at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC analysis until the starting material is consumed (typically 4-8 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst on the Celite pad is pyrophoric and should be kept wet and disposed of properly[11]. Wash the filter cake with a small amount of methanol.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Nitration

  • Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin, eyes, and clothing[13][14][15].

  • The nitration reaction is highly exothermic. Maintain strict temperature control during the addition of nitric acid.

  • Quenching the reaction mixture on ice should be done slowly and with vigorous stirring to dissipate heat.

Step 2: Reduction

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure there are no ignition sources nearby[10][12].

  • Palladium on carbon is pyrophoric, especially after use. Do not allow the catalyst to dry in the air. Keep it wet with water or solvent at all times and handle it in an inert atmosphere[11].

  • Use a proper hydrogenation apparatus and follow established safety protocols for high-pressure reactions if applicable[9].

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress.

  • Melting Point: To assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

References

Application Notes & Protocols: Strategic Use of 4-Amino-2-chloronicotinic Acid in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

4-Amino-2-chloronicotinic acid is a trifunctional heterocyclic building block of significant interest to researchers in organic synthesis and drug discovery. Its substituted pyridine core is a privileged scaffold found in numerous bioactive molecules and pharmaceuticals.[1][2] The strategic value of this reagent lies in its three distinct and chemically addressable functional groups: a chlorine atom at the 2-position, a carboxylic acid at the 3-position, and an amino group at the 4-position. This arrangement allows for sequential and regioselective modifications, making it an ideal starting point for the construction of diverse and complex molecular architectures. This guide provides an in-depth analysis of its reactivity and offers detailed protocols for its application in key synthetic transformations, including palladium-catalyzed cross-coupling and amide bond formation.

The Synthetic Potential of a Trifunctional Scaffold

The power of this compound (CAS: 1018678-38-0) stems from the orthogonal reactivity of its functional groups.[3] The chlorine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, the carboxylic acid is readily converted to amides and esters, and the amino group can be functionalized through various C-N bond-forming reactions. This allows for a modular approach to library synthesis and the development of novel chemical entities.

Caption: Reactivity map of this compound.

Application in Palladium-Catalyzed Cross-Coupling

The electron-deficient nature of the pyridine ring and the presence of the chloro-substituent at the 2-position make this scaffold an excellent substrate for palladium-catalyzed cross-coupling reactions. These methods provide powerful and versatile routes for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[4][5] For this compound, this reaction allows for the introduction of a wide variety of aryl or vinyl substituents at the 2-position.

  • Assembly: To a dry reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or pinacol ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst Loading: Add the palladium catalyst system. A common and effective system for aryl chlorides is a combination of a palladium source like Pd₂(dba)₃ (1-5 mol%) and a sterically hindered biaryl phosphine ligand such as SPhos (2-10 mol%).[6]

  • Reaction: Seal the vessel under an inert atmosphere (Argon or Nitrogen) and heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

  • Catalyst System: Aryl chlorides are less reactive than bromides or iodides, necessitating the use of highly active, electron-rich, and sterically bulky phosphine ligands (e.g., SPhos, RuPhos).[6] These ligands promote the oxidative addition step, which is often rate-limiting for aryl chlorides.[4][7]

  • Base: The base is crucial for activating the organoboron species to facilitate the transmetalation step.[8] The choice of base can significantly impact the reaction outcome; inorganic carbonates or phosphates are often effective and tolerate a wide range of functional groups.

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common. Water can accelerate the reaction, while the organic solvent ensures solubility of the reactants.

Suzuki_Cycle pd0 L₂Pd(0) ox_add Oxidative Addition (L₂Pd(II)(Ar)X) pd0->ox_add transmetal Transmetalation (L₂Pd(II)(Ar)(R')) ox_add->transmetal red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 product Ar-R' red_elim->product arx Ar-Cl arx->ox_add boron R'-B(OR)₂ + Base boron->transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile method for constructing carbon-nitrogen bonds.[9][10] This reaction allows for the substitution of the chlorine atom at the 2-position with a broad range of primary and secondary amines, providing access to a diverse array of 2-amino-pyridine derivatives.

  • Assembly: In an oven-dried, sealed tube, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-2.0 equiv.).

  • Catalyst Loading: Add the palladium catalyst and ligand. A pre-catalyst such as a palladacycle (e.g., G3-XPhos) is often highly effective. Alternatively, use a combination of a palladium source (e.g., Pd(OAc)₂) and a bulky phosphine ligand (e.g., XPhos, RuPhos).[11]

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube under an inert atmosphere (Argon) and heat to 80-120 °C until the starting material is consumed (monitored by LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent, and quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer, combine the organic phases, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: After filtration and concentration, purify the residue by column chromatography.

  • Ligand Choice: The success of the Buchwald-Hartwig amination, especially with challenging aryl chlorides, is highly dependent on the ligand.[12] Bulky, electron-rich dialkylbiaryl phosphine ligands are generally required to facilitate both the oxidative addition and the final reductive elimination step.[11]

  • Base Selection: A strong base is required to deprotonate the amine, forming the active nitrogen nucleophile. NaOtBu is the most common choice, but other bases may be necessary for substrates with base-sensitive functional groups.[11]

  • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen. Maintaining a strictly inert atmosphere is critical to prevent catalyst deactivation and ensure high yields.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) ox_add Oxidative Addition (L-Pd(II)(Ar)X) pd0->ox_add amine_complex Amine Coordination ox_add->amine_complex deprotonation Deprotonation (L-Pd(II)(Ar)(NR₂)) amine_complex->deprotonation red_elim Reductive Elimination deprotonation->red_elim red_elim->pd0 product Ar-NR₂ red_elim->product arx Ar-Cl arx->ox_add amine HNR₂ amine->amine_complex base Base base->deprotonation

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Application in Amide Bond Formation

The carboxylic acid at the 3-position is a versatile handle for constructing amide bonds, a linkage central to peptide chemistry and a vast number of pharmaceuticals. Standard peptide coupling reagents can be employed effectively.

  • Activation: Dissolve this compound (1.0 equiv.) in an anhydrous aprotic solvent like DMF or CH₂Cl₂. Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.1-1.5 equiv.) and, optionally, an additive like 1-Hydroxybenzotriazole (HOBt) (1.0-1.2 equiv.). Stir at 0 °C to room temperature for 15-30 minutes to form the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equiv.) to the reaction mixture, followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Reaction: Allow the reaction to stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the product via flash chromatography or recrystallization.

  • Coupling Agents: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[13]

  • Additives: Additives like HOBt or HOAt react with the O-acylisourea intermediate to form a more stable active ester. This intermediate is less prone to side reactions and, in the case of chiral substrates, helps to suppress racemization.

  • Base: A tertiary amine base like DIPEA is used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, maintaining an optimal pH for the coupling.

Strategic Synthesis Workflow

The orthogonality of the functional groups enables a logical and efficient multi-step synthesis. A typical workflow might involve first modifying the most robust position (the 2-chloro group via cross-coupling) and then proceeding to the more sensitive carboxylic acid.

workflow start 4-Amino-2-chloro- nicotinic acid step1 Suzuki or Buchwald-Hartwig @ C2-Position start->step1 intermediate1 2-Substituted-4-amino- nicotinic acid step1->intermediate1 step2 Amide Coupling @ C3-Position intermediate1->step2 final_product 2,3-Disubstituted Pyridine Scaffold step2->final_product

References

Application Notes & Protocols: 4-Amino-2-chloronicotinic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Functionalized Pyridine Scaffolds

In the landscape of modern medicinal chemistry, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, the pyridine ring is a privileged scaffold due to its presence in numerous natural products and its ability to engage in hydrogen bonding and other key intermolecular interactions within biological systems. However, the true potential of this scaffold is unlocked through precise functionalization.

4-Amino-2-chloronicotinic acid (CAS: 1018678-38-0) is a trifunctional building block of significant strategic value in drug discovery and development.[1] Its structure offers three distinct reactive handles: an amino group, a carboxylic acid, and a chloro substituent. This arrangement allows for sequential, regioselective modifications, making it an ideal starting point for constructing complex molecular architectures. The amino group serves as a key site for amide bond formation, the carboxylic acid provides a handle for coupling reactions, and the chlorine atom can be displaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions. These versatile properties enable its use in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[2] This document provides a detailed guide for researchers and drug development professionals on the synthesis, purification, characterization, and application of this critical pharmaceutical intermediate.

Physicochemical Properties and Safety Data

Handling chemical reagents with a thorough understanding of their properties and associated hazards is paramount for laboratory safety. The data below is compiled from available sources; however, users must always consult the specific Safety Data Sheet (SDS) provided by their supplier before commencing any experimental work.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference
IUPAC Name 4-amino-2-chloropyridine-3-carboxylic acid[1]
CAS Number 1018678-38-0[1]
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [3]
Physical Form Solid[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

General Safety and Handling Precautions: [4][5]

  • Hazard Statements: Based on related structures, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[6]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.[4]

    • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention.[6]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

Synthesis Protocol: A Multi-Step Approach

The synthesis of this compound can be approached from various precursors. A logical and effective route involves the amination of a fluorinated precursor followed by the oxidation of an aldehyde functional group. This method leverages the higher reactivity of fluorine in nucleophilic aromatic substitution compared to chlorine, allowing for selective amination.

The following protocol is a representative synthesis adapted from methodologies for similar compounds.[7] The final oxidation step is a standard procedure in organic synthesis.

Workflow Overview

G cluster_0 Step 1: Formylation cluster_1 Step 2: Amination cluster_2 Step 3: Oxidation A 2-Chloro-4-fluoropyridine B 2-Chloro-4-fluoropyridine-3-formaldehyde A->B  1. LDA, THF, -78°C  2. DMF C 4-Amino-2-chloronicotinaldehyde B->C  Ammonia water,  1,4-Dioxane D This compound (Final Product) C->D  NaClO₂, NaH₂PO₄,  t-BuOH/H₂O G cluster_0 Reaction Pathways A This compound B Amide Formation (at C4-NH₂) A->B  R-COCl or  R-COOH, Coupling Agent C S(N)Ar Substitution (at C2-Cl) A->C  R'-NH₂ or R'-SH D Ester/Amide Formation (at C3-COOH) A->D  R''-OH or R''-NH₂,  Coupling Agent E Complex Drug Candidate B->E C->E D->E

References

Application Note & Protocol: Synthesis of 4-Amino-2-chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 4-Amino-2-chloronicotinic Acid Scaffold

The this compound moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, characterized by an electron-rich aminopyridine ring functionalized with both a nucleophilic amino group and an electrophilic chloro-substituent, make it a versatile building block for creating diverse molecular architectures. These derivatives are key intermediates in the synthesis of a range of biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and potential anti-cancer therapeutics.[1] The strategic placement of the amino, chloro, and carboxylic acid groups allows for sequential and regioselective modifications, providing a robust platform for structure-activity relationship (SAR) studies in drug discovery.[2] This document provides a detailed protocol for the synthesis of this compound, focusing on a reliable and scalable synthetic route.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several precursors. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. A common and effective strategy involves the regioselective amination of a di-chlorinated nicotinic acid precursor. This method offers high control over the final product's structure.

The workflow below outlines a validated two-step approach starting from 2,4-dichloronicotinic acid, which involves a selective nucleophilic aromatic substitution (SNAr) reaction.

G cluster_0 Synthesis Workflow start Starting Material: 2,4-Dichloronicotinic Acid step1 Step 1: Regioselective Amination (Nucleophilic Aromatic Substitution) start->step1 Ammonia source (e.g., aq. Ammonia) Solvent (e.g., Dioxane) product Final Product: This compound step1->product Work-up & Purification

Caption: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol details the synthesis of this compound from 2,4-dichloronicotinic acid via a regioselective amination reaction.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )ConcentrationQuantitySupplier/Grade
2,4-Dichloronicotinic acidC₆H₃Cl₂NO₂192.00-10.0 g (52.1 mmol)>98%
1,4-DioxaneC₄H₈O₂88.11-200 mLAnhydrous
Ammonium HydroxideNH₄OH35.0428-30%100 mLReagent Grade
Hydrochloric AcidHCl36.462 MAs neededReagent Grade
Deionized WaterH₂O18.02-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededGranular
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • pH meter or pH paper

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2,4-dichloronicotinic acid (10.0 g, 52.1 mmol).

  • Solvent Addition: Add 200 mL of 1,4-dioxane to the flask. Stir the mixture at room temperature to dissolve the starting material.

  • Nucleophile Addition: Slowly add ammonium hydroxide solution (100 mL, 28-30%) to the stirred solution at room temperature using a dropping funnel over a period of 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-85°C and maintain this temperature with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Precipitation: Cool the remaining aqueous solution in an ice bath. Carefully adjust the pH to ~3-4 by the dropwise addition of 2 M hydrochloric acid. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water (3 x 50 mL) to remove any remaining salts.

  • Drying: Dry the product under vacuum at 60°C to a constant weight. The final product, this compound, should be an off-white to pale yellow solid.

Mechanism and Scientific Rationale

The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring, particularly when substituted with electron-withdrawing groups like chlorine atoms and a carboxylic acid, is rendered electron-deficient and thus susceptible to attack by nucleophiles.[3][4]

Rationale for Regioselectivity:

The substitution occurs preferentially at the C4 position over the C2 position. This regioselectivity is governed by the stability of the intermediate Meisenheimer complex.[4][5] Attack at the C4 position allows the negative charge of the intermediate to be delocalized onto the ring nitrogen and the carboxylic acid group, providing greater stabilization compared to attack at the C2 position. The electron-withdrawing nature of the substituents activates the ring for this type of reaction.[3]

G cluster_mech SₙAr Mechanism: C4 Amination start_mol 2,4-Dichloronicotinic Acid intermediate Meisenheimer Complex (Resonance Stabilized) start_mol->intermediate Nucleophilic Attack at C4 nucleophile NH₃ (Nucleophile) elimination Elimination of Cl⁻ intermediate->elimination Loss of Leaving Group product_mol This compound elimination->product_mol Aromaticity Restored

References

The Strategic Role of 4-Amino-2-chloronicotinic Acid in the Synthesis of Modern Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Pillar of Crop Protection

In the intricate world of agrochemical synthesis, the strategic selection of starting materials is paramount to achieving efficacy, selectivity, and favorable environmental profiles in the final active ingredients. Among the myriad of chemical building blocks, 4-Amino-2-chloronicotinic acid and its derivatives have emerged as pivotal intermediates in the development of a new generation of herbicides and other crop protection agents. This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, offering detailed application notes, step-by-step protocols, and an analysis of the chemical principles that underpin its utility. This document is intended for researchers, scientists, and professionals in the field of drug and agrochemical development, providing a comprehensive resource to support innovation in this critical sector.

The picolinic acid scaffold, to which this compound belongs, is the backbone of several highly effective synthetic auxin herbicides.[1][2] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[3] The strategic placement of amino and chloro substituents on the pyridine ring of this compound provides a versatile platform for the synthesis of complex and highly active agrochemicals.

Core Application: Synthesis of Arylpicolinate Herbicides

The most prominent application of this compound derivatives is in the synthesis of arylpicolinate herbicides, a modern class of synthetic auxins known for their high potency at low application rates. A prime example is the synthesis of herbicides structurally related to halauxifen-methyl. While many patented routes for halauxifen-methyl start from a more substituted pyridine ring, a logical and efficient synthetic strategy can be devised starting from a derivative of this compound.[4][5]

Logical Synthesis Pathway to Arylpicolinate Herbicides

The following workflow illustrates a plausible synthetic pathway from a derivative of this compound to a complex arylpicolinate herbicide. This pathway is based on established chemical transformations within the picolinic acid herbicide family.

G A This compound B Esterification (e.g., MeOH, H₂SO₄) A->B C Methyl 4-amino-2-chloronicotinate B->C D Amino Group Protection (e.g., Acetic Anhydride) C->D E Methyl 4-acetamido-2-chloronicotinate D->E F Suzuki Coupling (Arylboronic acid, Pd catalyst) E->F G Methyl 4-acetamido-6-aryl-2-chloronicotinate F->G H Deprotection (e.g., Acidic hydrolysis) G->H I Arylpicolinate Herbicide (e.g., Halauxifen-methyl analogue) H->I

Caption: Synthetic workflow from this compound to an arylpicolinate herbicide.

Detailed Protocol: Synthesis of a Halauxifen-Methyl Analogue

This protocol details a representative synthesis of an arylpicolinate herbicide, adapted from patented methodologies for halauxifen-methyl, and logically extended to start from a derivative of this compound.[4][5][6]

Part 1: Esterification of this compound

Rationale: The initial esterification of the carboxylic acid is a crucial step to prevent unwanted side reactions in the subsequent coupling step and to increase the solubility of the intermediate in organic solvents.

Protocol:

  • To a solution of this compound (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Warm the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 4-amino-2-chloronicotinate.

ParameterValue
Starting MaterialThis compound
ReagentsMethanol, Sulfuric Acid
Temperature65 °C
Reaction Time4-6 hours
Typical Yield>90%
Part 2: Amino Group Protection

Rationale: Protection of the 4-amino group is essential to prevent it from interfering with the subsequent Suzuki coupling reaction. An acetyl group is a common and easily removable protecting group for anilines.

Protocol:

  • Dissolve Methyl 4-amino-2-chloronicotinate (1.0 eq) in acetic anhydride (5 vol).

  • Heat the mixture to 100 °C for 2-3 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and pour it into ice water with vigorous stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain Methyl 4-acetamido-2-chloronicotinate.

Part 3: Suzuki Coupling

Rationale: The Suzuki coupling is a powerful and versatile cross-coupling reaction that allows for the formation of a carbon-carbon bond between the pyridine ring and an aryl group, which is the core structure of arylpicolinate herbicides.[5]

Protocol:

  • In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine Methyl 4-acetamido-2-chloronicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the mixture to 80-90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired coupled product.

ParameterValue
SubstratesMethyl 4-acetamido-2-chloronicotinate, Arylboronic acid
CatalystPd(PPh₃)₄
BaseK₂CO₃
Temperature80-90 °C
Reaction Time8-12 hours
Typical Yield70-85%
Part 4: Deprotection

Rationale: The final step involves the removal of the acetyl protecting group to restore the free amino group, which is crucial for the herbicidal activity of the final product.

Protocol:

  • Dissolve the coupled product from Part 3 in a mixture of methanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the final product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain the final arylpicolinate herbicide.

Expanding the Scope: Potential in Fungicide and Insecticide Synthesis

While the primary application of this compound derivatives is in herbicides, their chemical structure suggests potential for use as intermediates in the synthesis of other agrochemicals, such as fungicides and insecticides. The pyridine ring is a common motif in many bioactive molecules.[7]

Hypothetical Pathway to Fungicidal Pyrimidines

The 2-aminopyrimidine structure is a known pharmacophore in fungicides.[7] this compound could serve as a precursor to a key intermediate for the synthesis of such compounds.

G A This compound B Amidation (e.g., SOCl₂, NH₃) A->B C 4-Amino-2-chloronicotinamide B->C D Cyclization with a β-dicarbonyl compound C->D E Substituted Pyrimidine Fungicide D->E

Caption: Hypothetical synthesis of a pyrimidine fungicide from this compound.

This hypothetical pathway involves the conversion of the carboxylic acid to an amide, followed by a cyclization reaction to form the pyrimidine ring. The substituents on the pyrimidine ring could be varied to optimize fungicidal activity.

Potential in Nicotinoid Insecticides

Nicotinic acid and its derivatives are also precursors to some insecticides.[8] The functional groups on this compound offer handles for chemical modification to produce insecticidal compounds. For instance, the carboxylic acid could be converted to various amides or esters, and the chloro and amino groups could be further functionalized.[9]

Conclusion and Future Outlook

This compound stands as a valuable and versatile intermediate in the field of agrochemical synthesis. Its primary application in the synthesis of modern, high-potency arylpicolinate herbicides is well-established through logical synthetic extensions of patented processes. The strategic arrangement of its functional groups provides a robust platform for the construction of complex and effective molecules.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic routes to key intermediates like this compound and its derivatives. Furthermore, the exploration of its application in the synthesis of novel fungicides and insecticides remains a promising avenue for the discovery of new crop protection solutions. As the demand for more selective and environmentally benign agrochemicals continues to grow, the importance of strategic building blocks like this compound will undoubtedly increase.

References

Reaction conditions for 4-Amino-2-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 4-Amino-2-chloronicotinic Acid

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern—an amino group for hydrogen bonding, a chloro atom for cross-coupling reactions, and a carboxylic acid for amide bond formation—makes it a highly versatile intermediate. This document provides a comprehensive guide to a robust laboratory-scale synthesis of this compound. We will delve into the mechanistic underpinnings of the chosen synthetic route, present a detailed, step-by-step protocol, and discuss critical reaction parameters. The methodology is designed to be self-validating, ensuring researchers can achieve reliable results with high purity.

Introduction and Strategic Approach

The synthesis of substituted nicotinic acids is a cornerstone of medicinal chemistry. This compound, in particular, serves as a key precursor for various active pharmaceutical ingredients (APIs) and specialized chemical agents. The strategic challenge in its synthesis lies in the precise installation of three distinct functional groups onto the pyridine ring.

Our selected approach involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the differential reactivity of chlorine atoms on a di-substituted pyridine ring, activated by the electron-withdrawing effects of the ring nitrogen and the carboxylic acid. We will focus on the amination of 2,4-dichloronicotinic acid, a commercially available starting material. This route is advantageous due to its operational simplicity, predictable regioselectivity, and amenability to scale-up.

The C4 position on the 2,4-dichloronicotinic acid ring is significantly more activated towards nucleophilic attack than the C2 position. This is due to the superior ability of the para-positioned carboxylic acid group (relative to the C4-Cl) and the ortho-positioned ring nitrogen (relative to the C2-Cl) to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution process.

Reaction Pathway and Mechanism

The core of the synthesis is the selective displacement of the C4-chloride of 2,4-dichloronicotinic acid using ammonia as the nucleophile.

G cluster_conditions Reaction Conditions SM 2,4-Dichloronicotinic Acid Product This compound SM->Product 1. Nucleophilic Aromatic Substitution (SNAr) NH3 Aqueous Ammonia (NH₃) NH3->Product Solvent Solvent System (e.g., Dioxane/H₂O) Solvent->Product Heat Heat (Δ) 80-100 °C Heat->Product Workup Acidic Workup (HCl to pH ~4) Product->Workup 2. Isolation

Figure 1: Overall synthetic workflow for the preparation of this compound.

The reaction proceeds via a classic SNAr mechanism. The ammonia molecule attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The departure of the chloride ion restores aromaticity and yields the final aminated product.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and includes checkpoints for reaction monitoring.

3.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2,4-Dichloronicotinic Acid≥97%Standard SupplierStarting Material
Ammonium Hydroxide28-30% aq. soln.Standard SupplierNucleophile
1,4-DioxaneAnhydrous, ≥99%Standard SupplierCo-solvent
Hydrochloric Acid6M aq. soln.Standard SupplierFor pH adjustment
Deionized WaterN/AIn-houseFor workup and washing
Ethyl AcetateACS GradeStandard SupplierFor TLC mobile phase
HexanesACS GradeStandard SupplierFor TLC mobile phase

3.2 Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Temperature controller

  • Dropping funnel

  • pH meter or pH paper (0-7 range)

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F₂₅₄)

3.3 Step-by-Step Procedure

  • Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a temperature probe, add 2,4-dichloronicotinic acid (10.0 g, 52.1 mmol).

  • Solvent Addition: Add 1,4-dioxane (80 mL) to the flask. Stir the suspension at room temperature for 10 minutes.

  • Reagent Addition: Slowly add ammonium hydroxide solution (28%, 40 mL) to the suspension. Causality Note: The use of a co-solvent system (dioxane/water) is crucial to ensure adequate solubility for both the organic substrate and the aqueous nucleophile, facilitating an efficient reaction.

  • Heating: Heat the reaction mixture to 95 °C with vigorous stirring. The suspension should gradually become a clear solution as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC).

    • Mobile Phase: 50:50 Ethyl Acetate / Hexanes with 1% acetic acid.

    • Visualization: UV light (254 nm).

    • Observation: The starting material spot should diminish while a new, more polar product spot (lower Rf) appears. The reaction is typically complete within 6-10 hours.

  • Cooling and Quenching: Once the starting material is consumed, turn off the heat and allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of cold deionized water.

  • Product Precipitation: Place the beaker in an ice bath and stir. Slowly add 6M HCl dropwise to adjust the pH of the solution to approximately 4.0. A white or off-white precipitate will form. Trustworthiness Check: The product is amphoteric. It is soluble in highly acidic (protonated amine) or basic (deprotonated carboxylate) conditions. Precipitation at the isoelectric point (around pH 3-5) is a key purification step.

  • Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with two portions of cold deionized water (2 x 50 mL) and then with a small amount of cold hexanes (20 mL) to aid in drying. Dry the solid under vacuum at 50 °C to a constant weight.

  • Analysis: The final product, this compound, should be a white to light-yellow solid. Confirm its identity and purity using ¹H-NMR, Mass Spectrometry, and HPLC. Expected yield is typically in the range of 75-90%.

Alternative Synthetic Strategies

While the SNAr approach is robust, other routes exist, offering flexibility based on available starting materials.

G Start1 4-Amino-2-chloro-3-methylpyridine Product This compound Start1->Product Oxidation (e.g., KMnO₄) Start2 4-Amino-2-chloropyridine Start2->Product Ortho-lithiation (LDA) then Quench (CO₂)

Figure 2: Alternative synthetic pathways to the target molecule.

  • Oxidation of 3-Methyl Group: Starting from 4-amino-2-chloro-3-methylpyridine, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).[1][2] This method is direct but can suffer from harsh reaction conditions and the generation of significant waste (MnO₂).

  • Carboxylation via Ortho-lithiation: Beginning with 4-amino-2-chloropyridine, the C3 position can be functionalized.[3][4] This involves deprotonation at the C3 position using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures, followed by quenching the resulting lithiated species with carbon dioxide (dry ice) to form the carboxylic acid.[5] This technique offers an elegant way to build complexity but requires stringent anhydrous and anaerobic conditions.

Safety and Handling

While specific hazard data for the target molecule is limited, related structures provide guidance on necessary precautions. Analogs like 4-Amino-3-chloropyridine-2-carboxylic acid are classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[6] The aldehyde precursor carries similar warnings.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.

  • Storage: Store the material in a tightly sealed container in a cool, dry, and dark location away from incompatible materials.[7]

Conclusion

The synthesis of this compound via selective amination of 2,4-dichloronicotinic acid represents an efficient and reliable method for researchers in drug development and chemical synthesis. The protocol detailed herein is built on sound mechanistic principles and provides clear, actionable steps with integrated checkpoints to ensure a high probability of success. By understanding the causality behind each step—from the choice of solvent to the pH of precipitation—scientists can confidently reproduce and, if necessary, adapt this methodology for their specific applications.

References

Application Notes & Protocols for the Purification of 4-Amino-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery

4-Amino-2-chloronicotinic acid is a pivotal building block in contemporary medicinal chemistry. Its structural motifs are integral to the synthesis of a diverse range of pharmacologically active molecules. The purity of this intermediate is not merely a matter of quality control; it is a fundamental prerequisite for the reliability of downstream applications, from high-throughput screening to the synthesis of active pharmaceutical ingredients (APIs). Impurities, even in trace amounts, can lead to ambiguous biological data, introduce toxic byproducts, and complicate the scalability of synthetic routes.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed exploration of robust purification techniques for this compound, grounded in both theoretical principles and practical, field-proven methodologies. The protocols herein are presented not as rigid instructions, but as adaptable frameworks, empowering the user to refine and optimize the purification strategy based on the specific impurity profile of their crude material.

Physicochemical Properties: A Foundation for Purification Strategy

A thorough understanding of the physicochemical properties of this compound is the cornerstone of an effective purification strategy. These properties dictate the compound's behavior in various solvent systems and under different pH conditions, enabling the rational design of purification protocols.

PropertyValueSignificance for Purification
Molecular Formula C₆H₅ClN₂O₂Provides the basis for molecular weight calculation.
Molecular Weight 172.57 g/mol [1]Essential for stoichiometric calculations in derivatization or salt formation.
Appearance Solid[2]Dictates the choice of solid-phase handling techniques.
LogP 0.78[1]Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents.
Storage Inert atmosphere, room temperature, dark place[2]Highlights potential sensitivity to air, light, or temperature, which should be considered during purification and storage.
Hazards Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation[2]Mandates the use of appropriate personal protective equipment (PPE) during handling.

Due to the presence of both an acidic carboxylic acid group and a basic amino group, the solubility of this compound is highly pH-dependent. This amphoteric nature can be exploited for purification via acid-base extraction.

Purification Methodologies: From the Bench to Scale-Up

The choice of purification method depends on several factors, including the nature and concentration of impurities, the desired final purity, and the scale of the operation. The following sections detail the most effective techniques for purifying this compound.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful and economical technique for purifying crystalline solids. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

Rationale for Solvent Selection: The ideal recrystallization solvent will dissolve this compound readily at elevated temperatures but sparingly at lower temperatures. Given its polar functional groups (carboxylic acid and amino) and moderate LogP, polar protic solvents are excellent starting points. For the structurally similar 4-Amino-2-chlorobenzoic acid, methanol has been reported as an effective recrystallization solvent[3]. A methanol-water mixture is also a promising candidate, as it has been successfully used to remove isomeric impurities in the related 2-chloronicotinic acid[4].

Protocol for Recrystallization from a Methanol/Water System:

Materials:

  • Crude this compound

  • Methanol (HPLC grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and vacuum flask

  • Filter paper

  • Ice bath

Step-by-Step Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot methanol. Stir continuously to facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step is crucial for achieving high purity.

  • Addition of Anti-Solvent: While the methanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid. The turbidity indicates the point of saturation.

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol/water mixture to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil, reheat the solution to dissolve the oil, add more of the primary solvent (methanol), and allow for slower cooling[3].

  • No Crystal Formation: If crystals do not form, it may be due to excessive solvent. Gently heat the solution to evaporate some solvent. Alternatively, induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal[3].

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Product B Add Hot Solvent A->B C Hot Filtration (Optional) B->C D Cool Slowly C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Workflow for the recrystallization of this compound.

Acid-Base Extraction: Exploiting Amphoteric Nature

The presence of both a carboxylic acid and an amino group makes this compound an ideal candidate for purification by acid-base extraction. This technique is particularly effective for removing neutral impurities and impurities with different pKa values.

Protocol for Acid-Base Extraction:

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl. This will protonate the amino group, making the compound soluble in the aqueous acidic phase, while neutral and acidic impurities remain in the organic phase.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 1 M NaOH until the pH is basic. This will deprotonate the carboxylic acid, keeping the compound in the aqueous phase.

  • Extraction of Basic Impurities: Wash the basic aqueous solution with diethyl ether to remove any basic impurities.

  • Neutralization and Precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point of this compound. This will cause the pure product to precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

AcidBase_Extraction_Workflow A Crude Product in Organic Solvent B Wash with 1M HCl A->B C Aqueous Phase (Protonated Product) B->C Separate D Organic Phase (Neutral/Acidic Impurities) B->D Separate E Basify Aqueous Phase with 1M NaOH C->E F Wash with Organic Solvent E->F G Aqueous Phase (Product Salt) F->G Separate H Organic Phase (Basic Impurities) F->H Separate I Adjust pH to Isoelectric Point G->I J Precipitate Pure Product I->J K Filter and Dry J->K L Pure Product K->L

Caption: Workflow for the purification of this compound via acid-base extraction.

Column Chromatography: For High-Purity Requirements

For applications demanding the highest purity, column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Rationale for Method Development: Given the polar nature of this compound, normal-phase chromatography on silica gel is a suitable approach. The mobile phase should be a mixture of a non-polar and a polar solvent, with the polarity adjusted to achieve optimal separation. A common starting point is a mixture of hexane and ethyl acetate. The addition of a small amount of acetic acid to the mobile phase can help to suppress the ionization of the carboxylic acid group and reduce tailing on the silica gel.

Protocol for Column Chromatography:

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetic acid (glacial)

  • Chromatography column

  • Fraction collector or test tubes

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Step-by-Step Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent mixture and load it onto the top of the column.

  • Elution: Begin eluting the column with a mobile phase of low polarity (e.g., 90:10 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column. A typical gradient might be from 90:10 to 50:50 hexane:ethyl acetate with 1% acetic acid.

  • Fraction Collection: Collect fractions of the eluent in a fraction collector or test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Independently verifying the purity of the final product is a critical step. Reversed-phase HPLC is a highly effective method for this purpose.

Recommended HPLC Conditions:

ParameterConditionRationale
Column C18, 5 µm, 4.6 x 250 mmStandard reversed-phase column for separating moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterAcidified aqueous phase to ensure consistent ionization state.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient 5% to 95% B over 20 minutesA broad gradient to ensure elution of all potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Detection UV at 254 nmA common wavelength for detecting aromatic compounds. A Diode Array Detector (DAD) can provide additional spectral information.[5][6]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Conclusion

The purification of this compound is a multi-faceted challenge that can be effectively addressed through the systematic application of fundamental chemical principles. The choice of purification technique should be guided by the specific requirements of the research or development program. For general-purpose use, recrystallization offers a balance of efficiency and economy. For the removal of specific types of impurities, acid-base extraction is a powerful tool. When the highest level of purity is paramount, column chromatography is the preferred method. By leveraging the protocols and insights provided in this guide, researchers can confidently and efficiently obtain high-purity this compound, thereby ensuring the integrity and success of their scientific endeavors.

References

Application Note: A Comprehensive Guide to the N-Acylation of 4-Amino-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed experimental protocol and theoretical background for the N-acylation of 4-Amino-2-chloronicotinic acid, a critical transformation in the synthesis of advanced pharmaceutical intermediates. N-acylated derivatives of this scaffold are pivotal in the development of novel therapeutics, and this guide offers researchers a robust methodology, grounded in established chemical principles, to achieve this synthesis efficiently and with high purity. We delve into the reaction mechanism, provide step-by-step procedures for using both acid anhydrides and acyl chlorides, and explain the rationale behind critical process parameters to ensure reproducibility and success.

Introduction and Scientific Context

This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry. The strategic placement of an amino group, a carboxylic acid, and a chlorine atom on the pyridine ring provides multiple handles for synthetic modification. The N-acylation of the primary amino group is a fundamental and often initial step in the synthetic route toward more complex molecules.[1] This modification forms a stable amide bond, which is a ubiquitous feature in a vast number of clinically approved drugs, contributing to their structural integrity and biological activity.[2]

The introduction of an acyl group can profoundly alter the molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capacity. These changes are instrumental in modulating a compound's pharmacokinetic and pharmacodynamic profile. Therefore, a reliable and well-understood protocol for N-acylation is indispensable for researchers in drug discovery and development.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism.[3] In this reaction, the lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).

The key steps are:

  • Nucleophilic Attack: The amino group attacks the carbonyl carbon, leading to the formation of a transient tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the most stable leaving group (a chloride ion from an acyl chloride or a carboxylate ion from an anhydride).

  • Deprotonation: A base, such as pyridine or triethylamine, removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and yielding the final N-acylated product. The base also serves the critical function of scavenging the acidic byproduct (e.g., HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: General mechanism for N-acylation of an aromatic amine.

Experimental Protocols

Two primary methods are presented, utilizing either an acid anhydride or an acyl chloride. The choice of acylating agent depends on availability, reactivity, and the desired acyl group. Acyl chlorides are generally more reactive than anhydrides.

Reagents and Materials

The following table summarizes the necessary reagents for the N-acetylation using acetic anhydride. Molar equivalents are calculated relative to the limiting reagent, this compound.

ReagentFormulaMW ( g/mol )Molarity/DensityAmount (1 mmol scale)Equivalents
This compoundC₆H₅ClN₂O₂172.57Solid172.6 mg1.0
Acetic Anhydride(CH₃CO)₂O102.091.08 g/mL112 µL1.2
Pyridine (anhydrous)C₅H₅N79.100.982 g/mL3 - 5 mLSolvent/Base
Dichloromethane (DCM)CH₂Cl₂84.931.33 g/mLAs needed for work-upSolvent
1 M Hydrochloric Acid (HCl)HCl36.461 MAs needed for work-up-
Saturated Sodium BicarbonateNaHCO₃84.01AqueousAs needed for work-up-
Brine (Saturated NaCl)NaCl58.44AqueousAs needed for work-up-
Anhydrous Sodium SulfateNa₂SO₄142.04SolidAs needed for drying-
Protocol 1: N-Acetylation using Acetic Anhydride

This protocol is ideal for introducing an acetyl group and is generally considered a milder method.

Step-by-Step Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in 3-5 mL of anhydrous pyridine.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is crucial to control the initial exotherm of the reaction.

  • Reagent Addition: While maintaining the temperature at 0-5 °C, add acetic anhydride (1.2 eq) dropwise to the stirred solution using a syringe.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes, with a few drops of acetic acid. The product should have a higher Rf value than the starting amine.

  • Work-up & Extraction: Upon completion, transfer the reaction mixture to a separatory funnel and dilute it with 20 mL of dichloromethane (DCM).

  • Aqueous Washes:

    • Wash the organic layer twice with 1 M HCl (2 x 20 mL) to remove the pyridine.

    • Wash with saturated sodium bicarbonate solution (1 x 20 mL) to remove any unreacted acetic anhydride and acetic acid.

    • Finally, wash with brine (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(2-chloro-3-carboxy-pyridin-4-yl)acetamide.

Protocol 2: General N-Acylation using an Acyl Chloride

This method is more general and can be adapted for a wide variety of acyl groups (e.g., benzoyl, propanoyl) by substituting the appropriate acyl chloride.

Step-by-Step Procedure:

Follow steps 1 and 2 from Protocol 1.

  • Reagent Addition: Slowly add the desired acyl chloride (1.1-1.2 eq) dropwise to the cooled, stirred solution of the amine in pyridine. A precipitate of pyridine hydrochloride may form during the addition.

  • Reaction & Monitoring: Follow steps 4 and 5 from Protocol 1. Reaction times may vary depending on the reactivity of the acyl chloride.

  • Work-up, Purification, and Characterization: Follow steps 6 through 9 from Protocol 1 to isolate and purify the final product.

Caption: Step-by-step experimental workflow for N-acylation.

Safety and Handling Precautions

  • Acylating Agents: Acyl chlorides and acid anhydrides are corrosive, moisture-sensitive, and lachrymatory (tear-inducing). Always handle them in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin. All operations involving pyridine must be conducted in a fume hood.

  • Acids and Bases: Handle hydrochloric acid and sodium bicarbonate solutions with care.

Conclusion

The N-acylation of this compound is a cornerstone reaction for accessing a diverse range of derivatives for pharmaceutical research. The protocols outlined in this application note provide a reliable and thoroughly explained methodology for this transformation. By understanding the underlying mechanism and the rationale for each step, researchers can confidently adapt and execute this procedure to advance their synthetic objectives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield of 4-Amino-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 4-Amino-2-chloronicotinic acid, a key intermediate in pharmaceutical and agrochemical development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to optimize your reaction yields and purity.

Overview of the Primary Synthetic Route

The most prevalent and scalable synthesis of this compound involves a multi-step process. A common pathway begins with the amination of a di-substituted pyridine ring. Understanding the nuances of each step is critical to achieving high yields and minimizing difficult-to-remove impurities.

A representative synthetic approach is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2,4-dichloronicotinic acid or its derivatives, with an amino source. The electron-withdrawing nature of the carboxylic acid group and the second chlorine atom on the pyridine ring facilitates this substitution at the 4-position.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for synthesizing this compound, and what are the key considerations?

The choice of starting material is crucial for both yield and economic viability. While several routes exist, a common and effective precursor is 2,4-dichloronicotinic acid or its ester derivatives. The primary consideration is the selective amination at the C4 position over the C2 position. The chlorine at the C4 position is generally more activated towards nucleophilic attack due to the electronic influence of the adjacent carboxylic acid group.

Q2: I am observing low conversion of my starting material. What are the likely causes?

Low conversion can stem from several factors. Insufficient activation of the pyridine ring, suboptimal reaction temperature, or issues with the amination reagent can all contribute. For instance, in SNAr reactions, the temperature needs to be high enough to overcome the activation energy barrier, but not so high as to cause decomposition.[1] It is also critical to ensure that the amination reagent, often ammonia or a protected amine, is of high purity and used in the correct stoichiometry.

Q3: My reaction is producing a significant amount of the di-amino byproduct. How can I improve selectivity for mono-amination at the C4 position?

The formation of the di-amino byproduct indicates that the chlorine at the C2 position is also undergoing substitution. To enhance selectivity:

  • Temperature Control: Running the reaction at a lower temperature can often favor the more reactive C4 position and reduce the rate of the secondary substitution at C2.[2]

  • Stoichiometry: Carefully controlling the stoichiometry of the aminating agent is critical. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will increase the likelihood of di-substitution.

  • Order of Addition: In some cases, the slow addition of the aminating agent to the reaction mixture can help maintain a low instantaneous concentration, thereby favoring mono-substitution.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Overall Yield

Low yields are a frequent challenge in multi-step syntheses.[3] A systematic approach to troubleshooting is essential.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Explanation
Incomplete Reaction Monitor reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.[2] If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature.
Side Reactions Identify byproducts: Characterize unexpected spots on TLC or peaks in HPLC/LC-MS to understand the nature of the side reactions. A common side reaction is the hydrolysis of the chloro-substituents to hydroxyl groups, especially if water is present and the reaction is run at high temperatures or under basic conditions.[4][5]
Product Decomposition Optimize reaction conditions: Harsh conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of the desired product.[3] Consider using milder reaction conditions or a more efficient catalyst to shorten the reaction time.
Difficult Purification Improve workup and purification: Product loss during extraction, crystallization, or chromatography can significantly impact the final yield. Ensure the pH is optimized for extraction and select an appropriate recrystallization solvent or chromatography system.
Issue 2: Formation of Impurities

The purity of this compound is critical for its use in subsequent steps.

Common Impurities & Mitigation Strategies

Impurity Mitigation Strategy
Starting Material (e.g., 2,4-dichloronicotinic acid) Increase reaction time, temperature, or the amount of aminating agent. Ensure efficient mixing.
Isomeric Amination Product (2-Amino-4-chloronicotinic acid) This is less common due to electronic factors, but if observed, optimizing the solvent and temperature may improve regioselectivity.
Hydrolysis Product (4-Amino-2-hydroxynicotinic acid) Ensure anhydrous reaction conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Di-amino Product (2,4-Diaminonicotinic acid) As discussed in the FAQs, carefully control the stoichiometry of the aminating agent and the reaction temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,4-Dichloronicotinic Acid

This protocol is a general guideline and may require optimization for your specific laboratory conditions and scale.

Materials:

  • 2,4-Dichloronicotinic acid

  • Ammonia solution (e.g., 28-30% in water or a solution in an organic solvent like 1,4-dioxane)

  • Solvent (e.g., 1,4-dioxane, N,N-Dimethylformamide (DMF))

  • Acid for workup (e.g., Hydrochloric acid)

  • Base for workup (e.g., Sodium hydroxide)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • In a pressure-rated reaction vessel, dissolve 2,4-dichloronicotinic acid (1 equivalent) in the chosen solvent.

  • Add the ammonia solution (typically 2-5 equivalents).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100-150 °C). Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions for heated, pressurized reactions.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If necessary, adjust the pH to acidic (e.g., pH 2-3) with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.

TroubleshootingWorkflow start Low Yield Observed check_conversion Check Conversion (TLC/HPLC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete side_products Side Products Present? incomplete->side_products No optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) incomplete->optimize_conditions Yes characterize Characterize Impurities (LC-MS, NMR) side_products->characterize Yes purification_issue Review Purification Procedure side_products->purification_issue No characterize->optimize_conditions end_good Yield Optimized optimize_conditions->end_good end_bad Further Investigation Required purification_issue->end_bad

Caption: A general workflow for troubleshooting low-yield chemical reactions.

Reaction Pathway

This diagram shows the SNAr mechanism for the amination of 2,4-dichloronicotinic acid.

Caption: The SNAr mechanism for the synthesis of this compound.

References

Technical Support Center: Synthesis of 4-Amino-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Amino-2-chloronicotinic acid. This molecule is a pivotal building block in medicinal and agricultural chemistry, and its successful synthesis is critical for many research and development programs. However, like many substituted pyridines, its preparation is not without challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into potential side reactions and to offer robust troubleshooting strategies in a direct question-and-answer format.

Section 1: Overview of a Common Synthetic Pathway

A prevalent strategy for synthesizing this compound involves a multi-step process that often starts with a precursor containing a nitrile group, such as 4-amino-2-chloro-3-cyanopyridine or a related halogenated pyridine. The key transformations typically include a nucleophilic aromatic substitution for amination and the hydrolysis of a nitrile or ester to the final carboxylic acid. Each of these steps presents unique challenges and potential for side-product formation.

Synthesis_Workflow A Starting Material (e.g., 2,4-Dichloronicotinonitrile) B Step 1: Regioselective Amination A->B  Ammonia source  (e.g., NH4OH, liq. NH3) C Intermediate (4-Amino-2-chloronicotinonitrile) B->C D Step 2: Nitrile Hydrolysis C->D  Acid or Base Catalysis  (e.g., H2SO4, NaOH) E Crude Product (this compound) D->E F Step 3: Purification E->F  Recrystallization or  Chromatography G Final Product F->G

Caption: A generalized workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide - Side Reactions & Solutions

This section addresses specific experimental issues. Each entry details the problem, explains the underlying chemical mechanism, and provides a validated protocol for resolution.

Q1: My final product is contaminated with a significant amount of 4-amino-2-chloronicotinamide. How can I ensure complete hydrolysis of the nitrile intermediate?

A1: Root Cause Analysis & Mechanism

The presence of the amide as an impurity indicates incomplete hydrolysis of the nitrile intermediate (4-Amino-2-chloronicotinonitrile). Nitrile hydrolysis is a two-step process: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt).[1] The second step, amide hydrolysis, is often the rate-limiting step and requires forcing conditions (high temperature, strong acid/base concentration) to proceed to completion.

Hydrolysis_Mechanism cluster_main Nitrile Hydrolysis Pathway Nitrile 4-Amino-2-chloronicotinonitrile (Starting Intermediate) Amide 4-Amino-2-chloronicotinamide (Stable Side Product) Nitrile->Amide Step 1: Hydration (Relatively Fast) Acid This compound (Desired Product) Amide->Acid Step 2: Hydrolysis (Rate-Limiting Step)

Caption: The two-stage process of nitrile hydrolysis leading to the amide side product.

Troubleshooting & Optimized Protocol

To drive the reaction to completion, you must optimize the conditions for the second, slower step. Both acidic and alkaline conditions can be effective, though alkaline hydrolysis is often cleaner for this substrate.

Optimized Alkaline Hydrolysis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the crude 4-amino-2-chloronicotinonitrile in a 10-20% aqueous solution of sodium hydroxide (NaOH). A typical ratio is 5-10 mL of NaOH solution per gram of substrate.

  • Heating: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Monitoring: The reaction progress should be monitored. Take small aliquots (0.1 mL), neutralize them with HCl, and spot them on a TLC plate or analyze by HPLC. The amide is typically more polar than the nitrile but less polar than the carboxylic acid salt. The reaction is complete when the amide spot is no longer visible. This can take anywhere from 6 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of 3-4. The desired this compound will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

ParameterStandard ConditionOptimized ConditionRationale
Base Concentration 5% NaOH15-20% NaOHHigher concentration increases the rate of amide hydrolysis.
Temperature 80 °CReflux (100-110 °C)Provides sufficient energy to overcome the activation barrier for amide hydrolysis.
Reaction Time 4-6 hours12-24 hours (or until completion by HPLC/TLC)Ensures the slow second step of the hydrolysis goes to completion.
Q2: I am observing an isomeric impurity that I suspect is 4-amino-6-chloronicotinic acid. What causes this lack of regioselectivity and how can it be prevented?

A2: Root Cause Analysis & Mechanism

The formation of isomeric impurities often traces back to the chlorination or amination steps. For instance, if synthesizing from nicotinic acid N-oxide, chlorination with reagents like phosphorus oxychloride (POCl₃) can occur at multiple positions on the pyridine ring, leading to a mixture of 2-chloro and 6-chloro isomers.[2][3] The electronic nature of the pyridine N-oxide activates both the C2 and C6 positions towards nucleophilic attack.

Similarly, if starting with a di-chloro precursor like 2,4-dichloronicotinic acid, amination must be highly regioselective. The C4 position is generally more activated towards nucleophilic substitution than the C2 position due to resonance stabilization of the Meisenheimer intermediate. However, harsh conditions can lead to a loss of selectivity.

Troubleshooting & Prevention Strategy

Controlling regioselectivity is paramount and is best achieved by carefully selecting the starting material and reaction conditions.

  • Choice of Chlorinating Agent: When preparing the 2-chloro precursor from an N-oxide, the choice of chlorinating agent and conditions is critical. Using milder, more selective reagents or carefully controlling the temperature can favor chlorination at the desired position. Some patented procedures use organic bases as acid scavengers to improve selectivity.[2]

  • Controlled Amination: For amination of a di-chloro substrate, temperature control is key. Running the reaction at the lowest temperature that allows for a reasonable reaction rate will maximize selectivity for the more activated C4 position.

Optimized Regioselective Amination Protocol:

  • Starting Material: Begin with methyl 2,4-dichloronicotinate. The ester group is less prone to side reactions than the free acid under amination conditions.

  • Reaction Setup: Dissolve the starting material in a suitable solvent like dioxane or ethanol in a pressure-rated vessel.

  • Ammonia Source: Add a solution of aqueous ammonia (28-30%) or introduce anhydrous ammonia gas at a controlled temperature.

  • Temperature Control: Seal the vessel and heat to a moderately elevated temperature (e.g., 80-100 °C). Avoid excessively high temperatures (>120 °C) which can decrease selectivity.

  • Monitoring & Work-up: Monitor the reaction by HPLC to track the formation of the desired 4-amino-2-chloro product and any isomeric byproducts. Once complete, cool the vessel, vent any excess pressure, and remove the solvent under reduced pressure. The crude product can then be taken to the hydrolysis step.

Q3: My reaction yield is consistently low, and I suspect decomposition or decarboxylation. Is this a known issue?

A3: Root Cause Analysis & Mechanism

Yes, decarboxylation can be a significant side reaction for certain nicotinic acid derivatives, especially under harsh thermal or acidic conditions. The electron-withdrawing nature of the pyridine ring and the chloro-substituent can stabilize the negative charge that develops on the ring upon loss of CO₂, leading to the formation of 4-amino-2-chloropyridine.

Decarboxylation_Pathway Product This compound SideProduct 4-Amino-2-chloropyridine (Decarboxylation Product) Product->SideProduct  High Heat (>150 °C)  or Strong Acid  

Caption: Decarboxylation as a potential degradation pathway.

Troubleshooting & Prevention Strategy

The key to preventing decarboxylation is to avoid excessive heat and overly acidic conditions, particularly during the final hydrolysis and purification steps.

  • Moderate Hydrolysis Conditions: If using acid hydrolysis for the nitrile, avoid using highly concentrated sulfuric acid at very high temperatures. A mixture of acetic acid and hydrochloric acid or moderately concentrated (e.g., 6M) HCl at reflux is often sufficient without promoting significant decarboxylation.

  • Controlled Work-up: During the acidic work-up and precipitation of the final product, maintain the temperature below 25 °C using an ice bath.

  • Purification: When performing recrystallization, choose a solvent system that does not require excessively high temperatures. A mixed solvent system like ethanol/water or dioxane/water can often allow for crystallization at moderate temperatures (60-80 °C). Avoid prolonged heating of the purified product.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns when running these syntheses?

    • A: Several reagents require careful handling. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE). Reactions involving ammonia , especially in pressure vessels, must be conducted with properly rated equipment and behind a blast shield.

  • Q: Which analytical technique is best for monitoring reaction progress and purity?

    • A: High-Performance Liquid Chromatography (HPLC) is the preferred method. A reverse-phase C18 column with a gradient of water (with 0.1% TFA or formic acid) and acetonitrile is typically effective for separating the starting materials, intermediates, final product, and common side products like the amide or isomeric impurities.

  • Q: My final product has a persistent color. How can I obtain a pure white solid?

    • A: Colored impurities are common in pyridine chemistry. A final purification step involving treatment with activated carbon can be very effective. Dissolve the crude product in a suitable hot solvent, add a small amount (1-2% w/w) of activated carbon, stir for 15-30 minutes, and then filter the hot solution through a pad of celite to remove the carbon. Cool the filtrate to induce crystallization. This process often yields a pure white or off-white solid.[4]

References

Technical Support Center: Enhancing the Purity of 4-Amino-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-Amino-2-chloronicotinic acid. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this critical synthetic intermediate. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to help you achieve your desired purity targets.

Section 1: Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities. The synthesis route is the primary determinant of the impurity profile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is directly linked to your synthetic pathway. For instance, a common route involves the amination of a precursor like 2-chloro-4-fluoronicotinic acid or the reduction of a nitro-group precursor. Based on these methods, you should anticipate the following impurities:

  • Unreacted Starting Materials: Residual precursors from an incomplete reaction.

  • Isomeric Impurities: Formation of other positional isomers (e.g., 6-Amino-2-chloronicotinic acid) can occur, and these are often the most challenging to remove due to their similar physical properties.

  • Hydrolysis Byproducts: The 2-chloro substituent on the pyridine ring can be susceptible to hydrolysis under certain conditions (especially basic or prolonged heating), leading to the formation of 4-Amino-2-hydroxynicotinic acid.[1][2]

  • Over-reduction/Side-reaction Products: Depending on the reagents used, other functional groups may react unexpectedly.

  • Residual Solvents and Reagents: Traces of solvents, catalysts, or acids/bases used during the synthesis and workup.[3]

Q2: How do I begin to characterize the purity of my crude product?

A2: A multi-faceted analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the workhorse technique for quantitative purity assessment.[3][4] It is excellent for separating and quantifying the target compound relative to its impurities. For structural confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also essential for confirming the primary structure and can help identify impurities if they are present in significant quantities (>1-2%).

Section 2: Primary Purification via Recrystallization

Recrystallization is the most common and cost-effective first-pass purification technique for solid compounds. Its success hinges on the differential solubility of the target compound and its impurities in a chosen solvent system.

Troubleshooting Recrystallization

Q1: How do I select the ideal solvent for recrystallizing this compound?

A1: The principle of "like dissolves like" is a good starting point. This compound is a polar, amphoteric molecule with both a basic amino group and an acidic carboxylic acid group. Therefore, polar solvents are the most suitable candidates. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below to ensure high recovery.[5]

Experimental Protocol: Systematic Solvent Screening

  • Preparation: Place approximately 10-20 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate) dropwise at room temperature until a slurry is formed. Observe solubility. A good candidate will show poor solubility at this stage.

  • Heating: Gently heat the tubes with stirring. Continue adding the solvent in small portions until the solid just dissolves. A good solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL). If it is insoluble even in a large volume of hot solvent, it's a poor choice. If it dissolves instantly in a small volume at room temperature, it is too good a solvent for crystallization but may be useful in a mixed-solvent system.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: The best solvent is the one that produces a high yield of crystalline solid, leaving the colored or visible impurities in the supernatant (mother liquor).

SolventPolarity IndexBoiling Point (°C)Rationale & Expected Behavior
Water 10.2100High polarity. May be a good choice due to the polar functional groups. Can be used in a mixed system with an alcohol.[6]
Methanol 6.665A common and effective solvent for polar compounds like aminobenzoic acids.[5] Often a primary candidate.
Ethanol 5.278Similar to methanol but less polar. A good alternative if solubility in methanol is too high at room temperature.
Isopropanol 4.382Lower polarity. May be useful for precipitating the compound from a more polar solvent.
Ethyl Acetate 4.377Medium polarity. Likely to have lower solubility for the target compound but may be effective at leaving more polar impurities behind.

Q2: My compound is "oiling out" during cooling instead of forming crystals. What's wrong?

A2: Oiling out occurs when the solute comes out of the solution as a liquid phase because the solution is supersaturated at a temperature above the compound's melting point (which is often depressed by impurities).

Causality & Solutions:

  • High Concentration: The solution is too saturated. Fix: Reheat the mixture to redissolve the oil, add 10-20% more hot solvent to decrease the saturation, and cool again slowly.[5]

  • Rapid Cooling: Cooling too quickly prevents the ordered arrangement required for crystal lattice formation. Fix: Allow the solution to cool naturally on the benchtop before moving to an ice bath. Insulating the flask can slow cooling further.

  • Insoluble Impurities: Certain impurities can inhibit crystallization. Fix: Perform a hot filtration step. Dissolve the compound in a slight excess of hot solvent and filter it while hot to remove any insoluble material before allowing it to cool.

Diagram: General Recrystallization Workflow

G crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filter->cool Clear Solution cool->dissolve Oiling Out? Add More Solvent cool->cool crystals Crystal Formation cool->crystals isolate Isolate Crystals (Filtration) crystals->isolate dry Dry Under Vacuum isolate->dry pure Pure Product dry->pure

Caption: Workflow for a standard recrystallization experiment.

Section 3: Advanced Purification Strategies

When recrystallization is insufficient, more advanced techniques targeting the specific chemical nature of the molecule are required.

Q1: A stubborn impurity co-crystallizes with my product. What other methods can I try?

A1: This is common with isomeric impurities. In this case, you must exploit more subtle differences in the molecules' properties.

  • pH-Gradient Based Purification (Acid-Base Extraction): Your compound has both a basic amino group and an acidic carboxylic acid group (it is amphoteric). You can use this to your advantage. By carefully adjusting the pH of an aqueous solution, you can selectively precipitate your compound while leaving certain impurities dissolved. The isoelectric point (pI) is the pH at which the molecule has a net-zero charge and minimum solubility.

  • Column Chromatography: While often a last resort for bulk purification due to cost and effort, column chromatography offers the highest resolving power.[7] For a polar compound like this, normal-phase silica gel can be effective, but reverse-phase (C18) or ion-exchange chromatography may also be suitable.[7][8]

Experimental Protocol: pH-Gradient Based Purification

  • Dissolution: Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acid, forming the highly water-soluble sodium salt. Ensure all solids dissolve.

  • Filtration: Filter the basic solution to remove any non-acidic, base-insoluble impurities.

  • Acidification: While stirring vigorously, slowly add a dilute acid (e.g., 1M HCl) dropwise to the clear solution.

  • Precipitation: As the pH approaches the isoelectric point of this compound, the neutral zwitterion will begin to precipitate out of the solution. Monitor the pH closely.

  • Isolation: Continue adding acid until precipitation is complete. Isolate the solid product by filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

Diagram: Principle of pH-Dependent Solubility

G low_ph_node R-NH3+ (Cationic, Soluble) pI_node R-NH3+ (Zwitterion, Insoluble) high_ph_node R-COO- (Anionic, Soluble) p1 p2 p1->p2 Add Base p3 p4 p3->p4 Add Acid

References

Technical Support Center: 4-Amino-2-chloronicotinic Acid Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Amino-2-chloronicotinic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis and scale-up of this compound, providing a foundational understanding of the key process considerations.

Q1: What is a common synthetic route for this compound and what are the initial scale-up concerns?

A common and direct synthetic route is the amination of a 2,4-dichloronicotinic acid derivative. However, a more modern approach involves the amination of 2-chloro-4-fluoropyridine-3-carbaldehyde with ammonia.[1] The primary scale-up challenges with amination reactions are managing the reaction exotherm, controlling the addition of the aminating agent (e.g., ammonia), and ensuring homogenous mixing to prevent the formation of impurities.[2] Amination reactions, particularly with ammonia, can be highly exothermic and generate significant pressure, requiring specialized high-pressure reactor systems for safe operation at scale.[2][]

Q2: What are the primary safety hazards to consider during the scale-up of this reaction?

The primary safety hazards include:

  • Thermal Runaway: Amination reactions are often highly exothermic. Without proper heat removal, the reaction temperature can increase uncontrollably, leading to pressure build-up, solvent boiling, and potentially dangerous side reactions. A thorough risk assessment and understanding of the reaction's thermal profile are critical.[4]

  • Handling of Reagents: Reagents like ammonia are volatile and require careful handling in well-ventilated areas or closed systems.[5] Other potential reagents used in nicotinic acid synthesis, such as nitric acid or phosphorus oxychloride, are corrosive and hazardous.[6][7][8]

  • Pressure Management: The use of gaseous reagents like ammonia at elevated temperatures can lead to significant pressure increases. Reactors must be appropriately rated and equipped with pressure relief systems.[]

Q3: How does solvent selection impact the reaction at a larger scale?

Solvent selection is critical and affects several scale-up parameters:

  • Solubility: The solubility of starting materials, intermediates, and the final product dictates whether the reaction is a homogenous solution or a slurry.[9] this compound and its precursors generally have limited solubility in water but are more soluble in polar organic solvents.[7]

  • Heat Transfer: The solvent's heat capacity and boiling point are crucial for managing the reaction exotherm. A solvent with a higher boiling point can allow for a wider operating temperature range but may require more energy for removal.

  • Work-up and Isolation: The solvent choice impacts downstream processing, including phase separations, extractions, and crystallization.

  • Safety and Environmental Impact: The toxicity, flammability, and environmental impact of the solvent are major considerations for large-scale production.

Q4: What are the Critical Process Parameters (CPPs) that must be monitored and controlled?

The key CPPs for this process include:

  • Temperature: Directly influences reaction rate and impurity formation.

  • Reagent Addition Rate: Controls the rate of heat generation. Gradual, subsurface addition is often preferred for exothermic reactions.

  • Agitation Speed: Ensures homogeneity, efficient heat transfer, and consistent reaction kinetics.

  • Pressure: Must be monitored, especially when using gaseous reagents or when the reaction temperature is near the solvent's boiling point.

  • pH: Critical during work-up and isolation to ensure the desired product form (e.g., free acid vs. salt) precipitates.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the scale-up process.

Problem 1: Low Reaction Yield

You've scaled up your reaction from 10g to 1kg and are observing a significant drop in isolated yield.

start Low Yield Observed check_completion Check Reaction Completion (e.g., HPLC) start->check_completion incomplete Reaction Incomplete? check_completion->incomplete degradation Product Degradation? incomplete->degradation No sol_incomplete_A Cause: Insufficient Time/Temp Solution: Increase reaction time or temperature cautiously. incomplete->sol_incomplete_A Yes sol_incomplete_B Cause: Poor Mixing Solution: Increase agitation speed; verify agitator design. incomplete->sol_incomplete_B Yes isolation Poor Isolation? degradation->isolation No sol_degradation Cause: Thermal Hotspots Solution: Improve cooling, reduce addition rate, use a semi-batch process. degradation->sol_degradation Yes sol_isolation Cause: Incorrect pH / Solvent Solution: Optimize pH for precipitation; screen anti-solvents; perform solubility studies. isolation->sol_isolation Yes

Caption: Troubleshooting workflow for low yield.

Problem 2: High Levels of a Specific Impurity

Upon scaling up, HPLC analysis shows a new, significant impurity that was minor at the lab scale. Impurity profiling is a critical step in pharmaceutical development to ensure safety and efficacy.[10][11]

Impurity TypeProbable CauseRecommended Solution
Di-aminated Product Poor local concentration control during ammonia addition. High temperature.Implement subsurface addition of the ammonia solution. Ensure efficient agitation. Lower the reaction temperature if kinetics allow.
Hydrolysis Product (2-hydroxy-4-aminonicotinic acid) Presence of water in reagents or solvents, especially at elevated temperatures.Use anhydrous grade solvents and reagents. Ensure the reactor is dry before starting. Control reaction temperature rigorously.
Unreacted Starting Material Inefficient mixing, insufficient reaction time, or incorrect stoichiometry.Verify agitator efficiency for the given batch volume. Monitor the reaction to completion using in-process controls (e.g., HPLC). Confirm reagent charges.

Identifying and characterizing process-related impurities is essential for optimizing the synthesis and ensuring the final product's quality.[12]

Problem 3: Product Isolation is Difficult (e.g., Fine Particles, Poor Filtration)

The product crystallizes as very fine particles that clog the filter, leading to extremely long filtration times.

Rapid precipitation or "crashing out" of the product due to sudden changes in solvent composition or temperature often leads to the formation of fine, difficult-to-filter particles. The crystal form of nicotinic acid derivatives can be highly sensitive to crystallization conditions, a phenomenon known as polymorphism.[13][14][15]

  • Determine Solubility Curve: Map the solubility of this compound in your chosen solvent system at various temperatures.[9]

  • Controlled Cooling: Once the reaction is complete and ready for isolation, cool the batch slowly and linearly. A typical rate for scale-up is 10-20°C per hour. Avoid shock cooling.

  • Seeding: At a temperature where the solution is just saturated (supersaturated), add a small quantity (0.1-1.0% w/w) of pre-milled, pure product (seed crystals). This provides a template for controlled crystal growth rather than spontaneous nucleation.

  • Hold Periods: Incorporate hold periods (aging) at intermediate temperatures during the cooling profile to allow the crystals to grow and mature.

  • Anti-Solvent Addition: If using an anti-solvent, add it slowly and at a controlled rate to the product solution. Subsurface addition is often beneficial.

References

Technical Support Center: 4-Amino-2-chloronicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during reactions with this versatile intermediate. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unexpected Loss of Carboxylic Acid Group

Question: I am running a reaction with this compound at elevated temperatures and observing a significant amount of a byproduct with a mass corresponding to the loss of CO2. What is happening and how can I prevent it?

Answer:

You are likely observing decarboxylation, a common reaction for carboxylic acids, especially those with certain structural features.[1][2] The carboxylic acid group (-COOH) is eliminated as carbon dioxide (CO2).

Causality: The propensity of a carboxylic acid to decarboxylate is influenced by the stability of the carbanion intermediate formed upon loss of CO2. While simple carboxylic acids require high temperatures, the reaction is facilitated by the presence of an electron-withdrawing group on the carbon atom adjacent (alpha) to the carboxyl group or on the aromatic ring.[1] In the case of this compound, the pyridine ring itself is electron-withdrawing, which can stabilize the intermediate.

Troubleshooting Protocol:

  • Temperature Control: This is the most critical parameter.

    • Recommendation: Carefully monitor and control the reaction temperature. If the desired reaction allows, attempt to run it at a lower temperature.

    • Protocol: Set up a systematic study by running the reaction at progressively lower temperatures (e.g., in 10°C increments) to find the optimal balance between the desired reaction rate and the suppression of decarboxylation.

  • pH Adjustment: The stability of the carboxylic acid is pH-dependent.

    • Recommendation: In aqueous media, ensure the pH is not excessively acidic, as this can sometimes promote decarboxylation, although the mechanism is complex. For many organic reactions, maintaining a neutral or slightly basic environment can disfavor this side reaction.

  • Choice of Base: If a base is required for your primary reaction, its nature can influence decarboxylation.

    • Recommendation: Use a non-nucleophilic, sterically hindered base if its role is simply to deprotonate another site without interacting with the carboxylic acid.

Issue 2: Formation of Amide Byproducts and Self-Condensation

Question: My reaction mixture shows evidence of amide bond formation, leading to dimers or oligomers. What is causing this self-condensation?

Answer:

This is a classic case of self-condensation, a reaction where a molecule reacts with itself.[3][4] In this instance, the amino group of one molecule of this compound acts as a nucleophile, attacking the activated carboxylic acid of another molecule.

Causality: This reaction is particularly prevalent if you are using coupling agents (e.g., DCC, EDC) to activate the carboxylic acid for a subsequent reaction with a different nucleophile. If the concentration of your intended nucleophile is too low, or its reactivity is less than that of the amino group on your starting material, self-condensation can become a major competing pathway.

Workflow for Minimizing Self-Condensation

cluster_0 Reaction Setup cluster_1 Troubleshooting Steps A Activate Carboxylic Acid (e.g., with EDC/HOBt) A->A B Introduce Nucleophile A->B Desired Pathway C Increase Nucleophile Concentration or use a more reactive one B->C D Slow Addition of Coupling Agent B->D E Lower Reaction Temperature B->E

Caption: Troubleshooting workflow for self-condensation.

Troubleshooting Protocol:

  • Control Stoichiometry and Addition Rate:

    • Recommendation: Ensure your desired nucleophile is present in a slight excess. If activating the carboxylic acid, add the coupling agent slowly to a solution already containing both the this compound and your target nucleophile. This minimizes the concentration of the activated acid available for self-condensation.

    • Protocol:

      • Dissolve this compound and your nucleophile in an appropriate solvent.

      • Cool the mixture (e.g., to 0°C) to slow down the reaction rates.

      • Prepare a solution of the coupling agent.

      • Add the coupling agent solution dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours) with vigorous stirring.

  • Protecting Groups:

    • Recommendation: If the self-condensation is severe and other methods fail, consider temporarily protecting the amino group.

    • Common Protecting Groups for Amines: Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are standard choices. These can be removed after the desired reaction at the carboxylic acid site is complete.

Issue 3: Hydrolysis of the 2-Chloro Group

Question: I am detecting a byproduct where the chlorine atom at the 2-position has been replaced by a hydroxyl group, forming 4-Amino-2-hydroxynicotinic acid. How can I avoid this?

Answer:

You are observing a nucleophilic aromatic substitution reaction where water or hydroxide acts as the nucleophile, displacing the chloride. The 2-position on a pyridine ring is activated towards nucleophilic attack, especially when the ring nitrogen is protonated or coordinated to a Lewis acid.

Causality: This hydrolysis is often promoted by strongly basic conditions (high concentration of hydroxide ions) or by prolonged heating in aqueous solutions.[5] The presence of copper salts can also sometimes catalyze this type of reaction.

Troubleshooting Protocol:

  • Control of pH:

    • Recommendation: Avoid strongly basic aqueous conditions if possible. If a base is necessary, use a non-nucleophilic organic base (e.g., triethylamine, DIPEA) in an anhydrous organic solvent.

  • Solvent Choice:

    • Recommendation: Use anhydrous solvents to minimize the presence of water, the nucleophile in this side reaction.

    • Protocol: Ensure all glassware is thoroughly dried, and use solvents from a freshly opened bottle or one that has been dried over molecular sieves.

  • Temperature and Reaction Time:

    • Recommendation: As with decarboxylation, minimize the reaction temperature and time to what is necessary for the primary transformation. Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the point of completion and avoid prolonged heating.

Summary of Potential Byproducts and Mitigation Strategies

ByproductCauseKey Mitigation Strategies
Decarboxylated Product High temperatureLower reaction temperature; control pH.
Self-Condensation Dimer Activation of carboxylic acid in the absence of a more reactive nucleophileSlow addition of coupling agent; increase concentration of the desired nucleophile; use protecting groups.
2-Hydroxy Analog Nucleophilic substitution by water/hydroxideAvoid high pH in aqueous media; use anhydrous solvents; minimize heat and reaction time.

Visualizing Potential Side Reactions

A This compound B Decarboxylation (Heat) A->B C Self-Condensation (Coupling Agents) A->C D Hydrolysis (H2O/OH-) A->D P1 Byproduct: 4-Amino-2-chloropyridine B->P1 P2 Byproduct: Dimer/Oligomer C->P2 P3 Byproduct: 4-Amino-2-hydroxynicotinic acid D->P3

Caption: Potential byproduct pathways from this compound.

References

Overcoming solubility issues of 4-Amino-2-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for 4-Amino-2-chloronicotinic acid (CAS: 1018678-38-0). This molecule is a valuable substituted pyridine derivative used in various research and development applications, particularly as a building block in medicinal chemistry. However, its unique structure presents a significant challenge for many researchers: poor aqueous solubility under neutral conditions.

This guide provides a comprehensive, in-depth resource for overcoming these solubility issues. Moving beyond simple instructions, we will delve into the physicochemical principles governing its behavior, offering field-proven protocols and troubleshooting workflows to ensure your experiments are both successful and reproducible.

Core Concepts: The "Why" Behind the Behavior

The key to solving the solubility puzzle lies in understanding the amphoteric nature of this compound. The molecule contains both a weakly acidic functional group (the carboxylic acid) and weakly basic functional groups (the 4-amino group and the pyridine ring nitrogen). This dual character means its net electrical charge, and therefore its interaction with solvents, is highly dependent on the pH of the solution.

Ionization States and pKa

A molecule's pKa is the pH at which a specific ionizable group is 50% protonated and 50% deprotonated. For this compound, there are two primary pKa values that are critical for understanding its solubility in aqueous media:

  • pKa₁ (Acidic): ~2.3 - This corresponds to the deprotonation of the carboxylic acid group (-COOH) to form the carboxylate anion (-COO⁻).

  • pKa₂ (Basic): ~5.5 - This corresponds to the protonation of the most basic nitrogen, the pyridine ring nitrogen, to form a pyridinium cation.[1]

These predicted values are essential for manipulating the molecule's charge state.

Parameter Predicted Value Description
pKa₁ ~ 2.3Dissociation of the carboxylic acid proton (-COOH → -COO⁻ + H⁺)
pKa₂ ~ 5.5Protonation of the pyridine ring nitrogen (Py + H⁺ → PyH⁺)
Isoelectric Point (pI) ~ 3.9 pH of minimum aqueous solubility where the molecule is predominantly neutral (zwitterionic). Calculated as (pKa₁ + pKa₂) / 2.[2]

The relationship between pH and the ionization state of the molecule is visualized below.

G cluster_low_ph pH < 2.3 cluster_pi pH ≈ 3.9 (pI) cluster_high_ph pH > 5.5 cation Net Positive Charge (Cationic Form) - COOH - Pyridine-H⁺ zwitterion Net Neutral Charge (Zwitterion) - COO⁻ - Pyridine-H⁺ (Lowest Solubility) cation->zwitterion  pH increases (Deprotonation of -COOH) anion Net Negative Charge (Anionic Form) - COO⁻ - Pyridine zwitterion->anion  pH increases (Deprotonation of Pyridine-H⁺)

Ionization states of this compound at different pH ranges.

Frequently Asked Questions (FAQs)

Q1: Why won't this compound dissolve in neutral water?

At neutral pH (~7), which is significantly above both pKa values, the carboxylic acid group is deprotonated (negatively charged -COO⁻) and the pyridine nitrogen is neutral. While this anionic form is charged, the molecule's overall low polarity and crystalline structure limit its solubility in water. The minimum solubility occurs at the isoelectric point (pI ≈ 3.9), where the zwitterionic form dominates, but solubility remains low across the entire neutral pH range.[3][4]

Q2: What is the best initial solvent to prepare a stock solution?

For preparing a concentrated stock solution, polar aprotic organic solvents are the best choice.

Solvent Relative Polarity Solubility Guidance Notes
DMSO 0.444High Recommended for preparing high-concentration stock solutions (e.g., >10 mM).
DMF 0.386High A suitable alternative to DMSO.
Methanol 0.762Moderate May require gentle warming or sonication. Lower concentrations achievable compared to DMSO.
Ethanol 0.654Moderate Similar to methanol; useful for applications where DMSO/DMF are not suitable.
Water 1.000Very Low Not recommended for preparing stock solutions without pH adjustment.

Solvent polarity data sourced from Reichardt, C.[5]

Q3: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What is happening and how can I fix it?

This common phenomenon is called antisolvent precipitation .[6] The compound is highly soluble in DMSO but poorly soluble in the aqueous buffer (the "antisolvent"). When a small volume of the DMSO stock is added to a large volume of buffer, the compound rapidly falls out of solution.

Solutions:

  • Lower the Final Concentration: The simplest solution is to work at a lower final concentration in your assay.

  • Increase DMSO Percentage: Increase the final percentage of DMSO in your aqueous solution (e.g., from 0.1% to 1% or 5%), but always verify that this higher solvent concentration does not affect your experimental system.

  • Use pH-Adjusted Buffers: The most robust solution is to dilute the DMSO stock into a buffer that has been pre-adjusted to a pH that ensures the compound is in its more soluble cationic or anionic form (i.e., pH < 2 or pH > 6). See Protocol 2.

Q4: Is forming a salt of the compound a viable strategy to improve its solubility?

Yes, salt formation is a highly effective and widely used method for increasing the aqueous solubility of ionizable compounds.[7] By reacting this compound with a strong acid (like HCl) or a strong base (like NaOH or KOH), you convert it into a more readily dissociable salt form. This can increase aqueous solubility by several orders of magnitude. For many applications, preparing the salt in situ by dissolving the free acid in a dilute acidic or basic solution is the most practical approach (see Protocol 2).

Troubleshooting and Experimental Protocols

This section provides a logical workflow and detailed protocols to diagnose and solve solubility issues.

Troubleshooting Decision Tree

G start Start: Undissolved Compound organic_needed Is an organic stock solution acceptable? start->organic_needed aqueous_needed Is an aqueous solution required for the experiment? organic_needed->aqueous_needed No use_dmso Use Protocol 1: Prepare stock in DMSO/DMF organic_needed->use_dmso Yes use_ph_adj Use Protocol 2: Prepare aqueous solution via pH adjustment aqueous_needed->use_ph_adj Yes antisolvent Does it precipitate upon dilution in aqueous buffer? use_dmso->antisolvent success Success: Compound Dissolved use_ph_adj->success antisolvent->success No troubleshoot_antisolvent Troubleshoot Antisolvent Precipitation (See FAQ Q3): - Lower final concentration - Increase co-solvent % - Use pH-adjusted buffer antisolvent->troubleshoot_antisolvent Yes troubleshoot_antisolvent->use_ph_adj

Workflow for selecting the appropriate dissolution protocol.
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol is ideal for creating a high-concentration stock solution for serial dilution into experimental media.

  • Weigh Compound: Accurately weigh the desired amount of this compound (MW: 172.57 g/mol ) into a sterile glass vial.

  • Add Solvent: Add the calculated volume of high-purity DMSO or DMF to achieve the target concentration (e.g., for a 10 mM stock, add 1 mL of DMSO to 1.73 mg of the compound).

  • Mix Thoroughly: Vortex the mixture vigorously. If the solid is slow to dissolve, brief sonication in a water bath or gentle warming (not to exceed 40°C) can be applied.

  • Ensure Complete Dissolution: Continue mixing until the solid is completely dissolved and the solution appears clear and free of particulates.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Solution via pH Adjustment

This protocol leverages the amphoteric nature of the compound to dissolve it directly in an aqueous buffer. The goal is to shift the pH away from the isoelectric point (pI ≈ 3.9).

Method A: Acidic Dissolution (to form the Cationic Species)

  • Prepare Buffer: Start with your desired aqueous buffer (e.g., PBS, Tris). The starting pH should be near neutral.

  • Add Compound: Add the solid this compound to the buffer to make a suspension at the target concentration.

  • Adjust pH Downward: While stirring, add a dilute acid (e.g., 1 M HCl) dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution: As the pH drops below the pI (~3.9) and approaches the pKa of the carboxylic acid (~2.3), the compound will become fully protonated and dissolve. Continue adding acid until the solution is clear.

  • Final pH Adjustment (Optional): If your experiment requires a specific pH, you can carefully back-titrate with a dilute base (e.g., 1 M NaOH), but be aware that the compound may precipitate if the pH gets too close to the pI.

Method B: Basic Dissolution (to form the Anionic Species)

  • Prepare Buffer: Start with your desired aqueous buffer.

  • Add Compound: Add the solid compound to the buffer to create a suspension.

  • Adjust pH Upward: While stirring, add a dilute base (e.g., 1 M NaOH) dropwise. Monitor the pH.

  • Dissolution: As the pH rises above the pKa of the pyridine nitrogen (~5.5), the compound will become fully deprotonated and dissolve. Continue adding base until the solution is clear.

  • Final pH Adjustment (Optional): You may adjust the final pH with dilute acid if needed, avoiding the pI region.

Protocol 3: Experimental Determination of a pH-Solubility Profile (Shake-Flask Method)

This protocol, adapted from established methods, allows you to experimentally determine the solubility of your compound across a range of pH values.[1]

  • Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., from pH 2 to pH 8).

  • Add Excess Solid: In separate, sealable vials for each pH point, add an excess amount of solid this compound (e.g., 5-10 mg) to a fixed volume of buffer (e.g., 1-2 mL). The goal is to ensure a saturated solution with undissolved solid remaining.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Separate Solid and Liquid: After equilibration, allow the vials to stand undisturbed for a short period. To separate the undissolved solid, either:

    • Centrifuge: Centrifuge the samples at high speed (e.g., >12,000 rpm) for 15 minutes.

    • Filter: Use a syringe filter with a low-binding membrane (e.g., PVDF, 0.22 µm).

  • Quantify Concentration: Carefully remove an aliquot of the clear supernatant or filtrate. Dilute the sample appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer to generate the pH-solubility profile.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in 4-Amino-2-chloronicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for chemists, researchers, and process development professionals. This guide provides in-depth troubleshooting strategies for one of the most common challenges in the synthesis of 4-Amino-2-chloronicotinic acid and related heterocyclic compounds: catalyst deactivation. The synthesis of this important intermediate, often relying on palladium or copper-catalyzed amination reactions, is highly sensitive to the health and activity of the catalyst. This document is structured to help you diagnose the root cause of catalyst failure, implement corrective actions, and design more robust synthetic protocols.

Section 1: FAQ - Initial Diagnosis of Catalyst Inactivity

This section addresses the preliminary symptoms of catalyst failure. If you are experiencing any of these issues, proceed to the detailed troubleshooting sections.

Q1: My reaction is sluggish, has stalled completely, or shows a low conversion rate. How do I determine if the catalyst is the problem?

A: A stalled or slow reaction is a classic symptom of catalyst failure. To isolate the cause, consider these points:

  • Control Experiment: If feasible, run a parallel reaction with a fresh batch of catalyst from a trusted supplier. A significant performance difference points towards a problem with your original catalyst batch.

  • Reagent Purity: Re-evaluate the purity of your starting materials (e.g., the chlorinated pyridine precursor and the amine source) and solvents. Impurities are a primary cause of catalyst poisoning.[1][2]

  • Reaction Conditions: Double-check that temperature, pressure, and stirring rate are at their optimal setpoints. Deviations can mimic catalyst deactivation. For instance, excessively high temperatures can accelerate both catalyst degradation and byproduct formation.[2]

  • Visual Inspection: For heterogeneous catalysts, a change in color or texture can indicate fouling or coking. For homogeneous palladium catalysts, the precipitation of a black solid (palladium black) is a clear sign of catalyst decomposition and deactivation.[3]

Q2: I am recycling my heterogeneous catalyst, and the yield has dropped significantly after a few runs. What is the likely cause?

A: A progressive loss of activity with each cycle strongly suggests irreversible changes to the catalyst. The most common culprits are:

  • Leaching: The active metal may be dissolving into the reaction medium during each run, gradually depleting the catalyst of its active sites.[2]

  • Sintering: The thermal stress of repeated reaction cycles can cause small metal particles to agglomerate into larger, less active ones, reducing the available surface area.[1][2]

  • Progressive Poisoning or Fouling: Contaminants from the reactants or byproducts can accumulate on the catalyst surface over time, blocking active sites.[4][5]

Q3: My reaction is producing unexpected byproducts, and the selectivity towards this compound is poor. Is this related to catalyst deactivation?

A: Yes, a change in selectivity is often linked to changes in the catalyst's active sites. Deactivation is not always a simple "on/off" switch; it can be a modification of the catalyst's surface or coordination sphere. For example, in palladium-catalyzed aminations, degradation of the phosphine ligand can expose different palladium species that may catalyze undesired side reactions.[3][6] Similarly, partial poisoning can alter the electronic properties of the active sites, changing the reaction pathway.

Section 2: Visual Troubleshooting Workflow

This workflow provides a logical path from symptom observation to problem resolution. Follow the diagram to diagnose the likely cause of deactivation and identify the appropriate analytical and corrective actions.

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

Section 3: Common Deactivation Mechanisms & Solutions

This section provides a detailed, question-and-answer guide to the primary mechanisms of catalyst deactivation in the synthesis of this compound.

A. Poisoning

Q: What is catalyst poisoning, and what are the likely poisons in my reaction?

A: Poisoning is the strong chemisorption of substances onto the catalyst's active sites, rendering them inactive.[2] Unlike simple blocking, this is often an irreversible chemical interaction. In the context of synthesizing substituted pyridines, potential poisons include:

  • Sulfur and Phosphorus Compounds: These are classic poisons for metal catalysts like palladium and copper.[4] They can be present as impurities in starting materials or reagents.

  • Other Halogenated Species: Impurities from the synthesis of the 2-chloronicotinic precursor can compete for active sites.

  • Strongly Coordinating Byproducts: Pyridine-based molecules can be excellent ligands. If side reactions produce strongly coordinating heterocyclic byproducts, they can bind to the catalyst more tightly than the desired reactants, effectively poisoning it.

Q: How can I confirm that poisoning is the cause?

A: A definitive diagnosis requires surface-sensitive analytical techniques.

Diagnostic Protocol: Detecting Catalyst Poisons

  • Sample Preparation: Carefully recover the deactivated catalyst from the reaction mixture by filtration (for heterogeneous catalysts) or precipitation followed by filtration (for homogeneous catalysts). Wash thoroughly with a clean solvent to remove residual reactants and dry under vacuum.

  • Surface Analysis: Submit the washed, dried catalyst for X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX). These techniques can identify the elemental composition of the surface and detect the presence of poisons like sulfur (S), phosphorus (P), or excess halides.[1]

  • Bulk Analysis: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for a highly sensitive bulk elemental analysis to quantify potential inorganic poisons.

  • Reagent Analysis: Analyze your starting materials and solvents using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to screen for potential organic poison impurities.

Q: My catalyst is confirmed to be poisoned. What are my options?

A: Once poisoning is confirmed, the best long-term solution is prevention.

  • Purify Feedstocks: Implement a rigorous purification step for all reactants and solvents. This is the most effective preventative measure.[2]

  • Chemical Washing (Regeneration): For some types of reversible poisoning, a carefully chosen chemical wash may restore some activity. This is highly specific to the catalyst and poison and should be approached with caution. Mild acidic or basic washes can sometimes remove adsorbed species.[1]

  • Catalyst Replacement: In cases of irreversible poisoning (e.g., by sulfur), replacing the catalyst is often the only practical solution.

B. Ligand Degradation & Formation of Inactive Species (Homogeneous Catalysis)

Q: I'm using a palladium-phosphine catalyst (e.g., for a Buchwald-Hartwig amination) and see a black precipitate. What is happening?

A: The black precipitate is almost certainly palladium black, which is finely divided, agglomerated, and catalytically inactive Pd(0) metal. Its formation indicates that the palladium atoms have lost their stabilizing phosphine ligands and have fallen out of the catalytic cycle.[3] This can be caused by:

  • High Temperatures: Many phosphine ligands are not stable at elevated temperatures over long reaction times.

  • Reaction with Base or Nucleophiles: The base used in the amination or the amine reactant itself can, under certain conditions, degrade the ligand.

  • Oxidative Instability: If the reaction is not maintained under a strictly inert atmosphere, oxygen can degrade the phosphine ligands (e.g., to phosphine oxides), destabilizing the palladium complex.

Q: How can I diagnose ligand degradation?

A: The primary tool for this is ³¹P NMR spectroscopy.

Diagnostic Protocol: Assessing Ligand Integrity

  • Sample Collection: Carefully take an aliquot of the reaction mixture under an inert atmosphere.

  • NMR Analysis: Run a ³¹P NMR spectrum on the sample. Compare the spectrum to that of the fresh ligand. The appearance of new peaks, particularly in the region corresponding to phosphine oxides, is a clear sign of ligand degradation.

  • Monitor the Catalytic Cycle: Advanced kinetic studies and in-situ spectroscopy can help identify where the catalyst is falling out of the cycle, for instance, by forming inactive bimetallic complexes.[3]

Q: How can I prevent the formation of palladium black?

A: Preventing this form of deactivation involves carefully optimizing the reaction conditions and catalyst system.

  • Temperature Control: Operate at the lowest temperature that provides a reasonable reaction rate.

  • Ligand Choice: Select more robust, sterically hindered ligands that are known to form more stable palladium complexes.[7][8]

  • Inert Atmosphere: Ensure the reaction is rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Minimize Reaction Time: Longer reaction times increase the probability of catalyst degradation.

C. Sintering (Heterogeneous Catalysis)

Q: What is sintering and why is it a concern?

A: Sintering is the agglomeration of small catalyst particles into larger ones, driven by high temperatures.[2] This process is detrimental because it reduces the active surface area-to-volume ratio, leading to a significant drop in catalytic activity. A catalyst with large, sintered particles has far fewer active sites available to the reactants than one with highly dispersed, small nanoparticles.[9]

Q: How do I know if my catalyst has sintered?

A: Direct imaging and diffraction techniques are used to measure particle size.

Diagnostic Protocol: Characterizing Particle Size

  • Microscopy: Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to directly visualize the catalyst particles. Comparing images of fresh and used catalysts will clearly show any increase in average particle size.[1]

  • X-ray Diffraction (XRD): As crystallite size increases due to sintering, the corresponding peaks in an XRD pattern become sharper and narrower. This provides a quantitative measure of the change in particle size.[1]

  • Chemisorption: Gas chemisorption techniques (e.g., CO pulse chemisorption for palladium) can measure the number of active surface sites. A decrease in chemisorption capacity indicates a loss of active surface area, often due to sintering.

Q: How can I mitigate catalyst sintering?

A: Sintering is largely irreversible, so prevention is key.

  • Strict Temperature Control: Avoid thermal spikes and operate below the catalyst's maximum recommended temperature.[1]

  • Catalyst Design: Use catalysts on thermally stable supports (e.g., certain grades of alumina or titania) that can help anchor the metal particles and inhibit their migration.

  • Promoters: Some catalysts are designed with promoters that are added specifically to inhibit sintering.

Section 4: Data-Driven Deactivation Summary

The table below summarizes the key characteristics of each deactivation mechanism for quick reference and comparison.

Deactivation Mechanism Primary Cause Common Indicators Key Analytical Techniques Primary Solution
Poisoning Impurities in reactants/solvents (S, P, halides); strongly coordinating byproducts.[2][4]Rapid loss of activity; consistent failure even with new catalyst batches (if reagents are impure).XPS, EDX, ICP-MS (for elemental poisons); GC-MS (for organic impurities).Purify all feedstocks; use guard beds.[2]
Ligand Degradation High temperature; non-inert atmosphere; reaction with base/nucleophiles.Formation of black precipitate (Pd black); drop in activity.[3]³¹P NMR Spectroscopy.Optimize conditions (lower temp); use more robust ligands; ensure inert atmosphere.
Sintering Excessive reaction temperature; thermal cycling.[2]Gradual loss of activity over repeated uses (recycled catalyst).[1]TEM, SEM (particle imaging); XRD (crystallite size); Gas Chemisorption (active area).Strict temperature control; use thermally stable supports.[1]
Fouling / Coking Polymerization or decomposition of reactants/products on the surface.[5]Gradual loss of activity; visible change in catalyst color/texture; increased pressure drop in flow reactors.TGA/TPO (quantify deposits); visual inspection.[1]Optimize conditions to minimize byproduct formation; regenerate via calcination.[10]
Leaching Dissolution of active metal into the liquid phase.[2]Loss of activity in recycled heterogeneous catalysts.ICP-MS analysis of the reaction filtrate to detect dissolved metal.Modify catalyst support; optimize solvent and temperature to reduce metal solubility.

Section 5: Preventative Measures: A Protocol for Robust Catalysis

Proactive measures are the most effective way to ensure catalyst longevity and experimental reproducibility.

Q: How can I design my experiment to minimize the risk of catalyst deactivation from the start?

A: Follow this checklist for designing a robust catalytic process:

  • Reagent & Solvent Purity:

    • Always use high-purity, recently purchased, or freshly purified reagents and solvents.

    • If impurities are suspected, purify starting materials via recrystallization, distillation, or column chromatography.

    • Use anhydrous solvents when the reaction chemistry is water-sensitive. Water itself can sometimes facilitate deactivation pathways.[4]

  • Catalyst Handling & Loading:

    • For air-sensitive catalysts (especially homogeneous Pd complexes), handle them exclusively in a glovebox or under a strong flow of inert gas.

    • Use the lowest catalyst loading possible that still provides an efficient reaction. Overloading the reaction with catalyst is not only wasteful but can sometimes lead to an increase in side reactions and deactivation.[11]

  • Reaction Setup & Execution:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Thoroughly degas the reaction mixture before heating (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes).

    • Maintain a slight positive pressure of inert gas (argon or nitrogen) throughout the reaction.

    • Use an oil bath or another precise heating method to avoid temperature overshoots, which can cause sintering or ligand degradation.[2]

  • Process Optimization:

    • Fine-tune reaction parameters such as temperature, pressure, and concentration to maximize the rate of the desired reaction while minimizing pathways that lead to catalyst deactivation.[2]

    • Consider the order of addition. In some cases, adding the catalyst last to a pre-heated mixture of reactants can be beneficial.

References

Technical Support Center: Refinement of 4-Amino-2-chloronicotinic Acid Purification Methods

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-amino-2-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound, providing quick and actionable solutions.

Q1: My purified this compound is discolored (yellow or brown). What is the likely cause and how can I obtain a pure white product?

A1: Discoloration in the final product is a frequent issue, often stemming from residual impurities from the synthesis. The synthesis of the related compound, 2-chloronicotinic acid, from nicotinic acid-N-oxide can result in colored by-products that are difficult to remove even with repeated recrystallization.[1] A common method to achieve a pure white product is to distill the 2-chloronicotinic acid chloride from the reaction mixture and then hydrolyze it in hot water (40° to 100° C).[1] This process yields a pure white crystalline material.[1] For this compound, a final recrystallization from a methanol-water mixture can also be effective in removing colored impurities.[1]

Q2: I am observing "oiling out" during recrystallization instead of crystal formation. What steps can I take to resolve this?

A2: "Oiling out," where the compound separates as a liquid rather than a solid, typically occurs when the solution is too concentrated or when impurities are present that depress the melting point.[2] To address this, first, try reheating the solution to redissolve the oil. Then, add a small amount of additional solvent to decrease the saturation level. Allowing the solution to cool at a much slower rate can also promote the formation of crystals over an oil.[2] If the problem persists, consider using a different recrystallization solvent.

Q3: Despite following the protocol, no crystals are forming after the solution has cooled. What should I do?

A3: A failure to crystallize is often due to either a solution that is too dilute or a lack of nucleation sites for crystal growth to begin. Here are several techniques to induce crystallization:[2]

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. These microscopic scratches can serve as nucleation points.

  • Seeding: Introduce a tiny crystal of pure this compound into the solution. This "seed crystal" will act as a template for crystal growth.

  • Solvent Evaporation: If the solution is too dilute, gently heat it to evaporate some of the solvent, thereby increasing the concentration.

Q4: What are the most common impurities I should be aware of during the synthesis and purification of this compound?

A4: Impurities can arise from starting materials, side reactions, or degradation. In peptide synthesis, which shares some common impurities with other organic syntheses, deletion peptides (from incomplete coupling) and products of side reactions like deamidation or oxidation are common.[3] For pyridine derivatives, regioisomers are a significant concern. For instance, in the synthesis of 2-chloronicotinic acid, 6-chloronicotinic acid can form as a by-product.[1] Incomplete reactions can also leave starting materials like 4-amino-2-chloropyridine in the final product.[4]

Q5: Can I use column chromatography for purification, and what would be a suitable solvent system?

A5: Yes, column chromatography is a viable and often necessary purification method, especially when dealing with difficult-to-separate impurities.[5][6] Given the polar nature of this compound, a polar stationary phase like silica gel is appropriate. A common mobile phase for similar compounds involves a mixture of a relatively nonpolar solvent and a more polar solvent. For a related compound, 4-amino-2-chloronicotinaldehyde, purification was achieved using column chromatography with an eluent of ethyl acetate and petroleum ether.[5] For this compound, a gradient of ethyl acetate in hexanes or dichloromethane in methanol would be a good starting point for optimization.

II. Troubleshooting Guide

This section provides a more detailed, scenario-based approach to troubleshooting common purification challenges.

Scenario 1: Low Yield After Recrystallization
Symptom Potential Cause Suggested Solution
Very little or no precipitate forms upon cooling.Solution is too dilute: Too much solvent was used during dissolution.Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
Compound is too soluble in the chosen solvent at low temperatures: The solvent is not ideal for recrystallization.Select a different solvent or a mixed-solvent system. For instance, dissolve the compound in a "good" solvent like methanol and then add a "poor" solvent like water dropwise until turbidity is observed, then reheat to clarify and cool slowly.[6]
Crystals form but are lost during filtration.Crystals are too fine: Rapid cooling can lead to the formation of very small crystals that pass through the filter paper.Allow the solution to cool more slowly to encourage the growth of larger crystals. You can also try using a finer porosity filter paper.
Scenario 2: Product Purity is Below Expectations (Post-Purification)
Symptom Potential Cause Suggested Solution
HPLC analysis shows multiple peaks.Incomplete removal of starting materials or by-products: The chosen purification method is not effective for the specific impurities present.If recrystallization was used, consider a different solvent system. If the impurities have similar solubility, column chromatography is recommended.[5]
Product degradation: The compound may be unstable under the purification conditions (e.g., high heat).Use milder heating during recrystallization or consider alternative methods like flash chromatography that do not require heat. The stability of this compound should be considered, and prolonged exposure to high temperatures avoided.[7]
Melting point is broad and lower than the literature value.Presence of impurities: Impurities disrupt the crystal lattice, leading to a lower and broader melting point range.Repeat the purification step. If the melting point does not improve, a more rigorous purification method like preparative HPLC may be necessary.

III. Experimental Protocols & Workflows

This section provides detailed methodologies for the purification of this compound.

Protocol 1: Standard Recrystallization

This protocol is suitable for purifying crude this compound with a moderate level of purity.

1. Solvent Selection:

  • Based on the properties of similar compounds like 4-amino-2-chlorobenzoic acid, polar protic solvents such as methanol or ethanol are good starting points.[2] A mixed solvent system of ethanol/water can also be effective.[6]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent (e.g., methanol).
  • Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2] Avoid adding an excess of solvent to ensure a good yield.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a receiving flask to prevent premature crystallization.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
  • Dry the crystals in a vacuum oven at a moderate temperature.

Workflow: Purification Strategy

The following diagram illustrates a logical workflow for the purification of this compound.

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization (e.g., Methanol/Water) Crude->Recrystallization Purity_Check1 Purity Check (HPLC, Melting Point) Recrystallization->Purity_Check1 Pure_Product Pure Product (>97%) Purity_Check1->Pure_Product Purity OK Column_Chromatography Column Chromatography (e.g., Silica Gel, EtOAc/Hexanes) Purity_Check1->Column_Chromatography Purity Not OK Purity_Check2 Purity Check (HPLC, Melting Point) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product Purity OK Purity_Check2->Column_Chromatography Repeat or Optimize

Caption: A decision-making workflow for the purification of this compound.

IV. Data Presentation

Table 1: Solubility of Structurally Similar Compounds
CompoundSolventSolubilityReference
2-chloronicotinic acidWater0.17 g/100g [8]
2-chloronicotinic acidMethanol2.7 g/100g [8]
2-chloronicotinic acidBenzeneInsoluble[8]
4-amino-2-chloropyridineWaterSparingly soluble[9]
4-amino-2-chloropyridineEthanol, Methanol, AcetoneReadily soluble[9]

This data suggests that polar solvents are more suitable for dissolving this compound.

Troubleshooting Logic Diagram

The following diagram outlines the logical steps for troubleshooting common purification issues.

TroubleshootingLogic Start Purification Issue Issue_Type What is the issue? Start->Issue_Type No_Crystals No Crystals Forming Issue_Type->No_Crystals No Crystals Oiling_Out Compound 'Oiling Out' Issue_Type->Oiling_Out Oiling Out Low_Purity Low Purity Issue_Type->Low_Purity Low Purity Dilute_Solution Solution too dilute? No_Crystals->Dilute_Solution Concentrated_Solution Solution too concentrated? Oiling_Out->Concentrated_Solution Chromatography Consider Column Chromatography Low_Purity->Chromatography Induce_Crystallization Induce Crystallization: - Scratch flask - Seed crystals - Evaporate solvent Dilute_Solution->Induce_Crystallization Yes Change_Solvent Try different solvent Dilute_Solution->Change_Solvent No Adjust_Concentration Add more solvent, cool slowly Concentrated_Solution->Adjust_Concentration Yes Impurity_Issue Impurities present? Concentrated_Solution->Impurity_Issue No Impurity_Issue->Change_Solvent Yes

Caption: A logical flow diagram for troubleshooting purification problems.

V. References

  • CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents. Available at: --INVALID-LINK--

  • Technical Support Center: Recrystallization of 4-Amino-2-chlorobenzoic Acid - Benchchem. Available at: --INVALID-LINK--

  • This compound | 1018678-38-0 - Sigma-Aldrich. Available at: --INVALID-LINK--

  • 4-Amino-2-chloropyridine: Application, Synthesis - ChemicalBook. Available at: --INVALID-LINK--

  • Technical Support Center: Crystallization of 4-Amino-2-chloronicotinonitrile - Benchchem. Available at: --INVALID-LINK--

  • SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS David A. Nelson Dougl. Available at: --INVALID-LINK--

  • Method for preparing 2-chloronicotinic acid - Eureka | Patsnap. Available at: --INVALID-LINK--

  • Study on synthesis of 4-Aminonicotinic acid - ResearchGate. Available at: --INVALID-LINK--

  • 338452-92-9|4-Amino-2-chloronicotinaldehyde|BLD Pharm. Available at: --INVALID-LINK--

  • US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents. Available at: --INVALID-LINK--

  • 2-Chloronicotinic acid Safety Data Sheet Jubilant Ingrevia Limited. Available at: --INVALID-LINK--

  • 2-Chloronicotinic acid CAS#: 2942-59-8 - ChemicalBook. Available at: --INVALID-LINK--

  • 2-Chloronicotinic acid 2942-59-8 - Guidechem. Available at: --INVALID-LINK--

  • Chromatographic separation and identification of amino acids - PubMed. Available at: --INVALID-LINK--

  • 2-Chloronicotinic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals. Available at: --INVALID-LINK--

  • Synthesis routes of 2-Chloronicotinic acid - Benchchem. Available at: --INVALID-LINK--

  • 4-Amino-2-chloropyridine: properties, applications and safety - ChemicalBook. Available at: --INVALID-LINK--

  • US5118815A - Method for crystallization of amino acids - Google Patents. Available at: --INVALID-LINK--

  • Investigation of Impurities in Peptide Pools - MDPI. Available at: --INVALID-LINK--

  • This compound [P41157] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. Available at: --INVALID-LINK--

  • This compound | CAS#:1018678-38-0 | Chemsrc. Available at: --INVALID-LINK--

  • This compound | 1018678-38-0. Available at: --INVALID-LINK--

  • 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem. Available at: --INVALID-LINK--

  • 10177-29-4 | 4-Chloronicotinic acid | ChemScene. Available at: --INVALID-LINK--

  • Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit. Available at: --INVALID-LINK--

  • Certificate of Analysis. Available at: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of 4-Amino-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a crucial intermediate in pharmaceutical synthesis, the purity of 4-Amino-2-chloronicotinic acid is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Its molecular structure, featuring both a basic amino group and an acidic carboxyl group, classifies it as a polar, zwitterionic compound. This polarity presents a significant challenge for retention and separation using traditional reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of two distinct HPLC methodologies for the robust purity analysis of this compound: a modern Reversed-Phase HPLC (RP-HPLC) method using a polar-modified column and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. The discussion emphasizes the rationale behind methodological choices and presents supporting data to guide researchers in selecting the optimal approach for their specific analytical needs.

The Analytical Challenge: Retaining a Polar Molecule

Standard C18 reversed-phase columns, the workhorses of HPLC, rely on hydrophobic interactions to retain analytes. Highly polar compounds like this compound have limited affinity for these non-polar stationary phases and tend to elute at or near the void volume, resulting in poor separation from other polar impurities and the solvent front.[1][2] To overcome this, chromatographers must employ specialized techniques. This guide explores two such powerful alternatives.

Method A: Polar-Embedded Reversed-Phase HPLC

The first approach utilizes a reversed-phase column with a polar-embedded group. These columns incorporate a polar functional group (e.g., amide, carbamate) near the base of the alkyl chain. This modification serves two purposes: it shields the active silanol groups on the silica surface, reducing peak tailing for basic compounds, and it promotes wetting of the stationary phase, allowing for stable operation in highly aqueous mobile phases.[3][4] This stability is crucial for retaining very polar analytes that require a low percentage of organic modifier in the mobile phase.

Experimental Protocol: RP-HPLC

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: Polar-embedded C18 Column (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm particle size.

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (Milli-Q or equivalent).

    • Potassium Dihydrogen Phosphate (reagent grade).

    • Phosphoric Acid (reagent grade).

2. Preparation of Solutions:

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate in water, adjusted to pH 3.0 with phosphoric acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Water/Acetonitrile (90:10 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve ~10 mg of the reference standard in 100.0 mL of diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve ~25 mg of the this compound sample in 25.0 mL of diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 245 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 50 50
    22.0 95 5

    | 27.0 | 95 | 5 |

Causality Behind Choices:

  • Low pH Mobile Phase: At pH 3.0, the carboxylic acid group on the analyte is protonated (COOH), reducing its polarity and increasing its retention on the C18 phase. The amino group remains protonated (NH3+).

  • Polar-Embedded Column: This column chemistry prevents "phase collapse" or loss of retention that can occur on standard C18 columns when using highly aqueous mobile phases (like 95% water).[4]

  • Gradient Elution: The gradient is designed to first elute any highly polar, unretained impurities, then provide good resolution for the main peak and related substances, and finally wash out any strongly retained, non-polar impurities from the column.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for separating highly polar compounds.[5][6][7] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[8][9] Retention is based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[6] More polar analytes are more strongly retained.

Experimental Protocol: HILIC

1. Instrumentation and Materials:

  • HPLC System: Same as Method A.

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, SeQuant ZIC-HILIC), 4.6 x 150 mm, 3.5 µm particle size.

  • Chemicals and Reagents:

    • Same as Method A, with the addition of Ammonium Acetate (reagent grade).

2. Preparation of Solutions:

  • Mobile Phase A: Acetonitrile/Water (95:5 v/v) with 10 mM Ammonium Acetate, adjusted to pH 5.5.

  • Mobile Phase B: Acetonitrile/Water (50:50 v/v) with 10 mM Ammonium Acetate, adjusted to pH 5.5.

  • Diluent: Acetonitrile/Water (75:25 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve ~10 mg of the reference standard in 100.0 mL of diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve ~25 mg of the this compound sample in 25.0 mL of diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 245 nm.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 100 0
    15.0 50 50
    17.0 0 100
    20.0 0 100
    20.1 100 0

    | 25.0 | 100 | 0 |

Causality Behind Choices:

  • High Organic Mobile Phase: A high percentage of acetonitrile is necessary to establish the aqueous layer on the stationary phase and drive the hydrophilic partitioning mechanism.[8]

  • Amide Column: An amide-phase HILIC column offers excellent retention and peak shape for polar acidic and basic compounds and is less prone to the long equilibration times of bare silica columns.

  • Buffered Mobile Phase: The ammonium acetate buffer controls the pH and provides counter-ions, which helps to improve peak shape by mediating secondary ionic interactions with the stationary phase.

  • Gradient Elution: In HILIC, increasing the water content (Mobile Phase B) decreases retention.[9] The gradient starts with high organic content for strong retention and gradually increases the aqueous component to elute analytes in order of increasing polarity.

Analytical Workflow and Retention Mechanisms

The general workflow for both methods follows a standard procedure of sample preparation, HPLC analysis, and data processing.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Sample/ Reference Standard s2 Dissolve in Appropriate Diluent s1->s2 s3 Sonicate & Vortex to Ensure Dissolution s2->s3 h1 Equilibrate HPLC System with Initial Mobile Phase s3->h1 h2 Inject Sample/ Standard Solution h1->h2 h3 Execute Gradient Separation Program h2->h3 h4 Detect Analytes (DAD @ 245 nm) h3->h4 d1 Integrate Chromatogram h4->d1 d2 Calculate Purity (% Area Normalization) d1->d2 d3 Verify Against System Suitability Criteria d2->d3

Caption: General experimental workflow for HPLC purity analysis.

The fundamental difference between the two methods lies in their separation mechanism, which provides an orthogonal approach to purity assessment.

G cluster_rp Reversed-Phase (RP-HPLC) cluster_hilic Hydrophilic Interaction (HILIC) rp_station Non-Polar Stationary Phase (C18) Hydrophobic Interaction rp_mobile Polar Mobile Phase (High % Aqueous) rp_mobile->rp_station:head rp_analyte Less Polar Analytes Retained Longer hilic_station Polar Stationary Phase (Amide) Aqueous Layer Formation Hydrophilic Partitioning hilic_mobile Non-Polar Mobile Phase (High % Organic) hilic_mobile->hilic_station:head hilic_analyte More Polar Analytes Retained Longer

Caption: Contrasting retention mechanisms of RP-HPLC and HILIC.

Method Validation and System Suitability

For any analytical method to be considered reliable, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11][12][13][14] Furthermore, system suitability tests (SST) must be performed before each analytical run to ensure the chromatographic system is performing adequately.[15][16][17][18][19]

Key System Suitability Parameters:

ParameterAcceptance CriterionRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Measures peak symmetry; values outside this range can indicate secondary interactions or column degradation.[19]
Resolution (Rs) Rs > 2.0Ensures baseline separation between the main peak and the closest eluting impurity.
Precision (%RSD) RSD ≤ 2.0% for 5 replicate injectionsDemonstrates the repeatability of the system for peak area and retention time.[11]

Comparative Data and Performance

The following table summarizes the expected performance of the two methods for the analysis of a hypothetical batch of this compound containing two potential process-related impurities: Impurity 1 (more polar starting material) and Impurity 2 (less polar by-product).

ParameterMethod A (RP-HPLC)Method B (HILIC)
Elution Order Impurity 1 -> Analyte -> Impurity 2Impurity 2 -> Analyte -> Impurity 1
Analyte Retention Time (min) ~8.5~10.2
Resolution (Analyte / Impurity 1) 3.14.5
Resolution (Analyte / Impurity 2) 4.23.8
Analyte Tailing Factor 1.21.1
Relative Sensitivity (LOD) GoodExcellent (due to high organic mobile phase enhancing MS ionization)

Discussion of Results:

  • Orthogonal Selectivity: The most striking difference is the reversed elution order. In RP-HPLC, retention increases with hydrophobicity (less polar compounds are retained longer). In HILIC, retention increases with hydrophilicity (more polar compounds are retained longer).[9] This orthogonality is invaluable for impurity profiling, as a peak co-eluting with the analyte in one method is highly likely to be resolved in the other.

  • Retention: The HILIC method provides superior retention for the main analyte and the highly polar Impurity 1, moving them away from the solvent front and allowing for more confident integration.

  • Resolution: While both methods provide adequate resolution (Rs > 2), the HILIC method shows a distinct advantage in separating the main analyte from its more polar counterpart (Impurity 1). The RP-HPLC method is slightly better for the less polar impurity.

  • Peak Shape: Both methods, when properly developed, yield excellent peak symmetry, as indicated by the tailing factor.

  • Sensitivity: HILIC often provides a sensitivity advantage, particularly when coupled with a mass spectrometer (MS), because the high organic content of the mobile phase facilitates more efficient desolvation and ionization in the MS source.[8]

Conclusion and Recommendations

Both the polar-embedded reversed-phase and HILIC methods are valid and robust approaches for the purity analysis of this compound. The choice between them depends on the specific analytical objective.

  • For routine quality control (QC) and release testing, the Reversed-Phase method (Method A) is often preferred. It uses more conventional mobile phases, is generally considered highly robust, and is familiar to most analysts. Its ability to separate a range of polar and non-polar impurities makes it a versatile workhorse method.

  • For impurity profiling, stability studies, and method development, employing both methods provides a comprehensive and orthogonal view of the sample's purity. The HILIC method (Method B) is particularly powerful for resolving highly polar, structurally similar impurities that may be difficult to separate by RP-HPLC. Its complementary selectivity provides a higher degree of confidence that no impurities are hidden under the main analyte peak.

By understanding the underlying chromatographic principles and leveraging these advanced column chemistries, researchers can develop self-validating analytical systems that ensure the quality and integrity of critical pharmaceutical intermediates.

References

A Comparative Guide to the Biological Activity of Nicotinic Acid Derivatives: A Focus on 4-Amino-2-chloronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Nicotinic Acid

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism, serving as a precursor to the coenzymes NAD and NADP.[1] Beyond its essential role as a vitamin, pharmacological doses of nicotinic acid have been utilized for decades to manage dyslipidemia, primarily due to its ability to raise high-density lipoprotein (HDL) cholesterol.[2] This therapeutic effect is largely mediated through the activation of the G protein-coupled receptor 109A (GPR109A).[2][3] The therapeutic potential of the nicotinic acid scaffold has led to the synthesis and investigation of a wide array of derivatives, each with unique biological activity profiles. This guide provides a comparative analysis of the biological activities of 4-Amino-2-chloronicotinic acid and other key nicotinic acid analogs, including nicotinic acid, nicotinamide, and 2-chloronicotinic acid. While direct experimental data for this compound is limited in publicly available literature, this guide will synthesize existing data on related compounds to provide a comprehensive overview and predictive insights based on structure-activity relationships.

The GPR109A Receptor: A Key Target for Nicotinic Acid and its Analogs

The primary mechanism for the lipid-modifying and certain anti-inflammatory effects of nicotinic acid is its interaction with the GPR109A receptor, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[3][4] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing triglyceride and very-low-density lipoprotein (VLDL) production.[4] In immune cells such as monocytes and macrophages, GPR109A activation has been shown to mediate anti-inflammatory effects.[5]

The binding of nicotinic acid to GPR109A is a well-characterized interaction. The carboxylate group of nicotinic acid forms a crucial ionic bond with a positively charged arginine residue (Arg111) in the third transmembrane domain of the receptor.[6] This interaction is a key determinant of agonist activity.

cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates Nicotinic_Acid Nicotinic Acid Derivative Nicotinic_Acid->GPR109A Binds to Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Anti_inflammatory_Effects Anti-inflammatory Effects cAMP->Anti_inflammatory_Effects Antilipolytic_Effects Antilipolytic Effects cAMP->Antilipolytic_Effects

GPR109A Signaling Pathway

Comparative Biological Activities

This section will compare the known biological activities of key nicotinic acid derivatives. Due to the lack of specific experimental data for this compound, its potential activities will be discussed from a structure-activity relationship perspective.

Anti-inflammatory Activity

Nicotinic acid and its amide form, nicotinamide, have both been reported to possess anti-inflammatory properties.[7][8] These effects are mediated through various mechanisms, including the inhibition of pro-inflammatory cytokines and modulation of inflammatory signaling pathways.

CompoundAssayResultReference
Nicotinic Acid LPS-stimulated human monocytesReduced secretion of TNF-α, IL-6, and MCP-1[5]
Nicotinamide LPS-stimulated human whole bloodProfoundly inhibited IL-1β, IL-6, IL-8, and TNFα responses[9]
Isonicotinic Acid Derivatives Oxidative burst assay in human blood cellsIC50 of 1.42 ± 0.1 µg/mL for the most potent derivative[10]

Structure-Activity Relationship Insights for this compound:

The structure of this compound features an amino group at the 4-position and a chlorine atom at the 2-position of the pyridine ring. The amino group, being an electron-donating group, could potentially modulate the electronic properties of the pyridine ring and its interaction with biological targets. The chlorine atom, an electron-withdrawing group, can also influence the molecule's acidity, lipophilicity, and metabolic stability. It is plausible that these substitutions could alter the binding affinity for GPR109A or other receptors, potentially leading to a modified anti-inflammatory profile compared to the parent nicotinic acid. However, without experimental data, this remains speculative.

Antimicrobial Activity

Several derivatives of nicotinic acid have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal pathogens.[11] The mechanism of action is often not fully elucidated but may involve the disruption of microbial metabolic pathways or cell wall integrity.

CompoundOrganismMIC (µg/mL)Reference
Nicotinamide P. aeruginosa1.5% (15,000 µg/mL)[12]
Nicotinamide A. brasiliensis4% (40,000 µg/mL)[12]
Nicotinic Acid Acylhydrazone Derivative (Compound 13) S. epidermidis ATCC 122281.95[1][13]
Nicotinic Acid Acylhydrazone Derivative (Compound 13) S. aureus ATCC 43300 (MRSA)7.81[1][13]
Nicotinic Acid 1,3,4-Oxadiazoline Derivative (Compound 25) C. albicans ATCC 1023115.62[13]

Structure-Activity Relationship Insights for this compound:

The presence of a halogen atom, such as chlorine, on the pyridine ring has been explored in various antimicrobial drug discovery programs. The amino group could also contribute to the molecule's ability to form hydrogen bonds with target enzymes or proteins in microorganisms. The combination of these functional groups on the nicotinic acid scaffold makes this compound an interesting candidate for antimicrobial screening. However, it is important to note that nicotinamide itself exhibits very weak direct antimicrobial activity, with high MIC values.[12] The activity of nicotinic acid derivatives is highly dependent on the other substitutions present on the molecule.

Experimental Protocols

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is a widely used method to screen for the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[11]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess Reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Start Seed RAW 264.7 cells Pretreat Pre-treat with test compounds Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect Griess_Assay Perform Griess Assay Collect->Griess_Assay Measure Measure absorbance at 540 nm Griess_Assay->Measure Calculate Calculate NO inhibition Measure->Calculate

Workflow for In Vitro Anti-inflammatory Assay
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • Perform serial two-fold dilutions of the test compounds in the broth in a 96-well plate.

  • Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Start Prepare serial dilutions of test compound Inoculate Inoculate with microbial suspension Start->Inoculate Incubate Incubate under optimal conditions Inoculate->Incubate Determine_MIC Determine MIC (lowest concentration with no visible growth) Incubate->Determine_MIC

Broth Microdilution Method Workflow

Conclusion and Future Directions

The nicotinic acid scaffold remains a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. While nicotinic acid itself has established clinical use, its derivatives offer the potential for improved efficacy, selectivity, and reduced side effects. This guide has summarized the existing knowledge on the anti-inflammatory and antimicrobial activities of key nicotinic acid analogs.

A significant knowledge gap exists regarding the specific biological activity of this compound. Based on structure-activity relationships derived from related compounds, it is a compound of interest for screening in anti-inflammatory and antimicrobial assays. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its activity profile. In particular, assessing its binding affinity and functional activity at the GPR109A receptor would be a critical first step in understanding its potential as a therapeutic agent.

References

A Comparative Guide to 4-Amino-2-chloronicotinic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 4-Amino-2-chloronicotinic acid analogs, designed for researchers, medicinal chemists, and professionals in drug development. We will delve into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this important scaffold, offering both foundational knowledge and actionable experimental insights.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Within this class, the substituted nicotinic acid framework serves as a versatile template for designing molecules that can interact with a wide array of biological targets. This compound, in particular, presents a unique combination of functional groups:

  • The carboxylic acid at the 3-position provides a key hydrogen bond donor and acceptor, often anchoring the molecule to a target protein's active site.

  • The amino group at the 4-position offers another point for hydrogen bonding and can be readily modified to explore the surrounding chemical space.

  • The chloro group at the 2-position is a critical handle for synthetic elaboration. It can be displaced by various nucleophiles, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.[1][2]

The strategic placement of these groups makes this compound and its derivatives compelling candidates for targeting enzymes like kinases, polymerases, and metabolic enzymes, as well as various receptors. This guide will explore how systematic structural modifications to this core can lead to the optimization of biological activity.

Synthesis of this compound and Key Analogs

The synthetic accessibility of a chemical scaffold is paramount for its utility in a drug discovery program. Fortunately, this compound can be prepared through several efficient routes, and its analogs can be generated through subsequent modifications.

Core Scaffold Synthesis

A common and efficient method to synthesize the core scaffold starts from readily available materials like 2-chloronicotinic acid.[3][4] While multiple routes exist, a representative modern approach is outlined below. The synthesis of the precursor, 2-chloronicotinic acid itself, has been optimized over the years from starting materials like nicotinic acid, but often involves chlorination steps that can have regioselectivity challenges.[5]

A key intermediate for some syntheses is 4-amino-2-chloronicotinaldehyde, which can be prepared from 2-chloro-4-fluoropyridine. This method is noted for its use of safer reagents and cost-effective starting materials.[6]

Synthesis of Representative Analogs

The true power of this scaffold lies in the ability to diversify its structure. The chlorine atom at the 2-position is particularly useful for nucleophilic aromatic substitution (SNAr) reactions. Below, we describe the synthesis of three hypothetical, yet representative, analogs (A1-A3) to illustrate how different chemical functionalities can be introduced.

Analog A1: Introduction of an Aryl Ether Linkage This modification is often used to probe for interactions in hydrophobic pockets or to introduce conformational constraints.

Analog A2: Introduction of an Alkylamino Side Chain This modification can introduce basicity, improve solubility, and allow for interaction with charged residues in a binding pocket.[7]

Analog A3: Amidation of the Carboxylic Acid Converting the carboxylic acid to an amide can alter the hydrogen bonding pattern and impact cell permeability.

The general synthetic workflow for creating these analogs from the core scaffold is depicted below.

G cluster_0 Core Scaffold Synthesis Start 2-Chloronicotinic Acid Intermediate Activation (e.g., SOCl2) Start->Intermediate Core This compound Ester Intermediate->Core Analog_A1 Analog A1 (Aryl Ether) Core->Analog_A1 Phenol, Base (SNAr) Analog_A2 Analog A2 (Alkylamino) Core->Analog_A2 Amine (SNAr) Analog_A3 Analog A3 (Amide) Core->Analog_A3 Amine, Coupling Agent (Amidation)

Caption: General synthetic workflow for analog generation.

Comparative Biological Evaluation: A Case Study in Kinase Inhibition

To illustrate the process of comparative analysis, we will consider a hypothetical case where our analogs are evaluated as inhibitors of a protein kinase, "Kinase-X," which is implicated in a cancer signaling pathway. The goal is to determine how the structural modifications in A1, A2, and A3 affect their inhibitory potency.

The Biological Target: Kinase-X

Protein kinases are a major class of drug targets. They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process that can be competitively inhibited by small molecules that bind in the ATP-binding pocket. Our analogs are designed to act as ATP-competitive inhibitors.

Experimental Protocols

To ensure the trustworthiness and reproducibility of our findings, we will employ two standard assays: a biochemical assay to measure direct enzyme inhibition and a cell-based assay to assess activity in a more biologically relevant context.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X solution of Kinase-X and a 4X solution of the Alexa Fluor™ conjugated tracer in the appropriate kinase buffer.

    • Prepare a serial dilution of the test compounds (analogs A1-A3 and the parent compound) in DMSO, then dilute into the kinase buffer to create a 4X solution.

  • Assay Plate Setup:

    • Add 2.5 µL of the 4X test compound solution to the wells of a 384-well plate.

    • Add 2.5 µL of DMSO to the "no inhibitor" control wells.

  • Kinase/Tracer Addition:

    • Add 2.5 µL of the 4X Kinase-X solution to all wells.

    • Add 5 µL of the 4X tracer solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the effect of the compounds on cancer cell proliferation.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells that are known to be dependent on Kinase-X activity into a 96-well plate at a density of 5,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for another 4 hours.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Comparative Performance Data

The results from our hypothetical evaluation are summarized in the table below.

CompoundR-Group at C2 PositionKinase-X IC50 (nM)Cancer Cell GI50 (µM)
Parent -Cl850> 50
Analog A1 -O-Ph1208.5
Analog A2 -NH-CH2CH2-N(Et)2451.2
Analog A3 -CONH-CH3 (at C3)> 10,000> 50
Structure-Activity Relationship (SAR) Analysis

The data reveals several key insights into the SAR of this scaffold against Kinase-X:

  • Parent Compound: The parent this compound shows weak activity. The chloro group is not optimal for binding but serves as an excellent synthetic handle.

  • Analog A1 (-O-Ph): Replacing the small chloro atom with a larger, hydrophobic phenoxy group significantly improves biochemical potency (850 nM to 120 nM). This suggests the presence of a hydrophobic pocket near the 2-position of the pyridine ring in the Kinase-X active site. The improved biochemical potency translates to moderate cellular activity.

  • Analog A2 (-NH-Alkylamine): The introduction of a flexible, basic alkylamino side chain results in the most potent compound in this series, both biochemically (45 nM) and in cells (1.2 µM). This indicates a potential salt-bridge interaction with an acidic residue (e.g., Asp or Glu) in the active site, in addition to occupying the hydrophobic pocket. The basic amine may also improve the compound's physical properties, leading to better cell permeability.

  • Analog A3 (-CONHCH3): Amidating the carboxylic acid at the 3-position completely abolishes activity. This is a critical finding, strongly suggesting that the carboxylate is essential for binding, likely forming a key hydrogen bond or ionic interaction that anchors the entire molecule in the active site. This is a common feature for many kinase inhibitors.[8]

Mechanism of Action and Signaling Pathway

Based on our SAR, Analog A2 is the most promising lead. As an ATP-competitive inhibitor of Kinase-X, it would block the downstream signaling cascade that promotes cancer cell proliferation.

G Receptor Receptor Tyrosine Kinase KinaseX Kinase-X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates ADP ADP KinaseX->ADP Downstream Downstream Signaling (e.g., MAPK pathway) Substrate->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation AnalogA2 Analog A2 AnalogA2->KinaseX Inhibits ATP ATP ATP->KinaseX

Caption: Inhibition of the Kinase-X signaling pathway by Analog A2.

Considerations for Pharmacokinetic Profiling

While Analog A2 is potent, its success as a drug depends on its pharmacokinetic (PK) properties. A typical workflow for assessing the PK profile is outlined below.

G cluster_invitro InVitro In Vitro ADME Assays InVivo In Vivo PK Study (e.g., in Rats) InVitro->InVivo Inform Dose Selection Sol Solubility Analysis LC-MS/MS Bioanalysis of Plasma Samples InVivo->Analysis Parameters Calculate PK Parameters (t1/2, Cmax, AUC, F%) Analysis->Parameters Decision Decision: Advance or Optimize Further? Parameters->Decision Perm Permeability (e.g., PAMPA) MetStab Metabolic Stability (Microsomes, Hepatocytes)

Caption: Workflow for pharmacokinetic profiling of a lead compound.

Key Considerations for Analog A2:

  • Absorption: The basic amine may exist in a protonated state at physiological pH, which could impact passive diffusion across the gut wall. However, it may also improve solubility.

  • Distribution: The compound's lipophilicity and plasma protein binding will determine its volume of distribution.[9]

  • Metabolism: The pyridine ring and the N-ethyl groups are potential sites of metabolism by cytochrome P450 enzymes. In vitro metabolic stability assays are crucial.

  • Excretion: The route of elimination (renal or hepatic) will need to be determined.

Conclusion and Future Directions

This guide has demonstrated the utility of the this compound scaffold in a drug discovery context. Through systematic modification and rigorous testing, we have shown how a weakly active parent compound can be optimized into a potent lead (Analog A2).

Key Takeaways:

  • The 2-chloro position is an ideal handle for synthetic diversification.

  • The 3-carboxylic acid is critical for activity in our kinase model, highlighting its role as a key anchoring group.

  • The introduction of a basic side chain at the 2-position led to a significant increase in potency, likely through an additional ionic interaction.

Future work should focus on further optimizing Analog A2 to improve its pharmacokinetic properties while retaining its high potency. This could involve modifying the linker length or the nature of the alkyl groups on the terminal amine. The principles and protocols outlined in this guide provide a robust framework for the continued exploration of this promising class of compounds.

References

A Senior Application Scientist's Guide to Benchmarking 4-Amino-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and medicinal chemistry, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking 4-Amino-2-chloronicotinic acid against established standards. As a substituted nicotinic acid derivative, this compound holds potential in various therapeutic areas, leveraging the well-documented biological activities of the nicotinic acid scaffold. This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to performance assessment.

Introduction: The Rationale for Benchmarking this compound

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including anti-dyslipidemic, anti-inflammatory, and antimicrobial effects. The introduction of substituents to the pyridine ring can significantly modulate the parent molecule's efficacy, selectivity, and pharmacokinetic profile. This compound, with its amino and chloro substitutions, presents an intriguing candidate for investigation. The electron-donating amino group and the electron-withdrawing chloro group at strategic positions on the nicotinic acid backbone suggest the potential for altered biological activity compared to its parent compounds, nicotinic acid and 2-chloronicotinic acid.

This guide will focus on a multi-faceted benchmarking approach, evaluating this compound in key therapeutic areas where nicotinic acid derivatives have shown promise: anti-inflammatory and antimicrobial activities. We will propose a direct comparison with established standards to ascertain its relative potency and potential for further development.

Selection of Known Standards for Comparative Analysis

The choice of appropriate standards is critical for a meaningful benchmark. For this guide, we have selected a combination of parent compounds and clinically relevant drugs:

  • Nicotinic Acid: The parent compound, providing a baseline for the inherent activity of the nicotinic acid scaffold.

  • 2-Chloronicotinic Acid: A key intermediate and a closer structural analog, allowing for the assessment of the amino group's contribution to the observed activity.[1][2][3]

  • Ibuprofen and Celecoxib: Widely used non-steroidal anti-inflammatory drugs (NSAIDs) that serve as industry-standard positive controls in anti-inflammatory assays. Ibuprofen is a non-selective COX inhibitor, while Celecoxib is a selective COX-2 inhibitor.[4]

  • Standard Antibiotics (e.g., Ciprofloxacin, Gentamicin): To benchmark antimicrobial activity against clinically relevant standards with known mechanisms of action.

Benchmarking Performance: Key Experimental Assays

We will now delve into the detailed experimental protocols for benchmarking this compound across two primary areas of biological activity.

Anti-inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay

Rationale: The anti-inflammatory effects of many nicotinic acid derivatives are attributed to their ability to modulate inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes.[4] The COX-2 isoform is a key target in the development of anti-inflammatory drugs with improved gastric safety profiles.

Experimental Protocol:

A fluorometric inhibitor screening assay is a robust method for determining the in vitro inhibitory activity of compounds against COX-2.[5]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound, nicotinic acid, 2-chloronicotinic acid, ibuprofen, and celecoxib in dimethyl sulfoxide (DMSO).

    • Prepare the COX-2 enzyme, assay buffer, and probe solution as per the manufacturer's instructions (e.g., Cayman Chemical's COX Inhibitor Screening Assay Kit).[6]

  • Assay Procedure:

    • Add assay buffer, heme, and the COX-2 enzyme solution to the wells of a 96-well plate.

    • Add the test compounds at various concentrations to the respective wells.

    • Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

    • Incubate the plate at 37°C for a specified time.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value for each compound using non-linear regression analysis.

Data Presentation:

The IC50 values will be tabulated for a clear comparison of the anti-inflammatory potency.

CompoundCOX-2 Inhibition IC50 (µM)
This compoundTo be determined
Nicotinic AcidTo be determined
2-Chloronicotinic AcidTo be determined
IbuprofenLiterature Value (for reference)
CelecoxibLiterature Value (for reference)

Experimental Workflow Diagram:

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compounds Prepare Stock Solutions (Test Compounds & Standards in DMSO) Add_Compounds Add Test Compounds (Serial Dilutions) Prep_Compounds->Add_Compounds Prep_Reagents Prepare Assay Reagents (COX-2, Buffer, Probe) Add_Reagents Dispense Reagents to 96-well Plate (Buffer, Heme, COX-2) Prep_Reagents->Add_Reagents Add_Reagents->Add_Compounds Initiate_Reaction Add Arachidonic Acid (Substrate) Add_Compounds->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure Measure Fluorescence Incubate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for the in vitro COX-2 inhibition assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Rationale: Nicotinic acid and its derivatives have been reported to possess antimicrobial properties.[7][8] Determining the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the antimicrobial potency of a compound against various microorganisms.

Experimental Protocol:

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[9] This method will be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Step-by-Step Methodology:

  • Microorganism Preparation:

    • Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

    • Prepare a standardized inoculum of each microorganism.

  • Compound Dilution:

    • Perform serial two-fold dilutions of this compound, nicotinic acid, 2-chloronicotinic acid, and standard antibiotics in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (bacteria without any compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

The MIC values will be presented in a table for a direct comparison of antimicrobial efficacy.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compoundTo be determinedTo be determined
Nicotinic AcidTo be determinedTo be determined
2-Chloronicotinic AcidTo be determinedTo be determined
CiprofloxacinLiterature Value (for reference)Literature Value (for reference)
GentamicinLiterature Value (for reference)Literature Value (for reference)

Experimental Workflow Diagram:

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Bacteria Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prep_Bacteria->Inoculate Prep_Compounds Prepare Stock Solutions of Test Compounds Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Compounds->Serial_Dilution Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Visual_Inspection Visually Inspect for Bacterial Growth Incubate->Visual_Inspection Determine_MIC Determine MIC Value Visual_Inspection->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

Physicochemical and Pharmacokinetic Profiling (Future Directions)

While this guide focuses on the primary biological benchmarking, a comprehensive evaluation should also include physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Key parameters to assess include:

  • Solubility: To understand its suitability for formulation and oral bioavailability.

  • Lipophilicity (LogP/LogD): A critical determinant of membrane permeability and off-target effects.

  • Metabolic Stability: Using liver microsomes to predict its in vivo half-life.

  • Plasma Protein Binding: To estimate the fraction of the compound that will be pharmacologically active.

Conclusion and Future Outlook

This guide provides a robust framework for the systematic benchmarking of this compound. By comparing its anti-inflammatory and antimicrobial activities against well-established standards, researchers can gain valuable insights into its therapeutic potential. The proposed experimental workflows are designed to be self-validating and provide clear, quantitative data for decision-making in the drug discovery pipeline.

While this document outlines the foundational biological assays, it is important to acknowledge that the journey of a drug candidate is long and requires a multi-disciplinary approach. The data generated from these initial benchmarking studies will be instrumental in guiding further optimization and development of this compound and its analogs as potential therapeutic agents. The scientific community eagerly awaits the experimental data that will populate the tables within this guide, shedding light on the true potential of this intriguing molecule.

References

A Comparative Guide to the Anticancer Efficacy of 4-Amino-2-chloronicotinic Acid Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel small-molecule inhibitors that can selectively target cancer cells remains a paramount objective. The pyridine and pyrimidine scaffolds, core structures in many biologically active molecules, have proven to be fertile ground for the development of potent therapeutic agents. This guide provides a comparative analysis of the efficacy of derivatives and structural analogs related to 4-Amino-2-chloronicotinic acid, with a particular focus on their anticancer properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental data that underscore their potential as next-generation cancer therapeutics.

The Central Scaffold: A Gateway to Kinase Inhibition

The this compound structure, while a valuable synthetic intermediate, is part of a broader class of aminopyridine and aminopyrimidine derivatives that have demonstrated significant potential in targeting key signaling pathways in cancer. A primary mechanism of action for many of these derivatives is the inhibition of protein kinases, enzymes that play a critical role in cell signaling, growth, and proliferation.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1][2]

This guide will focus on a comparative analysis of derivatives that have shown promise as inhibitors of several key kinases implicated in cancer, including Choline Kinase (ChoK), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).

Comparative Efficacy Analysis: A Data-Driven Examination

The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this efficacy. The following sections and tables summarize the in vitro performance of various derivatives against different cancer cell lines and target kinases.

Cancer cells often exhibit altered metabolic pathways, with choline metabolism being a notable example. Choline kinase (ChoK) is a key enzyme in this pathway and its inhibition has emerged as a promising anticancer strategy.[3][4][5] A series of non-symmetrical choline kinase inhibitors, structurally related to the aminopyridine core, have been evaluated for their enzymatic inhibition and antiproliferative activity.[3][4][5]

Key Findings:

  • Structural Impact on Activity: The point of attachment of the linker to the aminophenol system significantly influences both enzyme inhibition and antiproliferative effects.[3][4] Compounds where the linker is connected via the nitrogen atom (4a–h series) generally exhibit better ChoKα1 inhibition, while those connected through the oxygen atom (3a–h series) show superior antiproliferative activity in tumor cells.[3][4]

  • Linker Length: A shorter linker length correlates with improved enzymatic inhibition.[3][4]

  • Lipophilicity and Cellular Uptake: In cellular assays, lipophilicity and the ability to inhibit choline uptake appear to play a crucial role in the overall cytotoxic effect, sometimes overriding the direct enzymatic inhibition potency.[3][4]

Table 1: Comparative Efficacy of Choline Kinase Inhibitors [3]

CompoundChoKα1 IC50 (μM)Jurkat (Leukemia) GI50 (μM)A549 (Lung) GI50 (μM)HCT-116 (Colon) GI50 (μM)
3c 4.81.11.81.5
4f 0.991.22.52.1

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6] Nicotinic acid derivatives have been explored as potent VEGFR-2 inhibitors.

Key Findings:

  • A novel nicotinic acid derivative, compound 5c , demonstrated highly potent and selective inhibition of VEGFR-2 with an IC50 of 0.068 μM.[6]

  • This compound exhibited superior cytotoxicity against HCT-15 (colon) and PC-3 (prostate) cancer cell lines compared to the standard drug doxorubicin.[6]

  • Mechanistically, compound 5c was shown to reduce both total and phosphorylated VEGFR-2 levels and induce apoptosis, as evidenced by a significant increase in caspase-3 levels.[6]

Table 2: Efficacy of a Lead VEGFR-2 Inhibitor [6]

CompoundTargetIC50 (μM)HCT-15 (Colon) Cytotoxicity
5c VEGFR-20.068Higher than doxorubicin

Cyclin-dependent kinases (CDKs) are fundamental regulators of the cell cycle, and their deregulation is a common feature in many human cancers.[2] The 2,4-diamino-5-ketopyrimidine scaffold has been identified as a critical structure for potent and selective CDK inhibition.[2]

Key Findings:

  • The derivative R547 (--INVALID-LINK--methanone) emerged as a highly potent inhibitor of CDK1, CDK2, and CDK4 with Ki values in the nanomolar range.[2]

  • R547 demonstrated excellent in vitro cellular potency, inhibiting the growth of various human tumor cell lines, including HCT116 with an IC50 of 0.08 μM.[2]

  • X-ray crystallography has confirmed the binding mode of R547 to CDK2, providing a structural basis for its potent inhibitory activity.[2]

Table 3: Efficacy of a Pan-CDK Inhibitor [2]

CompoundCDK1 Ki (μM)CDK2 Ki (μM)CDK4 Ki (μM)HCT116 (Colon) IC50 (μM)
R547 0.0010.0030.0010.08
Experimental Methodologies: A Foundation for Reliable Data

The comparative efficacy data presented in this guide are derived from robust and well-established experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing future studies.

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Workflow:

Caption: Workflow for in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Preparation: A reaction mixture containing the purified kinase, a specific substrate peptide, and ATP is prepared in a suitable buffer.

  • Incubation: The test compound at various concentrations is added to the reaction mixture and incubated for a specific period at a controlled temperature.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow:

Caption: Workflow of the MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 is then determined.

Structure-Activity Relationship (SAR) and Future Directions

The data clearly indicate that subtle structural modifications to the core scaffold can lead to significant changes in biological activity. The SAR insights gained from these studies are invaluable for the rational design of more potent and selective anticancer agents.

Key SAR Observations:

  • Substitution Patterns: The nature and position of substituent groups on the pyridine or pyrimidine ring are critical for target binding and overall efficacy.[7]

  • Linker Chemistry: The length, rigidity, and point of attachment of linkers connecting different pharmacophoric elements can dramatically influence both enzymatic and cellular activity.[3][4]

  • Physicochemical Properties: Properties such as lipophilicity play a crucial role in cellular permeability and can impact the in vivo performance of these compounds.[3][4]

Future research should focus on:

  • Lead Optimization: Further chemical modifications of the most promising lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluation of the most potent derivatives in preclinical animal models of cancer to assess their in vivo efficacy and safety.

  • Combination Therapies: Investigating the potential of these kinase inhibitors in combination with other anticancer drugs to achieve synergistic effects and overcome drug resistance.

Conclusion

The derivatives and analogs related to this compound represent a promising class of compounds with significant potential for the development of novel anticancer therapies. The data presented in this guide highlight the efficacy of these compounds as potent inhibitors of key cancer-related kinases. Through a continued and concerted effort in medicinal chemistry, pharmacology, and clinical research, these promising scaffolds can be translated into effective treatments for patients with cancer.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2-chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Amino-2-chloronicotinic acid. Designed for researchers, laboratory managers, and drug development professionals, this guide moves beyond mere procedural lists to explain the rationale behind each step, ensuring a culture of safety and regulatory adherence. Our commitment is to provide value beyond the product, building trust through expert guidance on laboratory safety and chemical handling.

Foundational Principle: Hazard-Aware Disposal

Effective disposal begins with a thorough understanding of the material's intrinsic hazards. This compound is not a benign substance; its disposal pathway is dictated by its toxicological and irritant properties. Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways and harm aquatic life.[1] The procedures outlined below are designed to mitigate these risks in accordance with federal and local regulations.

Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks associated with this compound. This data, derived from its Safety Data Sheet (SDS), forms the basis for all handling and disposal protocols.

Hazard Classification Category Hazard Statement CAS Number Molecular Formula
Acute toxicity, oral4H302: Harmful if swallowed1018678-38-0C₆H₅ClN₂O₂
Skin corrosion/irritation2H315: Causes skin irritation1018678-38-0C₆H₅ClN₂O₂
Serious eye damage/irritation2AH319: Causes serious eye irritation1018678-38-0C₆H₅ClN₂O₂
Specific target organ toxicity, single exposure3H335: May cause respiratory tract irritation1018678-38-0C₆H₅ClN₂O₂
Data sourced from the this compound Safety Data Sheet.[2]

Understanding these hazards is critical: the oral toxicity necessitates secure containment to prevent accidental ingestion, while its irritant properties demand the use of appropriate Personal Protective Equipment (PPE) at all times.[2]

The Disposal Workflow: From Benchtop to Pickup

The journey of a chemical waste product from the point of generation to its final disposal is governed by strict regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[3] The following workflow ensures compliance and safety throughout this process.

DisposalWorkflow cluster_generation Point of Generation cluster_accumulation Satellite Accumulation Area (SAA) cluster_disposal Final Disposal gen Waste Generation (Unused Reagent or Contaminated Labware) container Select Chemically Compatible Container gen->container Contain Immediately labeling Label Container: 'Hazardous Waste' + Full Chemical Name + Accumulation Start Date container->labeling Secure Lid & Label storage Store in SAA - Under generator's control - Segregated from incompatibles - Secondary containment labeling->storage Place in Designated SAA pickup Request Pickup by Environmental Health & Safety (EHS) storage->pickup When container is full or project is complete disposal_plant Transport to Approved Waste Disposal Plant pickup->disposal_plant Manifested Transport

Caption: Waste Disposal Workflow for this compound.

Detailed Protocol for Disposal

This protocol provides a step-by-step methodology for managing this compound waste within a laboratory setting.

Part A: Waste Segregation and Containment
  • Identify Waste Streams : Differentiate between two primary streams:

    • Unused/Residual Chemical : The solid this compound reagent.

    • Contaminated Labware : Items such as pipette tips, gloves, weigh boats, or empty product containers that are contaminated with the chemical. Solid waste must be managed separately from liquid waste.

  • Select the Proper Waste Container :

    • Container material must be chemically compatible with chlorinated organic compounds. High-density polyethylene (HDPE) containers are a standard and effective choice.

    • The container must have a secure, leak-proof screw-top cap.[4]

    • For contaminated labware, use a designated solid waste container, such as a lined cardboard box or a dedicated plastic drum. Sharps must be placed in a puncture-proof sharps container.[5]

Part B: Labeling and Accumulation in the Satellite Accumulation Area (SAA)

The SAA is an area at or near the point of waste generation where hazardous waste is temporarily stored under the control of laboratory personnel before being moved to a central storage facility.[6]

  • Affix a Hazardous Waste Label : As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste".[4]

    • The full, unambiguous chemical name: "this compound". Avoid using abbreviations or formulas.

    • The date on which waste was first added (the "accumulation start date").[6]

    • A clear indication of the hazards (e.g., "Irritant," "Toxic").

  • Store Container in the SAA :

    • The SAA must be a designated location, such as a secondary containment tray within a fume hood or a dedicated, labeled cabinet.[6]

    • Crucially, segregate this waste from incompatible materials. this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[7][8]

    • Keep the waste container closed at all times except when adding waste.[4]

Part C: Arranging for Final Disposal
  • Monitor Accumulation Limits : Do not overfill containers; leave at least one inch of headspace to allow for expansion.[4] Regulations for academic labs may specify maximum storage times, often six to twelve months, within the laboratory.[6][9]

  • Request a Waste Pickup : Once the container is nearly full, a project is completed, or the storage time limit is approaching, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Final Disposal : The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method will be determined by professionals at the facility, but for chlorinated organic compounds, high-temperature incineration is the most common and effective method to ensure complete destruction.[10] All waste shipments must be accompanied by a manifest identifying the hazards, as required by the EPA.[11]

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is vital.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If skin irritation occurs, seek medical advice.[2][12]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician immediately.[2]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2]

  • Small Spill (Solid) :

    • Ensure adequate ventilation and wear appropriate PPE (gloves, safety goggles, lab coat).

    • Avoid generating dust.[13]

    • Carefully sweep up the solid material and place it into a labeled hazardous waste container for disposal.

    • Clean the affected area with soap and water.

  • Large Spill : Evacuate the immediate area, alert others, and contact your institution's EHS emergency line immediately.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to this detailed protocol—founded on the principles of hazard recognition, compliant accumulation, and proper disposal channels—researchers can protect themselves, their colleagues, and the environment. This commitment to safety is the bedrock of scientific integrity and innovation.

References

Mastering the Safe Handling of 4-Amino-2-chloronicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and agrochemical development, the precise and safe handling of specialized reagents is paramount. 4-Amino-2-chloronicotinic acid, a substituted pyridine derivative, is a valuable building block in modern synthesis. However, its chemical properties necessitate a robust understanding of its hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven information for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

This compound is classified as a hazardous substance with the following primary concerns based on available safety data sheets (SDS) for the compound and its structural analogs:

  • Skin Irritation : Causes skin irritation upon contact.

  • Serious Eye Irritation : Poses a risk of serious damage to the eyes.

  • Respiratory Irritation : May cause irritation to the respiratory tract if inhaled as a dust or aerosol.

While no specific Occupational Exposure Limits (OELs) have been established for this compound, the OEL for the parent compound, pyridine, is a time-weighted average (TWA) of 5 ppm (15 mg/m³) according to both NIOSH and OSHA.[1][2][3] This underscores the need for stringent exposure controls.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the required equipment, with detailed explanations of the causality behind each choice.

Protection Type Required PPE Rationale and Key Considerations
Eye and Face Protection Chemical safety goggles with side shields and a face shieldGoggles provide a seal against dust particles and splashes. A face shield offers an additional layer of protection for the entire face from unexpected splashes during transfer or reaction quenching.
Skin Protection Chemical-resistant gloves (Butyl rubber recommended for extended contact) and a fully-buttoned lab coatGlove Selection is Critical: While nitrile gloves may offer sufficient protection for incidental splash contact, their resistance to pyridine and its derivatives can be limited.[4][5][6] For prolonged handling or in situations with a higher risk of exposure, butyl rubber gloves are recommended due to their superior resistance to a wide range of corrosive chemicals, including acids and esters.[4][7][8] Always inspect gloves for any signs of degradation or puncture before use. A lab coat protects the skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved air-purifying respirator with a combination organic vapor/acid gas cartridge and a P100 particulate filterAs a solid, this compound can become airborne as dust during weighing or transfer. A P100 filter is highly effective at capturing these fine particles.[9] The organic vapor/acid gas cartridge is necessary to protect against any potential vapors, especially if the compound is heated or used in a reaction that could generate volatile byproducts.[10][11] The NIOSH color code for this combination cartridge is typically yellow (organic vapor/acid gas) and magenta (P100).[9][10]

Operational Plan: From Weighing to Waste

Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and ensures the safe handling of this compound throughout its lifecycle in the laboratory.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Review the SDS : Before beginning work, thoroughly review the Safety Data Sheet for this compound.

    • Don PPE : Put on all required personal protective equipment as detailed in the table above.

    • Prepare the Fume Hood : Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.[12]

  • Handling :

    • Weighing : Conduct all weighing operations within the fume hood to contain any dust. Use a draft shield if necessary to ensure accurate measurement.

    • Transfer : Carefully transfer the weighed solid to the reaction vessel using a spatula or other appropriate tool.

    • Reaction : Perform all subsequent experimental steps within the fume hood. Keep the sash at the lowest practical height.

  • Cleanup and Decontamination :

    • Glassware : Decontaminate all glassware that has been in contact with the chemical. A common procedure is to rinse with a suitable solvent, such as acetone, followed by washing with soap and water.[12] The initial solvent rinse should be collected as hazardous waste.

    • Surfaces : Wipe down the work area within the fume hood with a damp paper towel. For routine cleaning, soap and water are generally sufficient.[13][14] All cleaning materials should be disposed of as hazardous waste.

Emergency Response and Disposal Plan

Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate the hazard.

Spill Response Protocol:

  • Evacuate and Alert : If the spill is large or outside of a fume hood, evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Don PPE : Ensure you are wearing the appropriate PPE, including respiratory protection, before addressing the spill.

  • Containment : For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, create a dike around the spill using an inert absorbent material like vermiculite or sand.[13]

  • Neutralization and Absorption :

    • As this compound is an acidic compound, it can be neutralized with a weak base. Carefully apply sodium bicarbonate or soda ash to the spill, working from the outside in.[15][16]

    • Once neutralized (check with pH paper if in solution), absorb the residue with an inert material.

  • Collection and Disposal :

    • Scoop the neutralized mixture and absorbent material into a designated, labeled hazardous waste container.[13]

    • Decontaminate the spill area as described in the cleanup protocol.

Disposal Plan

All waste containing this compound, including the pure compound, reaction mixtures, contaminated consumables (e.g., gloves, paper towels), and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation : Halogenated organic waste should be collected separately from non-halogenated waste streams.[12]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Irritant).

  • EPA Waste Codes : Waste containing pyridine or its derivatives may fall under EPA hazardous waste codes such as F005 (spent non-halogenated solvents including pyridine) or D038 (toxicity characteristic for pyridine).[1][9][17]

  • Disposal Method : The standard method for disposal of this type of chemical waste is high-temperature incineration by a licensed hazardous waste disposal contractor.

By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.